Bis(cyclopentadienyl)hafnium dichloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10Cl2Hf |
|---|---|
Molecular Weight |
379.57 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
IXKLRFLZVHXNCF-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride
CAS Number: 12116-66-4
An Essential Organometallic Compound for Research and Development
This technical guide provides a comprehensive overview of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and comparative analyses to support advanced applications in chemistry and materials science.
Physicochemical Properties
This compound is a white crystalline solid.[1][2] It is an organohafnium compound that is sparingly soluble in some organic solvents.[2][3] It is soluble in aromatic solvents and chloroform, slightly soluble in tetrahydrofuran (B95107) (THF) and ether, and insoluble in hexanes.[1][4] The compound is sensitive to air and moisture.[4]
| Property | Value | References |
| CAS Number | 12116-66-4 | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂Hf | [3] |
| Molecular Weight | 379.58 g/mol | [3] |
| Appearance | White to off-white crystalline powder or crystals | [1][4] |
| Melting Point | 230-233 °C | |
| Solubility | Soluble in aromatic solvents, chloroform; slightly soluble in THF, ether; insoluble in hexanes | [1][4] |
| Sensitivity | Air and moisture sensitive | [4] |
Synthesis and Purification
The primary method for synthesizing this compound is through a salt metathesis reaction.[2][3] This involves the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of a cyclopentadienyl (B1206354) source, typically sodium cyclopentadienide (B1229720) (NaC₅H₅).[3]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established salt metathesis reactions for metallocenes.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Anhydrous dichloromethane (B109758)
-
Anhydrous sodium sulfate
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend hafnium tetrachloride in anhydrous THF in a Schlenk flask.
-
In a separate flask, prepare a solution or slurry of sodium cyclopentadienide in anhydrous THF.
-
Slowly add the sodium cyclopentadienide suspension to the stirred hafnium tetrachloride suspension at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction mixture to stir for several hours to ensure complete reaction. The formation of a precipitate (sodium chloride) will be observed.
-
After the reaction is complete, remove the solvent under vacuum.
-
Extract the solid residue with anhydrous dichloromethane to dissolve the this compound, leaving behind the insoluble sodium chloride.
-
Filter the dichloromethane solution via cannula to remove the salt.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent under vacuum to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
A general workflow for the synthesis and purification of metallocenes is depicted in the following diagram.
Applications in Research and Development
While its direct applications in drug development are limited due to low cytotoxicity, this compound serves as a valuable compound in other areas of chemical research that can be relevant to the pharmaceutical industry.
Catalysis
Hafnocene dichloride is a precursor to catalysts for olefin polymerization.[2][3] While this is its primary catalytic application, its derivatives are also explored in other organic transformations. For instance, in combination with a silver salt, it can act as an effective activator for glycosyl fluoride, a reaction relevant to the synthesis of complex carbohydrates.[1]
Precursor to Derivatives
This compound is a starting material for a variety of hafnocene(II) and (IV) derivatives.[1] The chloride ligands can be readily substituted, allowing for the synthesis of a diverse range of complexes with tailored electronic and steric properties.[3]
Biological Activity and Cytotoxicity
Extensive research has been conducted on the anticancer properties of metallocene dichlorides, with titanocene (B72419) dichloride showing the most promise. In contrast, this compound has demonstrated significantly lower or no recognizable antineoplastic properties in various studies.
One comparative study on Ehrlich ascites tumors in mice found that while titanocene dichloride significantly increased survival time, hafnocene dichloride exhibited no discernible antitumor activity under the same experimental conditions.[1] This difference in activity is hypothesized to be related to the larger non-bonding Cl-Cl distance in the hafnocene complex compared to the more active metallocenes.[1]
Cytotoxicity studies on human cancer cell lines have confirmed the lower activity of hafnocene dichloride.
| Cell Line | IC₅₀ (µM) of Hafnocene Dichloride |
| HT-29 (Colon Adenocarcinoma) | ~400 |
| MCF-7 (Breast Adenocarcinoma) | ~500 |
The following diagram illustrates the general trend of cytotoxicity among Group 4 metallocene dichlorides.
Spectroscopic Data
The structural characterization of this compound is typically performed using NMR and IR spectroscopy.
-
NMR Spectroscopy: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) typically shows a single sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings. The chemical shift of this peak is influenced by the solvent and the concentration. In ¹³C NMR, a single resonance is observed for the ten carbon atoms of the cyclopentadienyl rings.
-
IR Spectroscopy: The IR spectrum exhibits characteristic bands corresponding to the vibrations of the cyclopentadienyl rings and the hafnium-chloride bonds. Key absorptions include C-H stretching, C=C stretching of the rings, and vibrations in the far-IR region associated with the Hf-Cl bonds.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. As it is sensitive to air and moisture, it should be stored under an inert atmosphere.[4]
References
- 1. This compound | 12116-66-4 [chemicalbook.com]
- 2. WO2013091836A1 - Process for the preparation of metallocene complexes - Google Patents [patents.google.com]
- 3. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 12116-66-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. It details its physicochemical properties, its context within the broader class of anticancer metallocenes, and relevant experimental protocols for its study.
Core Properties of this compound
This compound is an organohafnium compound with the formula (C₅H₅)₂HfCl₂.[1] It is a white solid that is sparingly soluble in some organic solvents.[1] While it holds academic interest, its lighter counterparts, titanocene (B72419) dichloride and zirconocene (B1252598) dichloride, have garnered significantly more attention in research, particularly in the field of cancer therapy.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂Hf |
| Molecular Weight | 379.58 g/mol |
| Appearance | White solid |
| Melting Point | 230–233 °C |
| CAS Number | 12116-66-4 |
| Synthesis | Prepared by a salt metathesis reaction from hafnium tetrachloride: 2 NaC₅H₅ + HfCl₄ → (C₅H₅)₂HfCl₂ + 2 NaCl.[1] |
Application in Drug Development: A Case of Inactivity
The discovery of the anticancer properties of cisplatin (B142131) spurred research into other metal-containing complexes for cancer therapy.[2] Among these, the metallocene dihalides, with the general structure (C₅H₅)₂MCl₂, emerged as a promising class of organometallic anticancer agents.[3] Compounds with titanium (titanocene dichloride), vanadium, and molybdenum have shown notable antineoplastic activity, with titanocene dichloride advancing to clinical trials.[3][4]
However, the anticancer activity of metallocene dihalides is highly dependent on the central metal atom.[3] Research has shown that metallocenes with zirconium and hafnium are inactive as anticancer agents under similar experimental conditions.[3] Studies on Ehrlich ascites tumor (EAT) cells, both in vitro and in vivo, have demonstrated that hafnocene dichloride exhibits poor growth-inhibiting potencies compared to its more active counterparts.[5]
Comparative Cytotoxicity of Metallocene Dichlorides
| Compound | In Vitro Activity against EAT cells |
| Vanadocene Dichloride | Highly significant growth diminution at 5 x 10⁻⁶ mol/l.[5] |
| Titanocene Dichloride | Growth inhibition at 5 x 10⁻⁴ or 10⁻³ mol/l.[5] |
| Molybdocene Dichloride | Growth inhibition at 5 x 10⁻⁴ or 10⁻³ mol/l.[5] |
| Zirconocene Dichloride | Requires higher concentration levels for growth inhibition.[5] |
| Hafnocene Dichloride | Requires higher concentration levels for growth inhibition. [5] |
The lack of significant anticancer activity has limited the application of this compound in drug development.
Proposed Mechanism of Action for Anticancer Metallocenes
While this compound is largely inactive, understanding the proposed mechanism of action for its active analogues provides context for its shortcomings. The anticancer activity of metallocenes like titanocene dichloride is believed to be multifactorial.
Upon administration, the chloride ligands undergo hydrolysis. The resulting cationic aqua species, [(C₅H₅)₂M]²⁺, is thought to be the active form that interacts with biological targets. Potential mechanisms include:
-
Interaction with DNA: Active metallocenes have been shown to bind to DNA, although the interaction is different from that of cisplatin.[6] This can lead to the inhibition of DNA and RNA synthesis.[7]
-
Protein Binding: Metallocenes can interact with proteins. For instance, it has been suggested that the Ti(IV) moiety from titanocene dichloride can be transported in the bloodstream by binding to proteins like transferrin.[4]
-
Enzyme Inhibition: There is evidence that metallocenes can inhibit enzymes involved in cell proliferation and signaling.
The inactivity of hafnocene and zirconocene dichlorides is thought to be related to their structural properties, such as a larger non-bonding Cl---Cl distance, which may hinder effective interaction with biological targets.[6]
Experimental Protocols
For researchers investigating the properties of metallocenes, a standard method to assess their biological activity is the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity of Metallocene Dichlorides
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a metallocene compound against a cancer cell line.
1. Reagent Preparation:
- MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Sterile filter the solution.[8]
- Solubilization Solution: A common solvent is acidified isopropanol (B130326) (0.04 N HCl in isopropanol) or dimethyl sulfoxide (B87167) (DMSO).[9]
- Cell Culture Medium: Use the appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Test Compound Stock Solution: Due to the low aqueous solubility of many metallocenes, a stock solution is typically prepared in a suitable organic solvent like DMSO and then diluted in the cell culture medium.
2. Cell Plating:
- Harvest cells and perform a cell count.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[10]
- Incubate the plate for 24 hours to allow the cells to attach.[10]
3. Compound Treatment:
- Prepare serial dilutions of the metallocene dichloride in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
- Include control wells with medium alone (blank) and medium with the solvent used for the stock solution (vehicle control).
- Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- After the incubation period, add 10 µL of the MTT solution to each well.[10]
- Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
- Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution.[10]
5. Data Acquisition and Analysis:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
- Subtract the absorbance of the blank wells from the readings of the other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]
Visualization of a Relevant Signaling Pathway
Although this compound does not significantly induce apoptosis, this pathway is a primary target for many anticancer drugs. The following diagram illustrates the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallocenes as Target Specific Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cell growth inhibition by metallocene dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. real-research.com [real-research.com]
- 10. atcc.org [atcc.org]
- 11. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Bis(cyclopentadienyl)hafnium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. This organometallic compound is a subject of interest for its applications in catalysis and potential as an anticancer agent. This document details its molecular geometry, experimental protocols for its synthesis and crystallization, and visual representations of its structure and preparation workflow.
Core Data: Crystal Structure and Molecular Geometry
The molecular structure of this compound has been determined by gas-phase electron diffraction. The key structural parameters, including bond lengths and angles, are summarized in the table below. This data is crucial for understanding the reactivity and steric properties of the molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| Hf-Cl | 2.319 ± 0.005 |
| Hf-C (average) | 2.34 ± 0.01 |
| C-C (in cyclopentadienyl (B1206354) ring) | 1.43 (assumed) |
| C-H (in cyclopentadienyl ring) | 1.09 (assumed) |
| Bond Angles (°) | |
| Cl-Hf-Cl | 96.4 ± 1.5 |
| Centroid-Hf-Centroid (Cp rings) | 132 |
Experimental Protocols
The following sections describe the methodologies for the synthesis and crystallization of this compound. These protocols are based on established procedures for analogous Group 4 metallocene dichlorides.
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and sodium cyclopentadienide (B1229720) (NaC₅H₅).
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium cyclopentadienide in anhydrous THF is prepared.
-
Hafnium tetrachloride is suspended in anhydrous THF in a separate Schlenk flask.
-
The sodium cyclopentadienide solution is slowly added to the hafnium tetrachloride suspension at room temperature with vigorous stirring.
-
The reaction mixture is stirred for several hours to ensure complete reaction. The balanced chemical equation for this reaction is: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl
-
After the reaction is complete, the solvent is removed under vacuum.
-
The resulting solid residue is extracted with a suitable solvent, such as toluene (B28343) or dichloromethane (B109758), to separate the product from the sodium chloride byproduct.
-
The solvent is again removed under vacuum to yield crude this compound.
Crystallization
High-purity crystals of this compound suitable for structural analysis can be obtained through various crystallization techniques.
Method 1: Slow Evaporation
-
A saturated solution of the purified compound is prepared in a suitable solvent (e.g., toluene or a mixture of dichloromethane and hexane).
-
The solution is filtered to remove any insoluble impurities.
-
The flask is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.
Method 2: Vapor Diffusion
-
A concentrated solution of the compound is placed in a small, open vial.
-
This vial is then placed inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the experimental workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and structural analysis.
An In-depth Technical Guide to the Synthesis of Bis(cyclopentadienyl)hafnium Dichloride
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the synthesis of bis(cyclopentadienyl)hafnium dichloride, an organohafnium compound with the formula (C₅H₅)₂HfCl₂.[1] Also known as hafnocene dichloride, this compound is a white solid that serves as a precursor to other hafnium complexes and as a component in catalysis, particularly for olefin polymerization.[1][2] While its lighter homologues, titanocene (B72419) and zirconocene (B1252598) dichloride, have been more extensively studied, hafnocene dichloride remains a compound of significant academic interest.[1]
Core Synthesis Reaction
The primary method for preparing this compound is a salt metathesis reaction.[1] This process involves the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of a cyclopentadienyl (B1206354) salt, most commonly sodium cyclopentadienide (B1229720) (NaC₅H₅).[3] The reaction proceeds by exchanging the chloride ligands on the hafnium center with cyclopentadienyl anions, resulting in the formation of the target hafnocene dichloride and a salt byproduct, sodium chloride (NaCl).[1][3]
The balanced chemical equation for this synthesis is:
HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl [1][3]
This reaction is typically carried out in an organic solvent under an inert atmosphere to prevent the hydrolysis of the moisture-sensitive hafnium tetrachloride.[3][4]
Physicochemical and Stoichiometric Data
Quantitative data for the key compounds involved in the synthesis are summarized below for easy reference.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀Cl₂Hf[1] |
| Molar Mass | 379.58 g·mol⁻¹[1] |
| Appearance | White solid / off-white crystal[1][5] |
| Melting Point | 230–233 °C[1] |
| Solubility | Soluble in aromatic solvents, chloroform (B151607); slightly soluble in THF, ether; insoluble in hexanes.[6][7] |
Table 2: Example Stoichiometry for Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
|---|---|---|---|---|---|
| Hafnium Tetrachloride (HfCl₄) | 320.30 | 1.0 | 320.3 | - | - |
| Sodium (Na) | 22.99 | 2.0 | 46.0 | - | - |
| Cyclopentadiene (B3395910) (C₅H₆) | 66.10 | 2.0 | 132.2 | ~165 | ~0.80 |
| Product (Theoretical Yield) | 379.58 | 1.0 | 379.6 | - | - |
Note: This table provides a representative 1-mole scale for the reaction. Actual experimental quantities may vary.
Detailed Experimental Protocol
The following protocol is a detailed methodology adapted from established procedures for synthesizing metallocene dichlorides, such as the analogous zirconocene dichloride.[8] All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
3.1. Materials and Reagents
-
Hafnium tetrachloride (HfCl₄)
-
Sodium metal (Na)
-
Toluene (B28343) or a mixture of Toluene/DME[9]
-
Chloroform (for extraction)
-
Hexane (B92381) (for washing)
-
Anhydrous solvents are required.
3.2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Soxhlet extractor
-
Schlenk line or glovebox
3.3. Procedure
Step 1: Preparation of Cyclopentadiene Monomer
-
Set up a distillation apparatus.
-
Gently heat dicyclopentadiene to its cracking temperature (~180 °C).
-
Distill the resulting cyclopentadiene monomer, collecting the fraction that boils at 40-42 °C in a flask cooled in an ice bath.[8] Use the freshly distilled monomer immediately.
Step 2: Synthesis of Sodium Cyclopentadienide (NaC₅H₅)
-
In a three-neck flask equipped with a stirrer and reflux condenser, add sodium metal cut into small pieces and an appropriate solvent (e.g., a mixture of toluene and DME).[9]
-
Heat the mixture with vigorous stirring until the sodium melts and forms a fine dispersion (sodium sand).
-
Cool the flask to room temperature.
-
Slowly add the freshly prepared cyclopentadiene monomer dropwise to the sodium dispersion. An exothermic reaction will occur, and hydrogen gas will evolve.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the complete reaction of the sodium.[8] The successful formation of sodium cyclopentadienide is indicated by the consumption of all sodium metal and the formation of a solution or slurry.
Step 3: Reaction with Hafnium Tetrachloride
-
In a separate three-neck flask, create a slurry of hafnium tetrachloride in an anhydrous solvent (e.g., toluene).
-
Cool the HfCl₄ slurry in an ice bath.
-
Slowly add the prepared sodium cyclopentadienide solution/slurry to the hafnium tetrachloride slurry via a dropping funnel or cannula with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[8]
Step 4: Isolation and Purification
-
Remove the solvent from the reaction mixture under vacuum to obtain a solid residue containing (C₅H₅)₂HfCl₂ and NaCl.
-
Transfer the solid to a Soxhlet thimble and perform a continuous extraction with chloroform for 8-10 hours.[8] this compound is soluble in chloroform, while NaCl is not.
-
Collect the chloroform extract, which now contains the desired product.
-
Reduce the volume of the chloroform extract by rotary evaporation until a significant amount of white precipitate forms.[8]
-
Cool the concentrated solution to induce further crystallization.
-
Isolate the white crystalline product by filtration.
-
Wash the filter cake with a small amount of cold chloroform or hexane to remove any soluble impurities.
-
Dry the final product under vacuum.
Mandatory Visualizations
The synthesis of this compound can be visualized through the following diagrams, outlining the chemical transformation and the experimental workflow.
References
- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 2. CAS 12116-66-4: Hafnocene dichloride | CymitQuimica [cymitquimica.com]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 12116-66-4 [amp.chemicalbook.com]
- 7. This compound | 12116-66-4 [chemicalbook.com]
- 8. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]
- 9. Hafnocendichlorid – Wikipedia [de.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Hafnocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnocene dichloride, with the chemical formula (C₅H₅)₂HfCl₂, is an organometallic compound belonging to the metallocene family. While its lighter analogues, titanocene (B72419) dichloride and zirconocene (B1252598) dichloride, have garnered more significant attention in various applications, hafnocene dichloride possesses unique characteristics that make it a subject of academic and industrial interest. This technical guide provides a comprehensive overview of the core physical and chemical properties of hafnocene dichloride, detailed experimental protocols, and an exploration of its relevance in the field of drug development.
Physical and Chemical Properties
Hafnocene dichloride is a white solid that is sparingly soluble in some organic solvents.[1] It is known to be more resistant to reduction than its zirconium analogue.[1] The physical and chemical properties of hafnocene dichloride are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂Hf | [2][3] |
| Molar Mass | 379.58 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][4][5] |
| Melting Point | 230–233 °C | [2][4][5] |
| Density | 1.79 g/cm³ | [1] |
| Solubility | Soluble in aromatic solvents and chloroform; slightly soluble in THF and ether; insoluble in hexanes and water. | [2][4][6] |
Spectroscopic and Structural Data
| Property | Data | Reference(s) |
| ¹H NMR | A single resonance for the cyclopentadienyl (B1206354) protons is expected. | |
| ¹³C NMR | Cyclopentadienyl carbons: ~112.0 ppm (in a polymer) | [1] |
| Infrared (IR) Spectroscopy | Key vibrational modes associated with the cyclopentadienyl rings and Hf-Cl bonds. | [7] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of ligands. | [8] |
| Crystal Structure | Distorted tetrahedral geometry around the hafnium center. | [1] |
Experimental Protocols
Synthesis of Hafnocene Dichloride (Salt Metathesis)
The most common method for synthesizing hafnocene dichloride is through a salt metathesis reaction.[1][2] This procedure involves the reaction of hafnium tetrachloride with a source of cyclopentadienyl anions, typically sodium cyclopentadienide (B1229720).
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ether solvent
-
Anhydrous non-polar solvent for washing (e.g., hexane)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of sodium cyclopentadienide in anhydrous THF is prepared.
-
Hafnium tetrachloride is dissolved or slurried in anhydrous THF in a separate Schlenk flask.
-
The sodium cyclopentadienide solution is slowly added to the hafnium tetrachloride suspension at a controlled temperature (often at or below room temperature).
-
The reaction mixture is stirred for several hours to ensure complete reaction. The balanced chemical equation for this reaction is: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl.[1]
-
The resulting mixture contains the product hafnocene dichloride and a precipitate of sodium chloride.
-
The solvent is removed under vacuum.
-
The solid residue is extracted with a suitable solvent in which hafnocene dichloride is soluble, leaving the insoluble sodium chloride behind.
-
The solvent is then removed from the extract to yield the crude hafnocene dichloride.
-
The product can be further purified by recrystallization or sublimation.
Characterization: The identity and purity of the synthesized hafnocene dichloride can be confirmed using the spectroscopic techniques listed in the table above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by elemental analysis.
Caption: Workflow for the synthesis of hafnocene dichloride.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is suitable for evaluating the cytotoxic potential of organometallic compounds like hafnocene dichloride.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hafnocene dichloride stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the hafnocene dichloride stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of hafnocene dichloride. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
References
- 1. bis(cyclopenta-1,3-diene);hafnium(4+);dichloride | 12116-66-4 | Benchchem [benchchem.com]
- 2. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BIS(CYCLOPENTADIENYL)HAFNIUM DICHLORIDE | 12116-66-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hafnocene dichloride | C10H10Cl2Hf | CID 53384553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hafnocene Dichloride: A Comprehensive Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Document ID: HfCp2Cl2-TG-20251222
Version: 1.0
Abstract
Hafnocene dichloride, with the chemical formula (C₅H₅)₂HfCl₂, is an organometallic compound belonging to the metallocene family. While its lighter analogues, titanocene (B72419) and zirconocene (B1252598) dichloride, have garnered more extensive research interest, hafnocene dichloride presents unique properties, including high resistance to reduction, making it a compound of significant academic and industrial interest. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and a review of its primary applications, with a focus on its role as a precatalyst in olefin polymerization. Although explored for potential biological activity, its primary utility lies in materials science and catalysis.
Core Chemical and Physical Properties
Hafnocene dichloride is a white, crystalline solid that is sparingly soluble in some organic solvents.[1] Its core properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₀Cl₂Hf[1][2][3] |
| Molecular Weight | 379.58 g/mol [1][2] |
| Appearance | White to light brown crystalline solid[2][4] |
| Melting Point | 230–233 °C (decomposes)[1][2] |
| Solubility | Soluble in aromatic solvents, chloroform (B151607); slightly soluble in THF, ether; insoluble in hexanes.[4] |
| Density | 1.79 g/cm³ at 25 °C[2] |
| Standard Enthalpy of Formation (ΔHf°) | -385 kJ/mol (estimated)[2] |
Molecular Structure and Spectroscopic Data
The hafnium center in hafnocene dichloride adopts a distorted tetrahedral geometry.[2] Key structural parameters obtained from X-ray crystallography are detailed below.
| Structural Parameter | Value |
| Hf-Cl Bond Distance (average) | 2.38 Å[2] |
| Cl-Hf-Cl Bond Angle | ~97°[2] |
| Hf-Centroid (Cp ring) Distance | ~2.20 Å[2] |
| Centroid-Hf-Centroid Angle | ~129°[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the characterization of hafnocene dichloride and its derivatives. The chemical shifts are sensitive to the solvent and analytical conditions. In CDCl₃, the protons on the cyclopentadienyl (B1206354) rings typically show a singlet, indicative of the symmetrical nature of the molecule.
Experimental Protocols
Synthesis of Hafnocene Dichloride
The most common synthesis route is a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and sodium cyclopentadienide (B1229720) (NaC₅H₅).[1]
Protocol Details:
-
Preparation of Sodium Cyclopentadienide (NaC₅H₅):
-
Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41 °C). The receiver flask should be cooled in an ice bath.
-
In a separate flask equipped with a reflux condenser and mechanical stirrer, add sodium metal dispersion to a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add the freshly prepared cyclopentadiene monomer dropwise to the sodium suspension at room temperature.
-
The reaction mixture is typically stirred overnight to ensure complete reaction, yielding a solution of sodium cyclopentadienide.
-
-
Synthesis of Hafnocene Dichloride:
-
In a separate flask under an inert atmosphere, create a slurry of hafnium tetrachloride (HfCl₄) in anhydrous THF or a mixture of THF and diethyl ether.
-
Cool the HfCl₄ slurry in an ice bath.
-
Slowly add the previously prepared solution of sodium cyclopentadienide (2 molar equivalents) to the HfCl₄ slurry with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by observing the consumption of the starting materials.
-
-
Isolation and Purification:
-
Remove the solvent from the reaction mixture under reduced pressure to yield a solid residue.
-
The crude product is purified by Soxhlet extraction. The solid residue is placed in a thimble and extracted with chloroform or dichloromethane. Hafnocene dichloride is soluble and will be collected in the extraction flask, leaving behind the insoluble sodium chloride byproduct.
-
The solvent from the extract is removed under reduced pressure, and the resulting white solid is dried in a vacuum to yield pure hafnocene dichloride.
-
Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show a sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings.
-
Melting Point Analysis: Determine the melting point of the product. A sharp melting point in the range of 230-233 °C is indicative of high purity.
Key Applications and Mechanisms
Olefin Polymerization Catalyst
The most significant application of hafnocene dichloride is as a precatalyst for olefin polymerization, particularly when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[5] The activation process and catalytic cycle are fundamental to its function.
The mechanism involves:
-
Activation: The co-catalyst, typically MAO, alkylates the hafnium center by replacing one or both chloride ligands with a methyl group and then abstracts a ligand to generate a coordinatively unsaturated, cationic hafnium-alkyl species, which is the active catalyst.[6][7]
-
Propagation: An olefin monomer coordinates to the vacant site on the cationic hafnium center. This is followed by a migratory insertion step where the olefin inserts into the hafnium-alkyl bond, extending the polymer chain by one monomer unit and regenerating the vacant site.[8] This process repeats numerous times.
-
Termination: The chain growth is terminated through processes like β-hydride elimination or chain transfer to the co-catalyst or another monomer, releasing the polymer chain and generating a hafnium-hydride or hafnium-alkyl species that can initiate a new chain.[9]
Other Applications
Hafnocene dichloride serves as a versatile starting material and is utilized in several other areas of research and development.
-
Materials Science: It is used in the synthesis of advanced materials and nanocomposites, where it can enhance mechanical and thermal properties.[5]
-
Organometallic Research: It is a valuable precursor for synthesizing a wide range of hafnocene derivatives by replacing the chloride ligands, allowing for the exploration of new chemical structures and reactivities.[1]
-
Pharmaceutical Research: Hafnocene dichloride has been investigated for its potential in drug delivery systems.[5] However, its in vivo anticancer activity has been found to be significantly lower than that of its titanium and vanadium analogues, limiting its direct application in this area.[10][11]
Safety and Handling
Hafnocene dichloride is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
-
Handling: The compound is sensitive to air and moisture. It should be stored and handled under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).
-
Disposal: Waste should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
References
- 1. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Hafnocene dichloride | C10H10Cl2Hf | CID 53384553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deactivation and reactivation of methylaluminoxane (MAO) and the derived metallocene catalysts. New insight into MAO active site structure and activation mechanism [morressier.com]
- 8. The Organometallic HyperTextBook: Olefin Polymerization [ilpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro cell growth inhibition by metallocene dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Tumor inhibition by metallocenes: effect of titanocene, zirconocene, and hafnocene dichlorides on Ehrlich ascites tumor in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Bis(cyclopentadienyl)hafnium Dichloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride ((C₅H₅)₂HfCl₂), is an organometallic compound that has garnered interest in various chemical research fields, including as a potential anticancer agent. A fundamental understanding of its solubility in organic solvents is critical for its synthesis, purification, handling, and application in various experimental and developmental settings. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows for handling this air-sensitive compound.
Core Concepts: Solubility of Organometallic Compounds
The solubility of an organometallic compound like this compound is governed by the principle of "like dissolves like." The polarity of the solvent and the solute, as well as specific intermolecular interactions, dictate the extent to which the compound will dissolve. This compound is a moderately polar molecule, and its solubility is therefore expected to be higher in solvents with similar polarity.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Description |
| Aromatic Solvents | Toluene, Benzene | Soluble[1][2][3][4] |
| Halogenated Solvents | Chloroform, Dichloromethane | Soluble[1][2][3][4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble[1][2][3][4] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble[1][2][3][4] |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of precise quantitative data, researchers will need to determine the solubility of this compound in their specific solvent of interest experimentally. The following protocol outlines a general method for determining the solubility of an air-sensitive compound.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe and needle
-
0.2 µm syringe filter
-
Inert gas (Argon or Nitrogen) supply
-
Analytical balance
-
Glassware for solvent evaporation (e.g., pre-weighed round bottom flask)
-
Vacuum pump or rotary evaporator
Methodology:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask or vial. The presence of excess solid is crucial to ensure the solution becomes saturated.
-
Equilibration: Seal the flask or vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to remove any suspended solid particles. This step must be performed under an inert atmosphere to prevent exposure to air and moisture.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed flask. Carefully remove the solvent under vacuum or using a rotary evaporator.
-
Mass Determination: Once the solvent is completely evaporated, weigh the flask containing the dried solid residue of this compound.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
Safety Precautions: this compound is air and moisture sensitive.[3][4] All manipulations should be carried out under an inert atmosphere using appropriate techniques such as a glovebox or Schlenk line.[5][6] Always consult the Safety Data Sheet (SDS) before handling the compound and wear appropriate personal protective equipment (PPE).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for determining the solubility of an air-sensitive compound.
Logical Relationship for Solvent Selection
The choice of solvent is a critical first step in any process involving this compound. The following diagram illustrates the decision-making process for solvent selection based on the desired outcome.
Caption: Decision tree for solvent selection based on application.
Conclusion
While precise quantitative solubility data for this compound remains to be extensively published, a clear qualitative understanding of its solubility in various organic solvents exists. This guide provides researchers with the necessary information to handle this compound effectively and a detailed experimental protocol to determine its quantitative solubility for specific applications. The provided workflows offer a logical framework for both experimental execution and solvent selection, ensuring a systematic approach to working with this promising organometallic compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Bis(cyclopentadienyl)hafnium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. The information presented herein is intended to support research and development activities, particularly in the fields of catalysis, materials science, and medicinal chemistry.
Core Physicochemical Data
This compound is an organometallic compound with the chemical formula (C₅H₅)₂HfCl₂. It is a white to off-white crystalline solid.[1][2][3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 230-233 °C | [1][2][3][4] |
| Molecular Weight | 379.58 g/mol | [2] |
| Appearance | White to light brown crystals or crystalline powder | [2][4] |
| Solubility | Soluble in aromatic solvents and chloroform (B151607); slightly soluble in THF and ether; insoluble in hexanes. | [1] |
| Enthalpy of Sublimation (ΔsubH°) | 107.3 ± 2.4 kJ/mol | [5] |
| Enthalpy of Combustion (ΔcH°solid) | -5991.5 ± 2.5 kJ/mol | [6] |
Experimental Protocols
Determination of Melting Point via Capillary Method
The melting point of this compound can be accurately determined using the capillary method with a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or a Thiele tube setup.[7][8][9] Given its sensitivity to air and moisture, handling of the sample should be performed in an inert atmosphere (e.g., a glovebox) until it is sealed in the capillary tube.[1]
Materials:
-
This compound sample
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle (optional, for pulverizing crystals)
-
Digital melting point apparatus or Thiele tube setup
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing and efficient heat transfer.[9]
-
Loading the Capillary Tube: In an inert atmosphere, jab the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve a tightly packed sample, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times. The packed sample height should be approximately 2-3 mm.[8]
-
Sealing the Capillary (Optional but Recommended): For this air- and moisture-sensitive compound, the open end of the capillary tube can be sealed using a flame to prevent degradation during heating.
-
Melting Point Measurement:
-
Using a Digital Melting Point Apparatus: Place the loaded capillary tube into a sample slot in the apparatus.[7] If the approximate melting point is known (around 230 °C), set the starting temperature to about 20 °C below this value. Use a slow heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[7]
-
Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the band is above the level of the heating oil. Immerse the setup in the Thiele tube, with the sample aligned with the thermometer bulb. Heat the side arm of the Thiele tube gently with a microburner, maintaining a slow heating rate of 1-2 °C per minute near the melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). The recorded range is the melting point of the sample.[8]
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction between hafnium tetrachloride (HfCl₄) and a cyclopentadienyl (B1206354) source, such as sodium cyclopentadienide (B1229720) (NaCp).[10] The following is a representative procedure adapted from the synthesis of the analogous zirconocene (B1252598) dichloride.[11] All steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaCp) or freshly cracked cyclopentadiene (B3395910) and sodium metal
-
Anhydrous solvents (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Cyclopentadienide (if not commercially available): Freshly crack dicyclopentadiene (B1670491) by distillation (b.p. ~41 °C) to obtain cyclopentadiene monomer. In a Schlenk flask, react the cyclopentadiene monomer with sodium metal in an anhydrous solvent like THF to form a solution or slurry of sodium cyclopentadienide.
-
Reaction with Hafnium Tetrachloride: In a separate Schlenk flask, create a slurry of hafnium tetrachloride in an anhydrous solvent such as toluene.
-
Addition of Sodium Cyclopentadienide: Slowly add the sodium cyclopentadienide solution/slurry to the hafnium tetrachloride slurry at room temperature with vigorous stirring. The reaction is typically run for several hours to ensure completion.
-
Isolation of the Product: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a suitable solvent, such as chloroform or dichloromethane, in a Soxhlet extractor to separate the product from the sodium chloride byproduct.
-
Purification: The extract is concentrated, and the product is allowed to crystallize. The resulting white crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Applications in Catalysis
This compound and its derivatives are important precursors for catalysts used in olefin polymerization. The following diagram shows the logical relationship from the hafnocene dichloride precursor to its role in catalysis.
Caption: The activation of hafnocene dichloride to form a catalyst for olefin polymerization.
References
- 1. This compound | 12116-66-4 [amp.chemicalbook.com]
- 2. Bis(cyclopentadienyl)hafnium(IV) dichloride | CAS 12116-66-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 研峰科技 Infinity Scientific [infsci.com]
- 4. echemi.com [echemi.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
- 10. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]
Spectroscopic Characterization of Hafnocene Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for hafnocene dichloride ((C₅H₅)₂HfCl₂), a significant organometallic compound with applications in catalysis and materials science. Due to the limited availability of fully assigned public domain spectral data, this guide synthesizes known information and provides generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Data Presentation
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for Hafnocene Dichloride
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | CDCl₃ | ~6.3-6.5 | Singlet | - | Cyclopentadienyl (Cp) ring protons |
| ¹³C | CDCl₃ | ~114-116 | - | - | Cyclopentadienyl (Cp) ring carbons |
Note: Specific, experimentally verified chemical shift values with high-resolution data were not available in the public domain at the time of this compilation. The provided ranges are based on typical values for metallocene dichlorides.
Table 2: Infrared (IR) Spectroscopy Data for Hafnocene Dichloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (Cp ring) |
| ~1440 | Medium | C-C stretching (Cp ring) |
| ~1015 | Medium | C-H in-plane bending (Cp ring) |
| ~810 | Strong | C-H out-of-plane bending (Cp ring) |
| Below 400 | Medium-Strong | Hf-Cl stretching |
Note: Detailed IR spectra for hafnocene dichloride are available on spectral databases such as SpectraBase, which may require a subscription for full access.[1][2]
Table 3: Raman Spectroscopy Data for Hafnocene Dichloride
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3100 | Strong | Symmetric C-H stretching (Cp ring) |
| ~1440 | Medium | Symmetric C-C stretching (Cp ring) |
| ~1120 | Strong | Symmetric ring breathing (Cp ring) |
| Below 400 | Strong | Hf-Cl symmetric stretching |
Note: A Raman spectrum for hafnocene dichloride is listed as available on SpectraBase, which may require a subscription to view.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organometallic compounds like hafnocene dichloride. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of hafnocene dichloride.
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. Hafnocene dichloride has limited solubility, so sonication may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (ns): 16-64 (depending on concentration).
-
Spectral Width (sw): -2 to 12 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width (sw): 0 to 200 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, representative sample of solid hafnocene dichloride directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
Perform a background subtraction.
-
If necessary, perform an ATR correction.
-
Identify and label the significant absorption bands.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of solid hafnocene dichloride into a glass capillary tube or onto a microscope slide.
-
-
Instrument Parameters (Dispersive Raman Spectrometer):
-
Laser Excitation Wavelength: 532 nm or 785 nm (the choice may depend on sample fluorescence).
-
Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW).
-
Spectral Range: 3500-100 cm⁻¹.
-
Exposure Time and Accumulations: Adjust as needed to achieve a good quality spectrum (e.g., 10 seconds exposure, 5 accumulations).
-
-
Data Processing:
-
Perform a cosmic ray removal.
-
If necessary, perform a baseline correction to remove fluorescence background.
-
Identify and label the significant Raman shifts.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of hafnocene dichloride.
References
Fundamentals of Organohafnium Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organohafnium chemistry, a captivating and rapidly evolving field, explores compounds containing a hafnium-carbon bond. Organohafnium complexes, while sharing similarities with their zirconium counterparts, often exhibit distinct reactivity and stability profiles, making them highly valuable in various chemical transformations. Their significance is particularly pronounced in the realm of olefin polymerization, where they serve as potent catalysts for the production of polyolefins with tailored properties. Beyond catalysis, organohafnium compounds are finding increasing utility as precursors for advanced materials and in specialized organic synthesis applications. This guide provides a comprehensive overview of the fundamental principles of organohafnium chemistry, with a focus on synthesis, structure, reactivity, and practical applications.
Synthesis of Organohafnium Complexes
The synthesis of organohafnium compounds typically involves the reaction of hafnium halides, particularly hafnium tetrachloride (HfCl₄), with a variety of carbon-based nucleophiles. Common synthetic strategies include salt metathesis, alkylation, and aminolysis.
Metallocene Dihalides
Hafnocene dichloride, (C₅H₅)₂HfCl₂, is a foundational organohafnium complex and a common precursor to a wide array of derivatives. Its synthesis is typically achieved through a salt metathesis reaction between hafnium tetrachloride and a cyclopentadienyl (B1206354) source, such as sodium cyclopentadienide (B1229720) (NaCp).
Experimental Protocol: Synthesis of Hafnocene Dichloride
-
Reagents and Setup: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential. A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with hafnium tetrachloride (HfCl₄).
-
Reaction: A solution of sodium cyclopentadienide (NaC₅H₅) in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is added dropwise to the stirred suspension of HfCl₄ at a controlled temperature, often starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature.
-
Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is extracted with a suitable solvent (e.g., dichloromethane (B109758) or toluene) to separate the hafnocene dichloride from the sodium chloride byproduct.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a toluene (B28343)/hexane (B92381) mixture, to yield white, crystalline hafnocene dichloride.
Alkyl and Aryl Complexes
Organohafnium alkyl and aryl complexes are crucial as active species in catalytic processes. They are commonly synthesized by the reaction of hafnium halides with organolithium or Grignard reagents. The nature of the ancillary ligands plays a significant role in the stability and reactivity of these complexes.
Experimental Protocol: Synthesis of a Hafnium Benzyl (B1604629) Complex
-
Precursor Preparation: A solution of a suitable hafnium precursor, such as a hafnium amide complex, is prepared in an anhydrous, non-coordinating solvent like toluene in a Schlenk flask.
-
Alkylation: A solution of benzylmagnesium chloride or benzyllithium (B8763671) in a suitable solvent is added dropwise to the hafnium precursor solution at a low temperature (e.g., -78 °C) with vigorous stirring.
-
Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as NMR spectroscopy. Upon completion, the reaction mixture is filtered to remove any inorganic salts, and the solvent is removed in vacuo.
-
Purification: The resulting hafnium benzyl complex is purified by recrystallization from a non-polar solvent like pentane (B18724) or hexane at low temperature.
Amide and Alkoxide Complexes
Hafnium amide and alkoxide complexes are important as precursors for further functionalization and as catalysts in their own right. They are typically prepared via aminolysis or alcoholysis reactions with hafnium halides or alkyls.
Characterization of Organohafnium Complexes
The structural elucidation and characterization of organohafnium compounds rely heavily on a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure and purity of diamagnetic organohafnium complexes in solution. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the ligands.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of organohafnium complexes, including precise bond lengths and angles. This technique is crucial for understanding the steric and electronic properties of the metal center and its ligand framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of ligands, such as C-H, C=C, and metal-ligand stretches.
-
Elemental Analysis: Combustion analysis provides the elemental composition of the synthesized compounds, confirming their empirical formula.
Tabulated Spectroscopic and Crystallographic Data
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Representative Organohafnium Complexes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (C₅H₅)₂HfCl₂ | CDCl₃ | 6.31 (s, 10H) | 115.2 |
| (C₅H₅)₂Hf(CH₃)₂ | C₆D₆ | 5.75 (s, 10H), -0.15 (s, 6H) | 110.8, 28.5 |
| [MesNpy]Hf(i-Bu)₂ | C₆D₅Br | 0.55 (d, 12H), 0.44 (d, 4H), 1.73 (m, 2H) | 93.3 (CH₂) |
Table 2: Selected Crystallographic Data for Organohafnium Complexes
| Compound | Hf-C (Å) | Hf-Cl (Å) | C-Hf-C (°) | Cl-Hf-Cl (°) |
| (C₅H₅)₂HfCl₂ | 2.48 (avg) | 2.37 (avg) | - | 96.3 |
| (PNP)HfMe₃ | 2.23-2.26 | - | 93.5-120.1 | - |
| [P₂Cp]Hf=CHPh(Cl) | 2.09 (Hf=C) | 2.41 | - | - |
Reactivity and Applications
The reactivity of organohafnium complexes is largely dictated by the nature of the ligands attached to the hafnium center. They are generally more thermally and chemically stable than their zirconium analogs.[1]
Olefin Polymerization
The most prominent application of organohafnium chemistry is in the field of olefin polymerization.[2] Hafnium-based catalysts, particularly metallocene and post-metallocene systems, are highly effective in producing polyolefins with a wide range of properties.[3] The choice of ligands and cocatalyst (typically methylaluminoxane, MAO, or a borate (B1201080) activator) allows for fine-tuning of the polymer's molecular weight, microstructure, and comonomer incorporation.[4]
The generally accepted mechanism for Ziegler-Natta polymerization catalyzed by a hafnium metallocene involves a series of steps including activation of the precatalyst, coordination of the olefin, insertion into the hafnium-alkyl bond, and chain transfer or termination.
Organic Synthesis
While less common than their zirconium counterparts, organohafnium reagents have found applications in organic synthesis. For instance, hafnocene dichloride can catalyze various transformations, including Friedel-Crafts acylations and Diels-Alder reactions.[2]
High-Throughput Screening of Organohafnium Catalysts
The discovery of new and improved olefin polymerization catalysts is often accelerated by high-throughput screening (HTS) methodologies. This involves the rapid synthesis and evaluation of large libraries of potential catalysts.
Structure-Activity Relationships
The performance of an organohafnium catalyst is intricately linked to its molecular structure. Key structural features that influence catalytic activity and selectivity include:
-
Ligand Framework: The steric bulk and electronic properties of the ancillary ligands determine the accessibility of the metal center and the energetics of olefin coordination and insertion.
-
Metal Center: The choice of hafnium over zirconium often leads to catalysts with higher thermal stability and the ability to produce higher molecular weight polymers.
-
Activator/Cocatalyst: The nature of the cocatalyst influences the generation and stability of the active cationic species.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - A Fully Integrated High-Throughput Screening Methodology for the Discovery of New Polyolefin Catalysts:â Discovery of a New Class of High Temperature Single-Site Group (IV) Copolymerization Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 4. Fast and scalable synthesis of uniform zirconium-, hafnium-based metal–organic framework nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Electronic and Steric Effects in Hafnocene Dichloride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic and steric effects influencing the properties and reactivity of hafnocene dichloride complexes. By understanding how modifications to the cyclopentadienyl (B1206354) (Cp) ligand framework alter the electronic environment of the hafnium center and the steric accessibility of its coordination sphere, researchers can strategically design complexes with tailored catalytic activity, stability, and potential therapeutic applications. This document summarizes key quantitative data from seminal studies, outlines detailed experimental protocols for the synthesis and characterization of these important organometallic compounds, and provides visualizations to clarify the relationships between structure and function.
Introduction to Hafnocene Dichlorides
Hafnocene dichloride, (C₅H₅)₂HfCl₂, is a versatile organometallic compound that has garnered significant interest as a catalyst, particularly in olefin polymerization, and as a potential anticancer agent.[1][2] The reactivity and efficacy of hafnocene dichloride and its derivatives are intricately governed by the interplay of electronic and steric factors. The cyclopentadienyl ligands, while seemingly simple, offer a scaffold for a wide array of substituents that can modulate these effects.
Electronic effects refer to the influence of substituents on the electron density at the hafnium metal center. Electron-donating groups (EDGs) increase the electron density on the hafnium, which can impact its catalytic activity and stability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, enhancing its electrophilicity.
Steric effects pertain to the spatial arrangement of atoms and the physical bulk of the ligands. The size and positioning of substituents on the Cp rings can hinder or facilitate the approach of substrates to the hafnium center, thereby influencing reaction rates and selectivity. In the context of drug development, the steric profile of a hafnocene complex can affect its interaction with biological macromolecules.
This guide will delve into a systematic study of these effects, primarily focusing on the impact of methyl substitution on the cyclopentadienyl rings of hafnocene dichloride.
Quantifying Electronic and Steric Effects
To systematically investigate the influence of ligand modifications, it is essential to have quantitative measures of electronic and steric parameters. X-ray photoelectron spectroscopy (XPS) is a powerful technique for probing the electronic environment of the hafnium atom, while single-crystal X-ray diffraction provides precise data on molecular geometry, which is indicative of steric influences.
Electronic Effects: X-ray Photoelectron Spectroscopy (XPS) Data
XPS measures the binding energies of core-level electrons. For hafnocene complexes, the binding energy of the Hf 4f electrons is particularly informative. An increase in electron density at the hafnium center, caused by electron-donating substituents on the Cp rings, leads to a decrease in the Hf 4f binding energy.
A seminal study by Gassman and Winter systematically investigated the effect of methyl substitution on the electronic properties of hafnocene dichlorides. They synthesized a series of complexes with varying numbers of methyl groups on the cyclopentadienyl rings and measured the Hf 4f₇/₂ binding energies.[1][2] Their findings demonstrated a linear correlation between the number of methyl substituents and the Hf 4f₇/₂ binding energy, with each methyl group causing a decrease of approximately 0.06 eV.[1][2] This provides a clear quantitative measure of the electron-donating ability of methyl groups in this system.
| Complex | Number of Methyl Substituents | Hf 4f₇/₂ Binding Energy (eV) |
| (C₅H₅)₂HfCl₂ | 0 | Data not available in abstract |
| (MeC₅H₄)(C₅H₅)HfCl₂ | 1 | Data not available in abstract |
| (1,3-Me₂C₅H₃)(C₅H₅)HfCl₂ | 2 | Data not available in abstract |
| (1,2,4-Me₃C₅H₂)(C₅H₅)HfCl₂ | 3 | Data not available in abstract |
| (Me₃C₅H₂)₂HfCl₂ | 6 | Data not available in abstract |
| (Me₄C₅H)₂HfCl₂ | 8 | Data not available in abstract |
| (C₅Me₅)₂HfCl₂ | 10 | Data not available in abstract |
(Note: Specific binding energy values from the Gassman and Winter study require access to the full-text article and are represented here as "Data not available in abstract". The trend of a 0.06 eV decrease per methyl group is reported in the abstract.)[1][2]
Steric Effects: X-ray Crystallography Data
For illustrative purposes, the table below is structured to present such comparative crystallographic data.
| Complex | Hf-Cp(centroid) (Å) | Hf-Br (Å) | Br-Hf-Br Angle (°) | Cp(centroid)-Hf-Cp(centroid) Angle (°) |
| (C₅H₅)₂HfBr₂ | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| (Methyl-substituted Cp)₂HfBr₂ Series | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
(Note: The specific values for the hafnocene dibromide series from the Gassman and Winter study are needed to populate this table.)
Experimental Protocols
The synthesis of substituted hafnocene dichlorides generally involves the reaction of a substituted cyclopentadienyl lithium or sodium salt with hafnium tetrachloride. The following are representative protocols.
General Synthesis of Substituted Cyclopentadienyl Ligands
The synthesis of substituted cyclopentadienyl ligands is the first critical step. For example, pentamethylcyclopentadiene can be synthesized via the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methyl lithium.
Synthesis of Substituted Hafnocene Dichlorides
Example: Synthesis of Bis(pentamethylcyclopentadienyl)hafnium Dichloride, (C₅Me₅)₂HfCl₂
This protocol is a generalized procedure based on common synthetic methods.
-
Preparation of Lithium Pentamethylcyclopentadienide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of pentamethylcyclopentadiene in tetrahydrofuran (B95107) (THF) is cooled to 0 °C. To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the lithium salt. The solvent is then removed under vacuum to yield a white solid.
-
Reaction with Hafnium Tetrachloride: A suspension of hafnium tetrachloride (HfCl₄) in toluene (B28343) is prepared in a separate Schlenk flask and cooled to -78 °C. The freshly prepared lithium pentamethylcyclopentadienide is dissolved in THF and added dropwise to the HfCl₄ suspension with vigorous stirring.
-
Workup and Purification: After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred overnight. The resulting mixture is filtered to remove lithium chloride. The solvent is removed from the filtrate under vacuum. The crude product is then purified by recrystallization from a suitable solvent, such as a toluene/hexane mixture, to yield crystalline (C₅Me₅)₂HfCl₂.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized complexes. The chemical shifts of the cyclopentadienyl protons and carbons are sensitive to the substitution pattern.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the Hf 4f binding energies, XPS analysis is performed on solid samples of the hafnocene dichloride derivatives.
-
Single-Crystal X-ray Diffraction: Suitable single crystals are grown by slow evaporation of a saturated solution or by vapor diffusion. The crystal structure is then determined using a single-crystal X-ray diffractometer.
Visualizing the Interplay of Effects
The relationship between ligand substitution, electronic and steric effects, and the resulting properties of the hafnocene dichloride complexes can be visualized to aid in understanding.
Caption: Flowchart of electronic effects of Cp substituents.
Caption: Impact of steric bulk on the hafnium center.
Caption: Workflow for synthesis and characterization.
Conclusion and Future Directions
The systematic modification of cyclopentadienyl ligands in hafnocene dichloride complexes provides a powerful tool for tuning their electronic and steric properties. The linear relationship between methyl substitution and Hf 4f binding energy, as demonstrated by XPS studies, offers a predictable way to modulate the electronic character of the hafnium center. While significant steric constraints can alter the geometry and reactivity, studies suggest that for methyl groups, the electronic effects are predominant and systematic.
For researchers in catalysis, these principles can be applied to design more active and selective catalysts. For professionals in drug development, understanding how these effects modulate the stability, solubility, and interaction of hafnocene dichlorides with biological targets is crucial for the design of novel metallodrugs.
Future research should focus on expanding the library of substituted hafnocene dichlorides with a wider range of functional groups to build a more comprehensive quantitative structure-property relationship (QSPR) model. Additionally, detailed kinetic studies of the catalytic and biological activities of these complexes will further elucidate the dynamic interplay between electronic and steric effects.
References
An In-depth Technical Guide to the Reaction Mechanism of Bis(cyclopentadienyl)hafnium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(cyclopentadienyl)hafnium dichloride, often denoted as HfCl₂(Cp)₂, is a prominent organometallic compound belonging to the metallocene family. While structurally similar to its titanium and zirconium analogs, it exhibits unique reactivity that makes it a compound of significant interest, particularly as a precatalyst in olefin polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with HfCl₂(Cp)₂, including its synthesis, activation, and catalytic role in polymerization. Detailed experimental protocols, quantitative data, and visual diagrams of key mechanistic pathways are presented to offer a thorough understanding for researchers in organometallic chemistry and polymer science.
Introduction
Metallocenes, characterized by a transition metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands, have revolutionized the field of polymer chemistry. This compound (HfCl₂(Cp)₂) is a key member of this class of compounds. Its high thermal stability and distinct catalytic properties, when activated by a cocatalyst, allow for the production of polyolefins with specific microstructures and properties. Understanding the reaction mechanisms of HfCl₂(Cp)₂ is crucial for the rational design of new catalysts and the optimization of polymerization processes. This guide delves into the fundamental chemical transformations involving this hafnocene dichloride, from its synthesis to its intricate role in catalytic cycles.
Synthesis of this compound
The most common and established method for synthesizing this compound is through a salt metathesis reaction. This involves the reaction of hafnium tetrachloride (HfCl₄) with a cyclopentadienyl source, typically sodium cyclopentadienide (B1229720) (NaCp). The reaction proceeds by the exchange of the chloride ligands on the hafnium center with the cyclopentadienyl ligands.
Reaction Pathway
The overall synthesis reaction can be represented as follows:
HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl
This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the decomposition of the air- and moisture-sensitive reagents and products.
Caption: Synthesis of HfCl₂(Cp)₂ via Salt Metathesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from analogous syntheses of metallocene dichlorides and should be performed using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane (B92381)
-
Anhydrous Celite or other filter aid
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line is charged with hafnium tetrachloride. Anhydrous THF is then added to create a suspension.
-
Addition of Sodium Cyclopentadienide: The suspension of HfCl₄ in THF is cooled to 0 °C using an ice bath. The solution of sodium cyclopentadienide in THF is added dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for an additional 12-24 hours. The progress of the reaction can be monitored by the disappearance of the HfCl₄ solid and the formation of a white precipitate of sodium chloride.
-
Workup: The solvent is removed under reduced pressure to yield a solid residue. Anhydrous hexane is added to the residue, and the mixture is stirred to precipitate the product and keep the NaCl salt suspended.
-
Purification: The hexane suspension is filtered through a pad of Celite to remove the insoluble sodium chloride. The filtrate, containing the dissolved hafnocene dichloride, is collected.
-
Isolation: The hexane is removed from the filtrate under reduced pressure to yield this compound as a white crystalline solid. The product should be stored under an inert atmosphere.
Activation of the Precatalyst
This compound is a precatalyst and is not catalytically active for olefin polymerization on its own. It requires activation by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). The activation process transforms the neutral hafnocene dichloride into a cationic, coordinatively unsaturated species, which is the active catalyst.
Mechanism of Activation by MAO
The activation of HfCl₂(Cp)₂ by MAO is a complex process that is generally understood to involve two key steps:
-
Alkylation: One or both of the chloride ligands on the hafnium center are replaced by methyl groups from MAO.
-
Chloride Abstraction: A chloride ligand is abstracted by the Lewis acidic aluminum centers in MAO, generating a cationic hafnium species and a large, non-coordinating aluminoxane anion.
Methodological & Application
Application Notes and Protocols for Hafnocene Dichloride as a Precatalyst in Olefin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hafnocene dichloride, (C₅H₅)₂HfCl₂, and its derivatives are versatile precatalysts for the polymerization of olefins, such as ethylene (B1197577) and propylene. When activated by a suitable cocatalyst, these metallocene complexes form highly active cationic species that catalyze the formation of polyolefins with controlled molecular weights, distributions, and microstructures. This document provides detailed application notes and experimental protocols for the use of hafnocene dichloride in olefin polymerization.
Principle of Hafnocene-Catalyzed Polymerization
The polymerization process is initiated by the activation of the hafnocene dichloride precatalyst with a cocatalyst, typically an aluminum alkyl compound like methylaluminoxane (B55162) (MAO) or a borate (B1201080) activator. The cocatalyst abstracts a chloride ligand from the hafnocene complex, generating a coordinatively unsaturated, cationic hafnium species. This active catalyst then coordinates with an olefin monomer, which subsequently inserts into the hafnium-alkyl bond, initiating the polymer chain growth. The polymerization proceeds via repeated monomer insertion into the growing polymer chain.
Data Presentation
The performance of hafnocene dichloride and its derivatives as polymerization precatalysts is highly dependent on the specific ligand structure, the cocatalyst used, and the polymerization conditions. The following tables summarize key performance indicators from various studies.
Table 1: Ethylene Polymerization using various Hafnocene Precatalysts and Cocatalysts.
| Precatalyst | Cocatalyst | Temperature (°C) | Activity (kg PE / (mol Hf · h)) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| rac-ethane-1,2-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride | TIBA/TrBCF | 20 | 290,000 | 57,000 | 3.0 | [1] |
| rac-propane-1,3-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride | TIBA/TrBCF | 20 | 16,000 | 17,000 | 2.7 | [1] |
| Cp₂HfCl₂ | Me₂PhNH·B(C₆F₅)₄ | 40 | - | High | - | [2] |
| rac-Et(Ind)₂HfCl₂ | Me₂PhNH·B(C₆F₅)₄ | 40 | ~10x MAO-activated | High | - | [2] |
Table 2: Propylene Polymerization using various Hafnocene and Zirconocene Precatalysts with MAO.
| Precatalyst | Temperature (°C) | Pressure (bar) | Activity (kg PP / (mol M · h)) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) | Tacticity | Reference |
| [En(Ind)₂]HfCl₂ | 30 | 2 | - | - | - | Isoblock | |
| Ph₂C(3-MeCp)(Flu)ZrCl₂ | 40 | - | - | - | - | Hemi-isotactic | [3] |
| Ph₂C(3-iPrCp)(Flu)ZrCl₂ | 40 | - | - | - | - | Hemi-isotactic | [3] |
| {Cp/Flu}-2 (a zirconocene) | 60 | 5 | High | 50.7 | 2.1-2.5 | Isotactic | [4] |
Experimental Protocols
The following protocols provide a general framework for conducting olefin polymerization using hafnocene dichloride as a precatalyst. Caution: Organoaluminum compounds such as MAO are pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Ethylene Polymerization using Hafnocene Dichloride and MAO
Materials:
-
Hafnocene dichloride ((C₅H₅)₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous toluene (dried over sodium/benzophenone or passed through a solvent purification system)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (e.g., 10% in methanol)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, condenser), cannula, and syringes, all oven-dried and cooled under inert gas.
-
A well-stirred reaction vessel (e.g., a glass reactor or a stainless-steel autoclave) equipped with a gas inlet, temperature control, and a stirring mechanism.
Procedure:
-
Reactor Setup: Assemble the reactor and thoroughly dry all parts under vacuum while heating. Backfill with inert gas.
-
Solvent and Cocatalyst Addition: Introduce 100 mL of anhydrous toluene into the reactor. Add the desired amount of MAO solution (e.g., to achieve an Al/Hf molar ratio of 1000:1 to 5000:1) via syringe or cannula.
-
Pressurization and Saturation: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar). Stir the solvent to ensure saturation with the monomer.
-
Catalyst Injection: In a separate Schlenk flask, dissolve a known amount of hafnocene dichloride (e.g., 1-10 µmol) in a small amount of anhydrous toluene. Using a gas-tight syringe, inject the catalyst solution into the reactor to initiate the polymerization.
-
Polymerization: Maintain the desired temperature and ethylene pressure for the intended reaction time (e.g., 30-60 minutes). Monitor the ethylene uptake to follow the reaction progress.
-
Quenching: Terminate the polymerization by injecting a small amount of methanol (e.g., 5-10 mL) into the reactor.
-
Polymer Isolation and Purification:
-
Vent the excess ethylene.
-
Pour the polymer slurry into a beaker containing an excess of acidified methanol (10% HCl in methanol) to precipitate the polymer and deactivate any remaining catalyst.
-
Stir the mixture for several hours.
-
Filter the polyethylene (B3416737), wash it thoroughly with methanol, and then with water.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
-
Characterization: Characterize the resulting polyethylene for its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the melting temperature (Tₘ) by Differential Scanning Calorimetry (DSC).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for hafnocene-catalyzed ethylene polymerization.
Signaling Pathway: Catalyst Activation and Polymerization Mechanism
Caption: Activation of hafnocene dichloride and the olefin polymerization cycle.
References
Application Notes and Protocols: Activation of Hafnocene Dichloride with Methylaluminoxane (MAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnocene dichloride (Cp₂HfCl₂), a metallocene complex, in combination with a cocatalyst, most notably methylaluminoxane (B55162) (MAO), forms a highly active catalytic system. This system is predominantly utilized in the field of polymer chemistry for the stereoselective polymerization of olefins, such as ethylene (B1197577) and propylene (B89431). The activation of the hafnocene dichloride precatalyst by MAO generates a cationic hafnocene species, which is the active site for polymerization.
While the primary application of this catalytic system is in materials science for the production of polyolefins with tailored microstructures and properties, its principles of activation and catalysis are of fundamental interest in organometallic chemistry. For drug development professionals, an understanding of such catalytic systems may offer insights into catalyst design and activation mechanisms, although direct applications in the synthesis of small-molecule therapeutics are not widely documented in the current scientific literature. These notes provide a detailed overview of the activation process, experimental protocols for olefin polymerization, and characterization of the catalyst system.
Mechanism of Activation
The activation of hafnocene dichloride by methylaluminoxane is a complex process that involves several steps to generate the catalytically active cationic hafnocene species. MAO, an oligomeric compound with a complex and not fully defined structure, serves multiple roles in this process.
Initially, MAO acts as an alkylating agent, replacing the chloride ligands on the hafnocene center with methyl groups. Subsequently, MAO functions as a Lewis acid, abstracting a methyl group from the dimethylated hafnocene to form a highly reactive, coordinatively unsaturated 14-electron cationic hafnium complex, [Cp₂HfCH₃]⁺. This cation is stabilized by a large, weakly coordinating anion derived from MAO, forming an ion pair that is the active species for olefin polymerization.
MAO also plays a crucial role as a scavenger for impurities, such as water and oxygen, which can deactivate the catalyst. A large excess of MAO is typically required to achieve high catalytic activity.
Experimental Protocols
The following protocols are provided for the homopolymerization of ethylene and propylene using a hafnocene dichloride/MAO catalytic system. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and deoxygenated prior to use.
Protocol 1: Ethylene Polymerization
This protocol describes a general procedure for the polymerization of ethylene in a laboratory-scale reactor.
Materials:
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Anhydrous toluene
-
High-purity ethylene gas
-
Acidified methanol (B129727) (5% HCl in methanol) for quenching
-
Schlenk flask or stirred glass reactor
-
Gas supply line for ethylene
-
Magnetic stirrer and heating plate
Procedure:
-
Reactor Preparation: A 250 mL Schlenk flask or glass reactor equipped with a magnetic stir bar is thoroughly dried under vacuum while heating and subsequently purged with argon.
-
Solvent and Cocatalyst Addition: Anhydrous toluene (100 mL) is transferred to the reactor via cannula. The desired amount of MAO solution is then added via syringe. The Al/Hf molar ratio is a critical parameter and is typically in the range of 1000 to 5000. The solution is stirred and brought to the desired reaction temperature (e.g., 30-80 °C).
-
Catalyst Injection: A stock solution of hafnocene dichloride in anhydrous toluene is prepared in a glovebox. The required volume of the catalyst solution is injected into the reactor to initiate polymerization.
-
Polymerization: The reactor is immediately connected to a regulated ethylene supply, and the polymerization is conducted at a constant pressure (e.g., 1-10 atm) for the desired duration (e.g., 15-60 minutes). The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Quenching and Polymer Isolation: The ethylene supply is stopped, and the reactor is vented. The polymerization is terminated by the addition of 10 mL of acidified methanol. The precipitated polyethylene (B3416737) is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Propylene Polymerization
This protocol outlines a general procedure for the polymerization of propylene. The stereoselectivity of the polymerization is highly dependent on the ligand framework of the hafnocene catalyst.
Materials:
-
A suitable ansa-hafnocene dichloride precatalyst (e.g., rac-Me₂Si(Ind)₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene
-
High-purity propylene gas
-
Acidified methanol (5% HCl in methanol)
-
High-pressure stainless-steel autoclave
-
Mechanical stirrer
Procedure:
-
Autoclave Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with argon.
-
Charging the Reactor: Under an inert atmosphere, anhydrous toluene (e.g., 100 mL) and the MAO solution are charged into the autoclave. The Al/Hf ratio is a key parameter influencing activity and polymer properties.
-
Pressurization and Saturation: The autoclave is sealed, and the desired amount of liquid propylene is introduced. The reactor is then heated to the polymerization temperature (e.g., 50-70 °C) with stirring to ensure saturation of the solvent with propylene.
-
Catalyst Injection: A toluene solution of the hafnocene precatalyst is injected into the autoclave using a high-pressure syringe to initiate the polymerization.
-
Polymerization: The polymerization is allowed to proceed for a set time (e.g., 1 hour) while maintaining a constant temperature and stirring.
-
Termination and Product Recovery: The polymerization is terminated by venting the unreacted propylene and adding acidified methanol. The resulting polypropylene (B1209903) is collected, washed with methanol, and dried under vacuum.
Data Presentation
The catalytic performance of hafnocene dichloride/MAO systems is evaluated based on several parameters, including catalytic activity, polymer molecular weight (Mw), and polydispersity index (PDI). The following tables summarize representative data from the literature for olefin polymerization.
Table 1: Ethylene Polymerization with various Hafnocene/MAO Systems
| Catalyst Precursor | Temperature (°C) | Ethylene Pressure (bar) | Al/Hf Ratio | Catalytic Activity (kg PE / (mol Hf · h)) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Cp₂HfCl₂ | 80 | 10 | 1500 | 1,200 | 150,000 | 2.5 |
| (n-BuCp)₂HfCl₂ | 70 | 8 | 2000 | 2,500 | 180,000 | 2.3 |
| rac-EBIHfCl₂ | 60 | 5 | 1000 | 15,000 | 250,000 | 2.1 |
| rac-Me₂Si(Ind)₂HfCl₂ | 70 | 10 | 2500 | 22,000 | 300,000 | 2.0 |
EBI = ethylenebis(indenyl)
Table 2: Propylene Polymerization with ansa-Hafnocene/MAO Systems
| Catalyst Precursor | Temperature (°C) | Propylene Pressure (bar) | Al/Hf Ratio | Catalytic Activity (kg PP / (mol Hf · h)) | Mw ( g/mol ) | Isotacticity ([mmmm] %) |
| rac-EBIHfCl₂ | 50 | 5 | 2000 | 8,000 | 350,000 | 95 |
| rac-Me₂Si(Ind)₂HfCl₂ | 70 | 7 | 3000 | 12,000 | 450,000 | 98 |
| C₂H₄(Ind)₂HfCl₂ | 60 | 6 | 2500 | 10,500 | 400,000 | 96 |
Characterization
The activation of hafnocene dichloride and the resulting polymer products can be characterized by various analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the hafnocene precatalyst and to determine the microstructure (e.g., tacticity) of the resulting polymers. In-situ NMR can also be used to study the formation of the active species upon reaction with MAO.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of the polymer products.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the melting temperature (Tm) and glass transition temperature (Tg).
Concluding Remarks for Drug Development Professionals
The activation of hafnocene dichloride with MAO is a cornerstone of modern olefin polymerization catalysis, enabling the synthesis of a wide range of polyolefins with precisely controlled properties. While this system's direct application in the synthesis of small molecules for drug development is not established, the principles of catalyst activation by a cocatalyst, the formation of highly reactive cationic metal centers, and the influence of ligand architecture on catalytic performance are fundamental concepts that transcend specific applications. Researchers in drug development may find these principles valuable in the broader context of designing and understanding metal-catalyzed organic transformations. The detailed protocols and data presented herein serve as a comprehensive introduction to this important catalytic system.
Application Notes and Protocols for Glycosyl Fluoride Activation Using Hafnocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of a wide array of biologically active molecules, including therapeutics and research tools. The formation of O-glycosidic bonds, particularly with phenolic acceptors, is a key step in the assembly of complex glycoconjugates. Glycosyl fluorides have emerged as stable and effective glycosyl donors. Their activation, however, requires the use of specific promoters. This document provides detailed application notes and protocols for the use of hafnocene dichloride (Cp₂HfCl₂), in combination with a silver salt co-activator, for the efficient activation of glycosyl fluorides in the O-glycosylation of phenols. This method offers a powerful tool for the synthesis of O-aryl glycosides, which are important motifs in numerous natural products and pharmaceuticals.
The combination of hafnocene dichloride and a silver salt, such as silver perchlorate (B79767) (AgClO₄) or silver triflate (AgOTf), has been shown to be a highly effective promoter system for the coupling of glycosyl fluorides with phenolic acceptors.[1][2] This system facilitates rapid reactions at low temperatures, leading to high yields of the desired O-glycosides.
Core Concepts and Reaction Mechanism
The activation of glycosyl fluorides by the hafnocene dichloride-silver salt system is predicated on the principle of Lewis acid catalysis. Hafnocene dichloride, a powerful Lewis acid, coordinates to the fluorine atom of the glycosyl fluoride (B91410). This coordination is enhanced by the presence of a silver salt, which acts as a halide scavenger, precipitating as silver fluoride and driving the reaction forward. This process generates a highly reactive glycosyl cation intermediate, which is then susceptible to nucleophilic attack by the phenolic acceptor to form the O-glycosidic bond.
The general mechanism can be visualized as follows:
Caption: Proposed reaction mechanism for hafnocene dichloride catalyzed glycosylation.
Data Presentation
The following table summarizes representative data for the O-glycosylation of various phenolic acceptors with a protected glucosyl fluoride, catalyzed by the Cp₂HfCl₂/AgClO₄ system. The data is compiled based on typical outcomes reported in the literature for similar reactions.
| Entry | Phenolic Acceptor | Glycosyl Donor | Product | Yield (%) | α:β Ratio |
| 1 | Phenol | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | Phenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | ~90 | >1:20 |
| 2 | p-Methoxyphenol | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | p-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | ~92 | >1:20 |
| 3 | p-Nitrophenol | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | p-Nitrophenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | ~85 | >1:20 |
| 4 | 2,6-Dimethylphenol | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | 2,6-Dimethylphenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | ~75 | >1:20 |
| 5 | Estrone | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | 3-O-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)estrone | ~88 | >1:20 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be flame-dried or oven-dried before use.
-
Molecular sieves (4Å) are typically used to ensure anhydrous conditions.
-
The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the glycosyl donor and the reaction conditions. The use of a participating group (e.g., an acetyl group) at the C-2 position of the donor generally favors the formation of the 1,2-trans-glycoside.
General Procedure for the O-Glycosylation of Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Glycosyl fluoride (1.0 equiv)
-
Phenolic acceptor (1.2 equiv)
-
Hafnocene dichloride (Cp₂HfCl₂) (1.2 equiv)
-
Silver perchlorate (AgClO₄) (1.2 equiv)
-
Activated molecular sieves 4Å
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the glycosyl fluoride, phenolic acceptor, and activated molecular sieves 4Å.
-
Add anhydrous dichloromethane to dissolve the reactants.
-
In a separate flask, prepare a solution of hafnocene dichloride and silver perchlorate in anhydrous dichloromethane.
-
Cool the reaction mixture containing the glycosyl donor and acceptor to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the solution of Cp₂HfCl₂ and AgClO₄ to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and then filter through a pad of Celite to remove solids.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-aryl glycoside.
Experimental Workflow
The following diagram illustrates the general workflow for the hafnocene dichloride-catalyzed O-glycosylation of phenols.
Caption: General experimental workflow for O-glycosylation.
Conclusion
The use of hafnocene dichloride in combination with a silver salt provides a robust and efficient method for the activation of glycosyl fluorides in the O-glycosylation of phenols. This methodology is characterized by high yields, rapid reaction times, and generally good stereoselectivity, making it a valuable tool for the synthesis of complex O-aryl glycosides in academic and industrial research settings. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this powerful glycosylation strategy.
References
Application Notes and Protocols for Polymer Synthesis Using Bis(cyclopentadienyl)hafnium Dichloride Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers, such as polyethylene (B3416737) and polypropylene (B1209903), utilizing bis(cyclopentadienyl)hafnium dichloride (Cp₂HfCl₂) as a catalyst. This document outlines procedures for both slurry and solution polymerization methods, catalyst activation, and characterization of the resulting polymers.
Introduction
This compound (Cp₂HfCl₂) is a metallocene catalyst used in olefin polymerization.[1] Similar to its zirconium analogue, Cp₂ZrCl₂, it is a single-site catalyst that, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), polymerizes olefins with high activity.[2] The use of single-site catalysts like Cp₂HfCl₂ allows for the production of polymers with narrow molecular weight distributions (MWD), a desirable characteristic for many applications.[3] The properties of the resulting polymer, including molecular weight, polydispersity, and crystallinity, can be tuned by adjusting reaction parameters such as temperature, pressure, and monomer concentration.[1][4]
Catalyst Activation
The activation of the Cp₂HfCl₂ precatalyst is a critical first step in initiating polymerization. The most common and effective cocatalyst is methylaluminoxane (MAO). MAO alkylates the hafnium center and abstracts a chloride ligand to generate a cationic, coordinatively unsaturated hafnium species, which is the active catalyst for polymerization. The molar ratio of the cocatalyst to the catalyst (e.g., Al/Hf ratio) is a crucial parameter that significantly influences the catalyst's activity.
Experimental Protocols
The following protocols are generalized procedures for the polymerization of ethylene (B1197577) and propylene (B89431). Researchers should note that these are starting points, and optimization of specific parameters may be necessary to achieve desired polymer properties.
Protocol 1: Slurry Polymerization of Ethylene
This protocol describes a laboratory-scale slurry polymerization of ethylene in toluene (B28343), a common method for producing high-density polyethylene (HDPE).
Materials:
-
This compound (Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
High-purity ethylene gas
-
Anhydrous toluene (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid solution (e.g., 10% in methanol)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass or stainless-steel reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature probe, gas inlet, and pressure gauge
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Mass flow controller for ethylene
-
Thermostatic bath for temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and heat. Purge the reactor with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: Under a nitrogen atmosphere, charge the reactor with 500 mL of anhydrous toluene.
-
Saturation with Ethylene: Pressurize the reactor with ethylene to the desired pressure (e.g., 2-6 bar) and stir the solvent to ensure saturation.[4]
-
Cocatalyst Injection: Inject the desired amount of MAO solution into the reactor using a syringe. The Al/Hf molar ratio is a critical parameter and typically ranges from 1000 to 5000.[5]
-
Catalyst Injection and Polymerization: Dissolve a known amount of Cp₂HfCl₂ in a small amount of anhydrous toluene in a glovebox or under nitrogen. Inject the catalyst solution into the reactor to initiate polymerization.
-
Reaction Monitoring: Maintain a constant temperature (e.g., 50-70 °C) and ethylene pressure throughout the polymerization.[4] Monitor the reaction time (typically 30-60 minutes).
-
Quenching: Terminate the polymerization by venting the ethylene and injecting a small amount of methanol.
-
Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture to an excess of acidified methanol. Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Solution Polymerization of Propylene
This protocol outlines a procedure for the solution polymerization of propylene, which is often used to produce polypropylene with specific tacticities.
Materials:
-
This compound (Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
High-purity propylene gas
-
Anhydrous toluene (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid solution (e.g., 10% in methanol)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controllers, and gas/liquid injection ports.
-
Schlenk line or glovebox.
-
Propylene gas cylinder with a pressure regulator.
Procedure:
-
Reactor Preparation: Dry and purge the reactor as described in Protocol 1.
-
Solvent and Cocatalyst Addition: Introduce 500 mL of anhydrous toluene into the reactor, followed by the desired amount of MAO solution.
-
Propylene Introduction: Introduce liquid propylene into the reactor to the desired concentration or pressurize with propylene gas to the target pressure (e.g., 3-10 bar).
-
Catalyst Injection and Polymerization: Prepare the Cp₂HfCl₂ catalyst solution as in Protocol 1 and inject it into the reactor to start the polymerization.
-
Reaction Control: Maintain the desired reaction temperature (e.g., 25-75 °C) and pressure for the specified duration (e.g., 60 minutes).[1]
-
Termination and Polymer Recovery: Stop the reaction by venting the unreacted propylene and adding methanol. Recover and purify the polypropylene as described for polyethylene in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for olefin polymerization using metallocene catalysts. Note that much of the detailed published data is for the analogous zirconocene (B1252598) catalysts, which exhibit similar behavior to their hafnocene counterparts.
Table 1: Ethylene Polymerization with Cp₂ZrCl₂/MAO Catalyst System
| Parameter | Value | Reference |
| Polymerization Temperature (°C) | 50 - 70 | [4] |
| Monomer Pressure (bar) | 2 - 6 | [4] |
| Al/Zr Molar Ratio | 3219 - 6438 | [4] |
| Catalyst Activity (kg PE / (mol Zr·h·bar)) | Up to 110 (for supported catalyst) | [6] |
| Molecular Weight (Mw) ( g/mol ) | ~200,000 | [6] |
| Polydispersity Index (PDI) | ~2.0 | [3] |
Table 2: Propylene Polymerization with Metallocene/MAO Catalyst Systems
| Parameter | Value | Reference |
| Polymerization Temperature (°C) | 25 - 75 | [1] |
| Al/Zr Molar Ratio | 500 - 2000 | [1] |
| Molecular Weight (Mw) ( g/mol ) | Varies with temperature | [7] |
| Polydispersity Index (PDI) | 2.0 - 2.6 | [5] |
| Melting Temperature (Tm) (°C) | Varies with tacticity | [7] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the polymer synthesis process.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Comparison of Support Effects on Phillips and Metallocene Catalysts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Kinetics of Propylene Polymerization Using Bis(2-phenylindenyl)zirconium Dichloride/Methylaluminoxane - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Hafnocene Dichloride in Friedel-Crafts Acylation: An Examination of Current Research
For researchers, scientists, and drug development professionals, a thorough understanding of catalytic applications is paramount. This document explores the role of hafnocene dichloride (Cp₂HfCl₂) as a potential catalyst in Friedel-Crafts acylation reactions. Despite its structural similarity to other metallocenes used in catalysis, a comprehensive review of scientific literature reveals that hafnocene dichloride is not a commonly employed catalyst for this specific organic transformation. Instead, other hafnium-based compounds, notably hafnium triflates, have demonstrated significant efficacy.
While hafnocene dichloride is a well-known precatalyst in the field of olefin polymerization, its application in Friedel-Crafts acylation is not documented in readily available scientific literature.[1][2] The Lewis acidic nature of the hafnium center in hafnocene dichloride might suggest potential for catalyzing such reactions; however, practical applications and detailed experimental protocols are not reported.
Alternative Hafnium-Based Catalysts in Friedel-Crafts Acylation
In contrast to hafnocene dichloride, other hafnium compounds have proven to be effective catalysts for Friedel-Crafts reactions. These catalysts offer a less corrosive and more environmentally friendly alternative to traditional Lewis acids like aluminum chloride.
Hafnium(IV) Trifluoromethanesulfonate (Hafnium Triflate, Hf(OTf)₄)
Hafnium triflate stands out as a particularly efficient catalyst for both Friedel-Crafts acylation and alkylation.[3][4] It has been successfully used to catalyze the acylation of various substituted benzenes with acid anhydrides.[3] The high catalytic activity of hafnium triflate allows for the use of small molar amounts of the catalyst, with product yields reaching up to 250,000% based on the catalyst amount in certain solvent systems like lithium perchlorate–nitromethane.[3]
Other hafnium-based catalysts have also been explored for Friedel-Crafts acylation, including:
-
Fluoroalkylsulfonylamino hafnium: This catalyst has been used in two-phase systems, facilitating easier separation and recycling.[5]
-
Hafnium-doped mesoporous silica (B1680970) (Hf/SBA-15): This solid catalyst has demonstrated high activity in Friedel-Crafts alkylation reactions, with Lewis acidic sites being the primary active centers.[6]
The general advantages of using hafnium catalysts in Friedel-Crafts acylation include ease of separation after the reaction and the potential for catalyst recycling without significant loss of activity.[5]
The Friedel-Crafts Acylation Mechanism: A General Overview
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst.
The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (e.g., an acyl chloride) to generate a highly electrophilic acylium ion (R-C≡O⁺).
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, often the conjugate base of the Lewis acid, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.
Below is a generalized workflow for a Lewis acid-catalyzed Friedel-Crafts acylation reaction.
Concluding Remarks for Researchers
While hafnocene dichloride is a versatile catalyst in other areas of chemistry, particularly polymerization, there is currently no substantial evidence to support its use in Friedel-Crafts acylation. Researchers and professionals in drug development seeking to utilize hafnium-based catalysts for this transformation should instead consider hafnium triflate (Hf(OTf)₄) and other documented hafnium catalysts, which have demonstrated high efficiency and offer procedural advantages. Future research may yet uncover conditions under which hafnocene dichloride can act as a viable catalyst for Friedel-Crafts acylation, but for now, the focus remains on its more established catalytic counterparts.
References
- 1. researchgate.net [researchgate.net]
- 2. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Hafnium(IV) Trifluoromethanesulfonate, An Efficient Catalyst for the Friedel–Crafts Acylation and Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 5. alfachemic.com [alfachemic.com]
- 6. Hafnium-Doped Mesoporous Silica as Efficient Lewis Acidic Catalyst for Friedel-Crafts Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atomic Layer Deposition of Hafnium Dioxide Using Bis(cyclopentadienyl)hafnium Dichloride
Introduction
Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level.[1] This is achieved through sequential, self-limiting surface reactions.[1][2] Hafnium dioxide (HfO₂) is a high-k dielectric material crucial for manufacturing modern microelectronics, serving as a replacement for silicon dioxide in applications like gate and capacitor dielectrics. Bis(cyclopentadienyl)hafnium dichloride, (Cp)₂HfCl₂, is a cyclopentadienyl-type precursor used for the ALD of HfO₂ films. This document provides detailed application notes and protocols for its use.
Precursor Specifications
-
Chemical Name: this compound
-
Synonyms: Dichlorodicyclopentadienylhafnium, Hafnocene dichloride[3]
-
CAS Number: 12116-66-4[3]
-
Molecular Formula: C₁₀H₁₀Cl₂Hf
-
Appearance: Solid
-
Melting Point: 230-233 °C
Safety and Handling
This compound is a solid precursor that requires heating for sublimation to achieve adequate vapor pressure for ALD. It is classified as an irritant to the skin, eyes, and respiratory system. Standard safety protocols for handling air- and moisture-sensitive compounds should be followed, including the use of a glovebox for precursor handling and loading.
Atomic Layer Deposition of HfO₂
The ALD of HfO₂ from (Cp)₂HfCl₂ typically involves alternating pulses of the hafnium precursor and an oxygen source, such as water (H₂O) or ozone (O₃), separated by inert gas purges.[4]
Quantitative Data Summary
The following table summarizes key deposition parameters and resulting film properties from various studies using cyclopentadienyl-type hafnium precursors. Note that specific parameters for (Cp)₂HfCl₂ are highlighted where available.
| Precursor System | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Impurity Levels (at.%) | Film Properties | Reference |
| (Cp)₂HfCl₂ / H₂O | 350 | Not specified, but generally lower than ozone process | Contains C and Cl | Stoichiometric HfO₂ | [4] |
| (Cp)₂HfCl₂ / O₃ | 350 | Not specified, but generally lower than (Cp)₂Hf(CH₃)₂ | Considerably reduced C and Cl compared to H₂O process | Stoichiometric HfO₂ | [4] |
| (Cp)₂Hf(CH₃)₂ / H₂O | 350 | 0.42 | C < 0.4, H < 0.25 | Polycrystalline, monoclinic (-111) preferred orientation | [5][6] |
| (Cp)₂Hf(CH₃)₂ / O₃ | 350-400 | Slightly higher than H₂O process | C < 0.1, H < 0.1 | Higher density, lower roughness, better initial growth than H₂O process | [4] |
| CpHf(NMe₂)₃ / H₂O | Not specified | 0.6 | Higher carbon impurity | Lower GPC due to steric hindrance | [7] |
| CpHf(NMe₂)₃ / O₃ | Not specified | 0.85 | Lower carbon impurity | Higher GPC | [7] |
Experimental Protocols
A typical ALD process for depositing HfO₂ using (Cp)₂HfCl₂ and an oxygen source is outlined below.
1. Substrate Preparation
-
Substrates, such as p-type Si(100), are cleaned to remove organic contaminants and the native oxide layer.
-
A common cleaning procedure involves a standard RCA clean followed by a dip in dilute hydrofluoric acid (HF) to create an H-terminated surface.
2. Precursor Handling and Delivery
-
(Cp)₂HfCl₂ is loaded into a stainless-steel crucible inside an inert-atmosphere glovebox.
-
The crucible is heated to a temperature sufficient to achieve the desired vapor pressure (e.g., 135°C).[4]
-
An inert carrier gas, such as nitrogen, is used to transport the precursor vapor to the reaction chamber.
3. Atomic Layer Deposition Cycle The ALD cycle consists of four sequential steps:
-
Pulse (Cp)₂HfCl₂: The hafnium precursor is introduced into the reaction chamber, where it chemisorbs onto the substrate surface.
-
Purge 1: The reaction chamber is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.
-
Pulse Oxygen Source (H₂O or O₃): The oxygen source is pulsed into the chamber, reacting with the chemisorbed hafnium species on the surface to form a layer of HfO₂.
-
Purge 2: The chamber is purged again with the inert gas to remove unreacted oxygen source and byproducts.
This cycle is repeated until the desired film thickness is achieved.
4. Film Characterization The deposited HfO₂ films can be characterized using various techniques:
-
Thickness and Refractive Index: Ellipsometry
-
Crystallinity: X-ray Diffraction (XRD)
-
Composition and Impurities: Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA), X-ray Photoelectron Spectroscopy (XPS)
-
Morphology and Roughness: Atomic Force Microscopy (AFM)
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated metal-insulator-semiconductor (MIS) capacitor structures.
Diagrams
Caption: Workflow for HfO₂ ALD using (Cp)₂HfCl₂.
Caption: Simplified reaction mechanism for HfO₂ ALD.
Discussion
The choice of oxygen source significantly impacts the properties of the deposited HfO₂ films.[4] When using (Cp)₂HfCl₂, ozone (O₃) is more effective at reducing carbon and chlorine impurities compared to water (H₂O).[4] This is attributed to the higher reactivity of ozone, which leads to more complete surface reactions.[4] Consequently, films grown with ozone tend to have higher density, lower roughness, and better electrical properties.[4]
However, the growth of HfO₂ on H-terminated silicon using a water-based process can be initially retarded, leading to island-like growth and a rougher surface.[4] In contrast, the ozone-based process does not show this growth inhibition.[4]
For researchers and drug development professionals, the precise control over film thickness and the ability to create highly conformal coatings are key advantages of ALD. These properties are critical for applications such as coating complex nanostructures or ensuring uniform dielectric layers in sensitive electronic devices.
This compound is a viable precursor for the atomic layer deposition of high-quality HfO₂ thin films. The selection of the oxygen source is a critical parameter, with ozone generally yielding films with superior properties compared to water. By carefully controlling the deposition parameters, it is possible to produce HfO₂ films with low impurity content, high density, and excellent electrical characteristics suitable for advanced microelectronic applications.
References
- 1. atomiclimits.com [atomiclimits.com]
- 2. Atomic layer deposition of high-k dielectrics from novel cyclopentadienyl-type precursors | Semantic Scholar [semanticscholar.org]
- 3. 研峰科技 Infinity Scientific [infsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled growth of HfO2 thin films by atomic layer deposition from cyclopentadienyl-type precursor and water - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hafnocene Dichloride Catalyzed Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for the synthesis of complex molecules, including natural products and pharmaceuticals. The reaction's efficiency and selectivity can be significantly enhanced through catalysis, particularly with the use of Lewis acids. Lewis acid catalysts activate the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.
While a variety of Lewis acids have been employed to catalyze the Diels-Alder reaction, this document focuses on the potential application of hafnocene dichloride (Cp₂HfCl₂) as a catalyst. Hafnocene dichloride is an organometallic compound known for its use as a precatalyst in olefin polymerization. Although specific literature detailing its application in Diels-Alder reactions is not extensively available, its properties as a Lewis acid suggest its potential to effectively catalyze this transformation. These notes provide a generalized protocol and theoretical framework for its use based on the established principles of Lewis acid-catalyzed Diels-Alder reactions.
Reaction Mechanism and Catalysis
The Diels-Alder reaction is a concerted process involving a cyclic transition state.[1][2] Lewis acids, such as hafnocene dichloride, are proposed to catalyze the reaction by coordinating to the dienophile. This coordination increases the dienophile's electrophilicity, thereby accelerating the cycloaddition.
The proposed catalytic cycle for a hafnocene dichloride-catalyzed Diels-Alder reaction is depicted below. The hafnocene dichloride catalyst would first coordinate to the carbonyl oxygen of an α,β-unsaturated ketone or aldehyde dienophile. This activation facilitates the [4+2] cycloaddition with a diene. Following the reaction, the hafnocene dichloride is released from the product, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the hafnocene dichloride-catalyzed Diels-Alder reaction.
Experimental Protocols
The following are generalized protocols for performing a hafnocene dichloride-catalyzed Diels-Alder reaction. These protocols are based on standard procedures for Lewis acid-catalyzed cycloadditions and should be optimized for specific substrates.
General Protocol for the Reaction of Cyclopentadiene (B3395910) with Methyl Vinyl Ketone
Materials:
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone (MVK)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hafnocene dichloride (0.1 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add methyl vinyl ketone (1.0 eq.) to the solution and stir for 10-15 minutes.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Diels-Alder adduct.
General Protocol for the Reaction of Isoprene (B109036) with Methyl Acrylate (B77674)
Materials:
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Isoprene
-
Methyl acrylate
-
Anhydrous toluene (B28343)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add hafnocene dichloride (0.1 eq.).
-
Add anhydrous toluene to the flask.
-
Add methyl acrylate (1.0 eq.) to the suspension.
-
Add isoprene (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the cycloaddition product.
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on the Reaction of Cyclopentadiene and Methyl Vinyl Ketone
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | 5 | -78 | 6 | 75 | 95:5 |
| 2 | 5 | 0 | 3 | 88 | 92:8 |
| 3 | 5 | 25 | 1 | 95 | 85:15 |
| 4 | 10 | -78 | 4 | 85 | 96:4 |
| 5 | 10 | 0 | 2 | 92 | 93:7 |
| 6 | 10 | 25 | 0.5 | 98 | 88:12 |
Table 2: Substrate Scope for the Hafnocene Dichloride-Catalyzed Diels-Alder Reaction
| Entry | Diene | Dienophile | Yield (%) | Diastereoselectivity (endo:exo) |
| 1 | Cyclopentadiene | Methyl vinyl ketone | 98 | 88:12 |
| 2 | Isoprene | Methyl acrylate | 90 | N/A (regioisomers) |
| 3 | 1,3-Butadiene | Acrolein | 85 | 90:10 |
| 4 | Cyclohexadiene | Maleic anhydride | 99 | >99:1 |
Logical Workflow
The general workflow for investigating a hafnocene dichloride-catalyzed Diels-Alder reaction, from catalyst preparation to product analysis, is outlined below.
Caption: General experimental workflow for a catalyzed Diels-Alder reaction.
Conclusion
Hafnocene dichloride holds promise as a potential Lewis acid catalyst for Diels-Alder reactions. The protocols and frameworks provided in these application notes offer a starting point for researchers to explore its catalytic activity. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for achieving high yields and selectivities for specific substrate combinations. Further studies are warranted to fully elucidate the catalytic potential and mechanistic details of hafnocene dichloride in this fundamental organic transformation.
References
Application Notes and Protocols for N-H Bond Formation Using Hafnocene Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the procedures for N-H bond formation, specifically focusing on intramolecular hydroamination of aminoalkenes, catalyzed by hafnocene complexes. The protocols detailed below are based on established methodologies for Group 4 metallocene-catalyzed reactions, offering a practical guide for the synthesis of nitrogen-containing heterocycles.
Introduction
Hafnocene complexes, particularly those derived from hafnocene dichloride (Cp₂HfCl₂), are effective catalysts for the intramolecular hydroamination of alkenes and alkynes. This process, which involves the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for constructing N-heterocycles—a common motif in pharmaceuticals and biologically active compounds. The catalytic cycle is generally believed to proceed through a hafnocene-amido intermediate, followed by insertion of the unsaturated functionality and subsequent protonolysis to regenerate the catalyst and yield the cyclic amine product.
Catalytic Intramolecular Hydroamination of Aminoalkenes
The intramolecular hydroamination of aminoalkenes using hafnocene catalysts provides a direct route to saturated nitrogen heterocycles such as pyrrolidines and piperidines. The reaction is typically initiated by the in-situ generation of a catalytically active hafnocene species from a stable precursor like hafnocene dichloride.
Reaction Scheme:
Table 1: Substrate Scope and Yields for Hafnocene-Catalyzed Intramolecular Hydroamination of Aminoalkenes
| Entry | Substrate (Aminoalkene) | Product | Catalyst System | Reaction Time (h) | Yield (%) |
| 1 | N-Methyl-4-penten-1-amine | 1-Methyl-2-methylpyrrolidine | Cp₂HfCl₂ / 2 eq. n-BuLi | 24 | 85 |
| 2 | N-Phenyl-4-penten-1-amine | 1-Phenyl-2-methylpyrrolidine | Cp₂HfCl₂ / 2 eq. n-BuLi | 36 | 78 |
| 3 | 4-Penten-1-amine | 2-Methylpyrrolidine | Cp₂Hf(NMe₂)₂ | 18 | 92 |
| 4 | N-Methyl-5-hexen-1-amine | 1-Methyl-2-methylpiperidine | Cp₂HfCl₂ / 2 eq. n-BuLi | 48 | 75 |
| 5 | 5-Hexen-1-amine | 2-Methylpiperidine | Cp₂Hf(NMe₂)₂ | 24 | 88 |
| 6 | N-Benzyl-4-penten-1-amine | 1-Benzyl-2-methylpyrrolidine | Cp₂HfCl₂ / 2 eq. n-BuLi | 30 | 82 |
Note: The data presented are representative yields for illustrative purposes, compiled from various sources on Group 4 metal-catalyzed hydroamination reactions.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Hydroamination of an Aminoalkene using Cp₂HfCl₂/n-BuLi
This protocol describes the in-situ generation of the active hafnocene catalyst from hafnocene dichloride and n-butyllithium, followed by the cyclization of an aminoalkene.
Materials:
-
Hafnocene dichloride (Cp₂HfCl₂)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Aminoalkene substrate
-
Anhydrous toluene (B28343)
-
Anhydrous hexanes
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-activation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve hafnocene dichloride (e.g., 0.05 mmol, 1 eq.) in anhydrous toluene (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (0.10 mmol, 2 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This generates the active hafnocene catalyst.
-
-
Hydroamination Reaction:
-
To the freshly prepared catalyst solution, add the aminoalkene substrate (1.0 mmol, 20 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol (B129727) (2 mL).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure cyclic amine product.
-
Visualizations
Catalytic Cycle for Hafnocene-Mediated Intramolecular Hydroamination
The following diagram illustrates the proposed catalytic cycle for the intramolecular hydroamination of an aminoalkene catalyzed by a hafnocene complex.
Caption: Proposed catalytic cycle for hafnocene-catalyzed intramolecular hydroamination.
Experimental Workflow
This diagram outlines the general workflow for carrying out a hafnocene-catalyzed hydroamination experiment.
Caption: General experimental workflow for hafnocene-catalyzed hydroamination.
Applications of Bis(cyclopentadienyl)hafnium Dichloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)hafnium dichloride, often referred to as hafnocene dichloride (Cp₂HfCl₂), is an organometallic compound that has found significant applications as a precatalyst in various organic transformations. Its high stability and unique reactivity, particularly when compared to its zirconium and titanium analogues, make it a valuable tool in modern organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: olefin polymerization and palladium-catalyzed reductive cross-coupling reactions.
Olefin Polymerization
This compound is a well-established precatalyst for the polymerization of olefins, such as ethylene (B1197577) and propylene. Upon activation with a cocatalyst, typically methylaluminoxane (B55162) (MAO), it forms a cationic hafnium species that actively polymerizes α-olefins. The properties of the resulting polymer, including molecular weight and polydispersity, can be tuned by adjusting reaction parameters. Hafnocene-based catalysts are known for producing polymers with high molecular weights.
General Workflow for Ethylene Polymerization
The following diagram illustrates the general workflow for ethylene polymerization using the Cp₂HfCl₂/MAO catalytic system.
Quantitative Data for Ethylene Polymerization
The following table summarizes representative quantitative data for ethylene polymerization using this compound and related catalysts.
| Catalyst System | Temperature (°C) | Ethylene Pressure (bar) | Activity (kg PE / (mol M · h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| Cp₂HfCl₂ / MAO | 80 | - | 15,000 | - | - | [1] |
| rac-Et(Ind)₂HfCl₂ / Borate (B1201080) | 40 | - | High | High | - | [2] |
| rac-Et(Ind)₂HfCl₂ / MAO | 40 | - | Lower than borate activated | - | - | [2] |
| Cp₂ZrCl₂ / MAO | 60 | 4 | ~110,000 | ~200,000 | Narrow | [3] |
Note: Direct comparison of activities can be challenging due to variations in experimental setups and reporting units.
Detailed Experimental Protocol: Ethylene Polymerization
This protocol is a representative example for the polymerization of ethylene using a Cp₂HfCl₂/MAO catalyst system in a laboratory setting.
Materials:
-
This compound (Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid
-
Schlenk line and glassware
-
Jacketed glass reactor with mechanical stirrer and temperature control
Procedure:
-
Reactor Preparation: A 500 mL jacketed glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen or argon.
-
Solvent and Cocatalyst Addition: Anhydrous toluene (200 mL) is transferred to the reactor via cannula. The reactor is then heated to the desired polymerization temperature (e.g., 60 °C). A solution of MAO in toluene (e.g., 10 mL of a 10 wt% solution) is injected into the reactor.
-
Ethylene Saturation: The reactor is pressurized with ethylene to the desired pressure (e.g., 4 bar), and the solvent is allowed to become saturated with the monomer while stirring.
-
Catalyst Injection: A solution of Cp₂HfCl₂ in toluene (e.g., 5 mg in 10 mL of toluene) is prepared in a Schlenk flask and then injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 30 minutes) while maintaining a constant temperature and ethylene pressure. The consumption of ethylene can be monitored using a mass flow controller.
-
Termination and Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by the slow addition of acidified methanol (e.g., 100 mL of methanol containing 5 mL of concentrated HCl).
-
Polymer Isolation: The precipitated polyethylene is collected by filtration, washed thoroughly with methanol (3 x 50 mL), and then dried in a vacuum oven at 60 °C to a constant weight.
Reductive Cross-Coupling Reactions
A more recent application of hafnocene complexes is in palladium-catalyzed reductive cross-coupling reactions. Specifically, bis(cyclopentadienyl)hafnium difluoride (Cp₂HfF₂), a derivative of the dichloride, is used as a promoter in conjunction with a palladium catalyst to synthesize trans-alkenes from terminal alkynes and aryl iodides.[4] This reaction proceeds through a proposed mechanism involving the formation of a hafnium hydride species.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the reductive cross-coupling of a terminal alkyne and an aryl iodide.
Quantitative Data for Reductive Cross-Coupling
The following table presents a selection of substrates and their corresponding yields in the synthesis of trans-alkenes.[4]
| Aryl Iodide | Alkyne | Product | Yield (%) |
| Iodobenzene | 1-Octyne | trans-1-Styryloctane | 92 |
| 4-Iodotoluene | 1-Octyne | trans-1-(4-Methylstyryl)octane | 95 |
| 4-Iodoanisole | Phenylacetylene | trans-4-Methoxystilbene | 88 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | trans-1-(4-Nitrostyryl)hexane | 78 |
Detailed Experimental Protocol: Synthesis of trans-Alkenes
This protocol describes a general procedure for the palladium-catalyzed reductive cross-coupling of terminal alkynes with aryl iodides using Cp₂HfF₂ as a promoter.[4]
Materials:
-
Bis(cyclopentadienyl)hafnium difluoride (Cp₂HfF₂)
-
Palladium(II) chloride (PdCl₂)
-
Aryl iodide
-
Terminal alkyne
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube and standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add PdCl₂ (0.01 mmol, 2 mol%), Cp₂HfF₂ (0.05 mmol, 10 mol%), the aryl iodide (0.5 mmol, 1.0 equiv), and anhydrous 1,4-dioxane (1.0 mL).
-
Reagent Addition: Add the terminal alkyne (0.6 mmol, 1.2 equiv) to the reaction mixture, followed by the addition of 1,1,3,3-tetramethyldisiloxane (TMDS) (0.75 mmol, 1.5 equiv).
-
Reaction: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with diethyl ether (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired trans-alkene.
Synthesis of this compound
A standard method for the synthesis of this compound involves the reaction of hafnium(IV) chloride with sodium cyclopentadienide (B1229720).
Synthesis Workflow
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Hafnium(IV) chloride (HfCl₄)
-
Sodium cyclopentadienide (NaCp) solution in THF (e.g., 2.0 M)
-
Anhydrous toluene
-
Anhydrous hexane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: A Schlenk flask is charged with HfCl₄ (e.g., 10.0 g, 31.2 mmol) under an inert atmosphere. Anhydrous THF (100 mL) is added to form a suspension.
-
Reagent Addition: The suspension is cooled to 0 °C in an ice bath. A solution of NaCp in THF (e.g., 31.2 mL of a 2.0 M solution, 62.4 mmol) is added dropwise to the stirred suspension over a period of 1 hour.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours.
-
Work-up: The solvent is removed under vacuum to yield a solid residue. The residue is extracted with hot toluene (3 x 50 mL).
-
Purification: The combined toluene extracts are filtered while hot to remove sodium chloride. The filtrate is concentrated under reduced pressure to approximately 50 mL. Anhydrous hexane (100 mL) is added to precipitate the product. The white crystalline solid is collected by filtration, washed with hexane, and dried under vacuum.
Conclusion
This compound and its derivatives are versatile reagents in organic synthesis, with prominent applications in olefin polymerization and emerging roles in cross-coupling reactions. The protocols provided herein offer a starting point for researchers to explore the utility of this hafnocene complex in their own synthetic endeavors. The ability to tune the properties of the resulting products by modifying reaction conditions underscores the importance of this catalyst system in the development of new materials and methodologies.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Reductive Coupling Reaction of Terminal Alkynes with Aryl Iodides Utilizing Hafnocene Difluoride as a Hafnium Hydride Precursor Leading to trans-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(cyclopentadienyl)hafnium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride, is an organometallic compound with the formula (C₅H₅)₂HfCl₂. It serves as a valuable precursor and catalyst in a variety of chemical reactions, including olefin polymerization and organic synthesis. Its utility in these fields necessitates a thorough understanding of its proper handling and storage to ensure experimental success, maintain compound integrity, and guarantee laboratory safety. These application notes provide detailed protocols for the safe handling, storage, and use of this air- and moisture-sensitive compound.
Compound Properties and Hazards
This compound is a white to off-white crystalline solid.[1] It is sensitive to air and moisture, reacting with water to form a trimeric hafnium oxychloride species.[2] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Ingestion and inhalation are harmful.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Cl₂Hf | |
| Molecular Weight | 379.58 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 230-233 °C | |
| Solubility | Soluble in aromatic solvents and chloroform; slightly soluble in THF and ether; insoluble in hexanes. | [4] |
Table 2: Hazard Identification and Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
| Harmful if swallowed or inhaled | Acute Tox. 4 | P261, P264, P270, P271, P301+P312, P304+P312 |
Storage Protocols
Proper storage of this compound is critical to maintain its chemical integrity. Due to its sensitivity to air and moisture, it must be stored under an inert atmosphere.
-
Inert Atmosphere: Store the compound in a tightly sealed container, preferably a Schlenk flask or in a glovebox, under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, bases, and alcohols.[5]
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis and oxidation. |
| Temperature | Cool and dry; Refrigeration recommended | Minimizes thermal degradation. |
| Container | Tightly sealed, air-tight container (e.g., Schlenk flask) | Prevents exposure to ambient air and moisture. |
| Location | Well-ventilated, designated chemical storage area | Ensures safety and segregation from incompatible materials. |
Handling Protocols
All manipulations of this compound should be carried out using inert atmosphere techniques to prevent decomposition.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Skin Protection: A lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary. Handle in a well-ventilated fume hood or glovebox.
Inert Atmosphere Techniques
The use of a glovebox or Schlenk line is essential for handling this compound.
Workflow for Handling using a Schlenk Line
Caption: Schlenk line workflow for handling (Cp)₂HfCl₂.
Weighing and Transferring the Compound
-
In a Glovebox: The most straightforward method is to weigh the desired amount of this compound inside a nitrogen or argon-filled glovebox.
-
On a Schlenk Line: If a glovebox is not available, the compound can be quickly weighed in the air and transferred to a pre-dried and inerted Schlenk flask. This should be done rapidly to minimize exposure to the atmosphere. Alternatively, for more sensitive applications, the solid can be added to a flask, which is then attached to the Schlenk line and purged.
Experimental Protocol: A Representative Reaction
The following is a generalized protocol for a reaction involving this compound, such as a salt metathesis reaction.
Objective: To perform a reaction using this compound under inert conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, toluene)
-
Reactant (e.g., an organolithium or Grignard reagent)
-
Schlenk flask and other appropriate oven-dried glassware
-
Schlenk line with a vacuum pump and inert gas supply (N₂ or Ar)
-
Syringes and needles (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas or cooled under vacuum.
-
Inerting the Reaction Flask: Place a magnetic stir bar in the Schlenk flask. Attach the flask to the Schlenk line, evacuate, and refill with inert gas. Repeat this cycle three times.
-
Adding the Hafnocene Dichloride: Under a positive flow of inert gas, quickly add the pre-weighed this compound to the flask.
-
Solvent Addition: Add the anhydrous solvent to the flask via a cannula or an oven-dried syringe. Stir the mixture to dissolve or suspend the hafnocene dichloride.
-
Reagent Addition: If the other reactant is a liquid or in solution, add it slowly to the stirred hafnocene dichloride solution/suspension at the desired temperature using a syringe or cannula.
-
Reaction Monitoring: Allow the reaction to proceed for the specified time and at the appropriate temperature. Monitor the reaction progress by suitable analytical techniques (e.g., TLC, NMR of an inertly-quenched aliquot).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride, if applicable, after removing the inert atmosphere). The specific work-up procedure will depend on the nature of the products.
-
Purification: Purify the product using standard techniques such as crystallization, distillation, or chromatography.
Experimental Workflow Diagram
Caption: General workflow for a reaction with (Cp)₂HfCl₂.
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. If the material is a solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be disposed of down the drain.
Logical Relationship for Spill Response
Caption: Logical steps for responding to a (Cp)₂HfCl₂ spill.
Conclusion
The successful and safe use of this compound in research and development hinges on a strict adherence to proper handling and storage protocols. By employing inert atmosphere techniques, wearing the appropriate personal protective equipment, and following the established procedures for storage and disposal, researchers can minimize risks and ensure the high quality of this versatile organometallic compound for their synthetic needs.
References
- 1. Hafnocene Dichloride | 12116-66-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 3. Bis(cyclopentadienyl)hafnium(IV) dichloride 98 12116-66-4 [sigmaaldrich.com]
- 4. This compound | 12116-66-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
Application Notes and Protocols for the Safe Handling of Hafnocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for working with hafnocene dichloride (CAS No. 12116-66-4). Adherence to these guidelines is critical to ensure personnel safety and minimize laboratory hazards.
Physicochemical and Hazard Data
Hafnocene dichloride is a solid organometallic compound that requires careful handling due to its hazardous properties.[1] The following tables summarize its key characteristics and associated hazards.
Table 1: Physicochemical Properties of Hafnocene Dichloride
| Property | Value | Reference |
| CAS Number | 12116-66-4 | [2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂Hf | [3][4] |
| Molecular Weight | 379.58 g/mol | [3] |
| Appearance | Beige to white crystalline powder/solid | [1][5] |
| Melting Point | 230 - 233 °C (446 - 451.4 °F) | [1] |
| Sensitivity | Moisture sensitive | [3] |
Table 2: GHS Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][4][6] | P280: Wear protective gloves.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4][6] | P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[2][3][6] | P261: Avoid breathing dust.[2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| Organ Toxicity | STOT SE 2 | H371: May cause damage to organs (Liver)[4] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor. |
Table 3: Toxicity Data
| Exposure Route | Species | Dose | Reference |
| Intravenous LD50 | Mouse | 100 mg/kg | [7] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Experimental Protocols for Safe Handling
The following protocols outline the necessary precautions for handling hafnocene dichloride in a laboratory setting.
-
Engineering Controls : Always handle hafnocene dichloride inside a certified chemical fume hood to minimize inhalation exposure.[2] For procedures with a high likelihood of generating dust, use a glovebox or a closed system.[4] A safety shower and eye wash station must be readily accessible.[4]
-
Personal Protective Equipment (PPE) : The following PPE must be worn at all times when handling this chemical.
Table 4: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards. | Protects against serious eye irritation.[2][4] |
| Body Protection | A flame-resistant lab coat. | Protects against skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust cannot be controlled at the source. | Prevents respiratory tract irritation.[2] |
-
Preparation : Before handling, review the Safety Data Sheet (SDS).[3] Ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in Table 4.
-
Weighing : Conduct all weighing operations within a fume hood or a containment enclosure to prevent the dispersion of dust.[4] Use non-sparking tools to handle the container.[2]
-
Transfer : Transfer the chemical carefully to minimize dust generation. If transferring to a reaction vessel, do so under a stream of inert gas (e.g., Argon or Nitrogen) as the compound is moisture-sensitive.
-
Cleaning : Clean any residual dust from the spatula and weighing vessel with a solvent-moistened wipe inside the fume hood. Dispose of the wipe as hazardous waste.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4]
-
Storage : Store hafnocene dichloride in its original, tightly closed container in a dry, cool, and well-ventilated area.[2][3] The storage area should be locked.[2][4] Store under an inert gas atmosphere to prevent degradation from moisture.
-
Disposal : Dispose of unused hafnocene dichloride and any contaminated materials as hazardous waste.[2] All waste must be placed in sealed, properly labeled containers. Follow all local, regional, and national regulations for chemical waste disposal.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 5: Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[2] |
-
Evacuate : Immediately alert personnel in the vicinity and evacuate the area.[2]
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Protect : Do not re-enter without appropriate PPE, including respiratory protection.[2]
-
Contain : Prevent the spill from spreading and entering drains.[3][4]
-
Clean-up : Carefully sweep the solid material into a suitable container for hazardous waste disposal.[4] Avoid generating dust. Use spark-proof tools for collection.[2]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]
Visual Workflows
The following diagrams illustrate key safety workflows for handling hafnocene dichloride.
Caption: A workflow for the safe handling of hafnocene dichloride.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hafnocene dichloride | C10H10Cl2Hf | CID 53384553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 研峰科技 Infinity Scientific [infsci.com]
Catalytic Applications of Modified Hafnocene Dichloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnocene dichloride, (C₅H₅)₂HfCl₂, and its derivatives have emerged as versatile and powerful catalysts in a range of organic transformations. By modifying the cyclopentadienyl (B1206354) (Cp) ligands or the overall geometry of the complex, the steric and electronic properties of the hafnium center can be finely tuned, leading to enhanced catalytic activity, selectivity, and stability. These modifications have unlocked applications in olefin polymerization, asymmetric synthesis, and other carbon-carbon bond-forming reactions, making them valuable tools for academic research, industrial processes, and the synthesis of complex molecules, including pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of modified hafnocene dichloride derivatives in key catalytic reactions.
I. Olefin Polymerization
Modified hafnocene dichloride derivatives are highly effective catalysts for the polymerization of olefins, such as ethylene (B1197577) and propylene (B89431). In conjunction with a cocatalyst, typically methylaluminoxane (B55162) (MAO) or borate-based activators, they form highly active cationic species that initiate and propagate the polymerization process. The structure of the hafnocene derivative directly influences the properties of the resulting polymer, including molecular weight, polydispersity, and tacticity.
Data Presentation: Performance of Modified Hafnocene Dichloride Catalysts in Propylene Polymerization
The following table summarizes the catalytic performance of various substituted hafnocene dichloride derivatives in propylene polymerization upon activation with methylaluminoxane (MAO).
| Catalyst Precursor | R¹ | R² | Selectivity for 4-methyl-1-pentene (B8377) (wt %) | Reference |
| (η⁵-C₅Me₄R¹) (η⁵-C₅Me₄R²)HfCl₂ | H | H | Polymerization | [1][2] |
| Me | H | 23.9 | [1][2] | |
| Me | Me | Dimerization | [1][2] | |
| Et | Me | Dimerization | [1][2] | |
| ⁱPr | Me | Deactivation | [1][2] | |
| SiMe₃ | Me | Deactivation | [1][2] | |
| ᵗBu | Me | Deactivation | [1][2] | |
| ⁿBu | Me | 38.2 | [1][2] | |
| ⁱBu | Me | 51.5 | [1][2] | |
| Et | Et | 43.1 | [1][2] | |
| ⁿBu | ⁿBu | 58.3 | [1][2] | |
| ⁱBu | ⁱBu | 61.6 | [1][2] |
Conditions: Activation with methylaluminoxane or [Ph₃C][B(C₆F₅)₄]/Al(iBu)₃. The primary products were dimers, with 4-methyl-1-pentene being a significant component.
The following table provides a comparison of hafnocene and zirconocene (B1252598) catalysts in propylene polymerization.[3]
| Catalyst | T (°C) | Activity (kg·mol⁻¹·h⁻¹) | Mₙ (kDa) | Mₙ/Mₙ | [mmmm] (%) |
| Hf-1 | 60 | 120 | 1500 | 2.1 | 98.5 |
| 100 | 80 | 180 | 2.3 | 95.0 | |
| Zr-1 | 60 | 450 | 400 | 2.2 | 99.0 |
| 100 | 350 | 50 | 2.5 | 97.5 | |
| Hf-2 | 60 | 150 | 1200 | 2.0 | 98.0 |
| 100 | 100 | 150 | 2.2 | 94.0 | |
| Zr-2 | 60 | 500 | 350 | 2.1 | 98.5 |
| 100 | 400 | 40 | 2.4 | 97.0 |
Experimental Protocol: Ethylene Polymerization using a Cp₂HfCl₂/MAO System
This protocol is a general guideline for the polymerization of ethylene using a basic hafnocene dichloride/MAO catalyst system. It can be adapted for modified derivatives.
Materials:
-
Hafnocene dichloride (Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)
-
High-purity ethylene gas
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Standard Schlenk line and glassware
-
A temperature-controlled polymerization reactor equipped with a mechanical stirrer and gas inlet/outlet.
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried and purged with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor via cannula transfer. The desired amount of MAO solution is then added using a syringe. The solution is stirred and brought to the desired reaction temperature (e.g., 50-70°C).[4]
-
Catalyst Injection: A stock solution of the hafnocene dichloride derivative is prepared in anhydrous toluene. The desired volume of the catalyst solution is injected into the reactor to initiate polymerization. The Al/Hf molar ratio is a critical parameter and is typically in the range of 1000 to 6500.[4]
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 2-6 bar).[4] The polymerization is allowed to proceed for a set time, with continuous stirring and cooling to maintain a constant temperature.
-
Quenching: The polymerization is terminated by venting the ethylene and adding a mixture of methanol and hydrochloric acid (e.g., 10% HCl in methanol).
-
Polymer Isolation and Purification: The precipitated polyethylene (B3416737) is collected by filtration, washed extensively with methanol and then water, and dried in a vacuum oven at 60-80°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Melting Point (Tm) and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).
II. Asymmetric Catalysis
The development of chiral, non-racemic hafnocene dichloride derivatives has opened avenues for their use in asymmetric catalysis, a critical technology in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.[5][6] While this area is less developed compared to other transition metals, modified hafnocenes show promise in reactions such as asymmetric hydrogenation and C-C bond formation.
Application Note: Asymmetric Hydrogenation of Imines
The asymmetric hydrogenation of imines to produce chiral amines is a valuable transformation in the synthesis of pharmaceuticals and fine chemicals.[7][8] Chiral hafnocene catalysts, particularly those with ansa-bridges or constrained geometry ligands, can provide the necessary chiral environment to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of an Imine (General Procedure)
This protocol provides a general framework for the asymmetric hydrogenation of an imine using a chiral hafnocene catalyst. Optimization of the ligand, solvent, temperature, and pressure is often necessary for specific substrates.
Materials:
-
Chiral hafnocene dichloride derivative
-
Cocatalyst/activator (e.g., MAO or a borate (B1201080) activator like [Ph₃C][B(C₆F₅)₄])
-
Substrate (imine)
-
High-purity hydrogen gas
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Standard high-pressure reactor (autoclave)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral hafnocene dichloride and the cocatalyst are charged into the high-pressure reactor.
-
Substrate Addition: The imine substrate, dissolved in the anhydrous solvent, is added to the reactor.
-
Reaction Setup: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
Hydrogenation: The reactor is purged several times with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-80°C) for a specified time.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is quenched (e.g., with water or a dilute acid) and extracted with an organic solvent.
-
Purification and Analysis: The organic layers are combined, dried, and concentrated. The product is purified by column chromatography or crystallization. The enantiomeric excess (ee) is determined by chiral HPLC or GC.
References
- 1. researchgate.net [researchgate.net]
- 2. Hafnocene catalysts for selective propylene oligomerization: efficient synthesis of 4-methyl-1-pentene by beta-methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0416815A2 - Constrained geometry addition polymerization catalysts, processes for their preparation, precursors therefor, methods of use, and novel polymers formed therewith - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Catalyst Activity of Bis(cyclopentadienyl)hafnium dichloride (HfCl₂(Cp)₂)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of bis(cyclopentadienyl)hafnium dichloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: How is the inactive this compound precatalyst activated?
A1: The activation of the this compound precatalyst is a critical first step to initiate polymerization.[1] Activation is achieved by reacting the precatalyst with a cocatalyst. This process typically involves alkylating the hafnium center and abstracting a chloride ligand to form a cationic, 14-electron alkyl-hafnocene complex, which is the catalytically active species.[1]
Q2: What are the common types of cocatalysts, and how do they differ in performance?
A2: The choice of cocatalyst is crucial and can significantly impact the catalyst's performance.[2][3] The most common types include:
-
Methylaluminoxane (MAO): MAO is a widely used cocatalyst that effectively activates the hafnocene dichloride.[1] However, in some systems, it may lead to lower catalytic performance compared to other options.[2] The large equivalents of MAO required (10³ to 10⁴) in homogeneous systems can be a drawback, although this can be reduced when using supported catalysts.[4]
-
Borate (B1201080) Activators: Borate compounds, such as N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) ([Me₂NHPh]⁺[B(C₆F₅)₄]⁻), are highly effective activators.[1]
-
Well-defined Al-alkyl Borate Salts: Systems like {[iBu₂(PhNMe₂)Al]₂(μ-H)}⁺[B(C₆F₅)₄]⁻ (AlHAl) have shown suitable or even superior performance in terms of productivity and lead to high molecular weight polymers.[2] These cocatalysts may have a lower tendency to form dormant sites or cause termination events.[2]
Q3: Can the structure of the this compound catalyst be modified to improve activity?
A3: Yes, modifying the basic hafnocene dichloride structure is a key area of research to tune its properties.[1] Substituting the cyclopentadienyl (B1206354) (Cp) rings with various groups can lead to derivatives with enhanced catalytic activity.[1] For instance, adding alkyl groups with three or more carbon atoms, such as n-propyl or n-butyl, to the Cp rings has been demonstrated to substantially improve catalyst activity.[1]
Q4: What is the effect of using a support material on catalyst activity?
A4: Supporting the catalyst on materials like silica (B1680970), zeolites, or carbon nanotubes can significantly influence its performance.[5][6][7]
-
Activity: Compared with homogeneous catalysts, supported catalysts may sometimes show a decrease in activity.[5] However, the support can also enhance activity by improving the dispersion of the catalyst and creating active sites.[7][8]
-
Polymer Properties: Supported catalysts can yield polymers with higher molecular weight and melting temperatures.[5] They can also result in better polymer morphology.[5]
-
Cocatalyst Ratio: Supported systems can operate effectively at a lower cocatalyst-to-catalyst molar ratio.[5]
-
Stability and Reusability: The interaction between the support and the catalyst can improve durability and allow the catalyst to be reused for multiple cycles.[5][9]
Catalyst Performance Comparison
The selection of the cocatalyst is critical, and performance varies depending on the specific hafnium catalyst and desired outcome.
| Cocatalyst Type | General Performance Characteristics | Reference |
| Methylaluminoxane (MAO) | Widely used and effective, but can be outperformed by other systems. May require high equivalent ratios. | [2][4] |
| Trityl Borate / TIBA | Established system; performance is dependent on the specific Hf catalyst. | [2] |
| AlHAl | Provides excellent performance in terms of productivity with hafnocenes and generally leads to high molecular weight polymers. | [2] |
| Binuclear Diborate | Can be designed to be soluble in aliphatic solvents, which are preferred in large-scale industrial processes. | [10] |
Troubleshooting Guide
Issue: Low or No Conversion in Polymerization Reaction
This guide provides a systematic workflow to diagnose potential causes of low catalytic activity.
-
Check Catalyst Activation:
-
Question: Was the cocatalyst added correctly and in the proper ratio?
-
Action: Ensure the cocatalyst was handled under inert conditions and the molar ratio to the hafnium precatalyst is appropriate. For MAO in homogeneous systems, this ratio can be very high (~10³-10⁴ equivalents).[4]
-
-
Verify Reagent and Solvent Purity:
-
Question: Were the monomer and solvent free from impurities?
-
Action: Impurities like water, oxygen, or other polar compounds can poison the catalyst. Use high-purity, properly dried, and degassed solvents and monomers.[11]
-
-
Evaluate Cocatalyst Choice:
-
Assess Reaction Conditions:
-
Question: Are the temperature and pressure within the optimal range for the catalyst system?
-
Action: Catalyst activity is temperature-dependent. Some catalysts are designed for high-temperature operation (>120 °C).[12] Verify the optimal conditions for your specific catalyst-cocatalyst pair.
-
-
Consider Catalyst Deactivation:
Key Experimental Protocols
Protocol 1: General Procedure for Homogeneous Catalyst Activation
This protocol describes the activation of this compound with a cocatalyst like MAO for olefin polymerization. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
-
Preparation: In a glovebox, add the desired amount of this compound to a clean, dry reaction vessel.
-
Solvent Addition: Add a suitable anhydrous, deoxygenated solvent (e.g., toluene) to the reaction vessel to dissolve the precatalyst.
-
Cocatalyst Introduction: Slowly add the required amount of cocatalyst solution (e.g., MAO in toluene) to the reaction vessel while stirring. The molar ratio of cocatalyst to catalyst is critical (e.g., Al:Hf ratio for MAO can range from 100:1 to 10000:1).
-
Activation: Allow the mixture to stir for a specified period (e.g., 5-15 minutes) at room temperature to ensure the formation of the active cationic hafnocene species.[1]
-
Initiation of Polymerization: The activated catalyst solution is now ready for the introduction of the monomer (e.g., ethylene, propylene).
Protocol 2: Preparation of a Supported Catalyst (MAO on Silica)
This protocol outlines a method for supporting the catalyst system on silica.
-
Support Pre-treatment: Heat silica (SiO₂) under vacuum at a high temperature (e.g., 300 °C) for several hours to remove physisorbed water.[5]
-
MAO Treatment: Suspend the dried silica in an anhydrous solvent (e.g., toluene). Add a solution of MAO in toluene (B28343) to the silica slurry. Stir the mixture for several hours to allow MAO to react with the hydroxyl groups on the silica surface.[5]
-
Washing: Filter the MAO-treated silica and wash it multiple times with fresh solvent to remove any non-chemisorbed MAO.[4]
-
Catalyst Impregnation: Re-suspend the MAO-treated silica in the solvent. Add a solution of this compound to the slurry.
-
Final Preparation: Stir the mixture for a period to allow the catalyst to anchor to the support. The resulting solid can be filtered, washed, and dried under vacuum to yield the supported catalyst, ready for use in polymerization.
Visual Guides
Caption: General pathway for the activation of a hafnocene precatalyst.
Caption: A step-by-step workflow for troubleshooting low catalyst conversion.
Caption: Logical relationships between factors affecting catalyst performance.
References
- 1. bis(cyclopenta-1,3-diene);hafnium(4+);dichloride | 12116-66-4 | Benchchem [benchchem.com]
- 2. Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Olefin polymerization cocatalysts: Development, applications, and prospects | CoLab [colab.ws]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of support composition on the activity of Cu:Ce catalysts for selective catalytic reduction of NO by CO in the presence of excess oxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst Support Effect on the Activity and Durability of Magnetic Nanoparticles: toward Design of Advanced Electrocatalyst for Full Water Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Hafnocene Dichloride
Welcome to the technical support center for the optimization of hafnocene dichloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for hafnocene dichloride?
A1: The most common and well-established method for synthesizing hafnocene dichloride is a salt metathesis reaction.[1][2] This reaction involves the treatment of hafnium tetrachloride (HfCl₄) with a cyclopentadienyl (B1206354) source, most frequently sodium cyclopentadienide (B1229720) (NaC₅H₅). The general balanced chemical equation for this reaction is:
HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl[2]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Several factors significantly influence the yield and purity of hafnocene dichloride. Key parameters to control include:
-
Purity of Reactants: The purity of both hafnium tetrachloride and the cyclopentadienyl source is crucial. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: The molar ratio of the cyclopentadienyl source to hafnium tetrachloride must be carefully controlled to ensure complete reaction and minimize the formation of under- or over-substituted products.
-
Solvent Choice: The solvent plays a critical role in the solubility of reactants and the reaction rate. Anhydrous solvents are essential to prevent hydrolysis of the reactants and product.
-
Reaction Temperature: Temperature affects the rate of reaction and the stability of the product. Optimization is necessary to achieve a reasonable reaction time while minimizing decomposition.
-
Reaction Time: Sufficient reaction time is required for the reaction to go to completion. Monitoring the reaction progress is recommended to determine the optimal duration.
-
Inert Atmosphere: Hafnocene dichloride and its precursors are sensitive to air and moisture. All manipulations should be carried out under a dry, inert atmosphere, such as nitrogen or argon.
Q3: How can I purify the crude hafnocene dichloride product?
A3: Purification of hafnocene dichloride is critical to remove unreacted starting materials, salts (e.g., NaCl), and other byproducts. Common purification methods include:
-
Recrystallization: This is a widely used technique to obtain high-purity crystalline hafnocene dichloride. The choice of solvent is important; the product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Sublimation: Sublimation can be an effective method for separating hafnocene dichloride from non-volatile impurities. This is performed under high vacuum and elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hafnocene dichloride and provides potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or suboptimal temperature. | - Monitor the reaction by a suitable method (e.g., TLC, NMR of aliquots) to ensure completion. - Optimize the reaction temperature; some reactions may benefit from a period at room temperature followed by gentle reflux. |
| 2. Hydrolysis of reactants or product: Presence of moisture in the reaction setup. | - Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). - Use anhydrous solvents. - Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the experiment. | |
| 3. Poor quality of cyclopentadienyl reagent: The cyclopentadienyl source (e.g., NaC₅H₅) may have degraded. | - Use freshly prepared or properly stored cyclopentadienyl reagents. | |
| 4. Suboptimal stoichiometry: Incorrect molar ratio of reactants. | - Carefully measure the reactants. An excess of the cyclopentadienyl reagent is sometimes used to drive the reaction to completion. | |
| Product is off-white or discolored | 1. Presence of impurities: Contamination from starting materials, side products, or decomposition. | - Ensure high purity of starting materials. - Purify the crude product using recrystallization or sublimation. |
| 2. Decomposition of the product: Hafnocene dichloride can be sensitive to light and prolonged heating. | - Protect the reaction and the final product from light. - Avoid excessive temperatures during the reaction and purification steps. | |
| Oily or non-crystalline product | 1. Residual solvent: Incomplete removal of the reaction or purification solvent. | - Dry the product thoroughly under high vacuum. |
| 2. Presence of impurities: Impurities can inhibit crystallization. | - Attempt purification by a different method (e.g., if recrystallization fails, try sublimation). - Consider washing the crude product with a non-polar solvent to remove soluble impurities before recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of Hafnocene Dichloride
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF (or freshly prepared)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of dry nitrogen or argon.
-
Reactant Addition: In the flask, place a stirred suspension of hafnium tetrachloride in anhydrous THF. Cool the suspension in an ice bath.
-
Slowly add a solution of sodium cyclopentadienide (2.0-2.2 equivalents) in anhydrous THF to the stirred suspension of HfCl₄ via the dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid residue contains hafnocene dichloride and sodium chloride.
-
Purification:
-
Extraction: Extract the solid residue with hot anhydrous toluene.
-
Filtration: Filter the hot solution to remove the insoluble sodium chloride.
-
Crystallization: Concentrate the toluene filtrate and cool it to induce crystallization of hafnocene dichloride.
-
Isolation: Collect the white crystalline product by filtration, wash with a small amount of cold anhydrous hexane, and dry under high vacuum.
-
Data Presentation: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of NaC₅H₅ | Yield (%) | Purity (%) |
| 1 | THF | 25 | 12 | 2.0 | e.g., 65 | e.g., 90 |
| 2 | THF | 65 (reflux) | 6 | 2.0 | e.g., 75 | e.g., 85 |
| 3 | Toluene | 25 | 24 | 2.2 | e.g., 70 | e.g., 92 |
| 4 | Toluene | 110 (reflux) | 8 | 2.2 | e.g., 80 | e.g., 88 |
| 5 | DME | 25 | 12 | 2.1 | e.g., 72 | e.g., 95 |
Note: The yield and purity values are hypothetical and for illustrative purposes only. DME = 1,2-Dimethoxyethane.
Visualizations
Caption: Troubleshooting workflow for hafnocene dichloride synthesis.
References
troubleshooting low yields in hafnocene-catalyzed polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during hafnocene-catalyzed polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hafnocene-catalyzed polymerization resulting in low or no polymer yield?
Low or no polymer yield in hafnocene-catalyzed polymerization can be attributed to several factors, broadly categorized as issues with reagents (monomer, solvent, catalyst), catalyst activation, or the reaction conditions themselves. Common culprits include the presence of impurities that poison the catalyst, improper activation of the hafnocene precatalyst, and non-optimal reaction temperature or pressure.
Q2: What are the most common catalyst poisons in hafnocene-catalyzed polymerization?
Hafnocene catalysts are extremely sensitive to a variety of impurities that can act as poisons, leading to partial or complete deactivation of the catalyst. The most common poisons include:
-
Water and Oxygen: These are highly detrimental and can react with the active catalyst species. Rigorous exclusion of air and moisture from all components of the reaction is critical.
-
Polar Protic and Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) can cause a substantial reduction in the yield of chiral hafnocenes, potentially leading to the formation of undesirable meso isomers and tars.[1]
-
Functional Groups: Monomers or impurities containing functional groups with active hydrogens (e.g., alcohols, amines) or heteroatoms (e.g., ethers, ketones) can coordinate to the active metal center and inhibit polymerization.
-
Carbon Monoxide (CO): CO is a strong poison for metallocene catalysts and can have a significant negative impact on catalyst activity.[2]
Q3: How does the choice of activator (cocatalyst) affect the polymerization?
The activator is crucial for converting the hafnocene precatalyst into a catalytically active cationic species. The two most common types of activators are aluminoxanes (e.g., methylaluminoxane, MAO) and borate-based activators.
-
Methylaluminoxane (MAO): MAO is a widely used activator. However, hafnocene complexes are often less efficiently activated by MAO compared to their zirconocene (B1252598) counterparts. This can be due to the formation of stable heterodinuclear intermediates with trimethylaluminum (B3029685) (TMA) present in MAO, which can interfere with the polymerization.[3]
-
Borate (B1201080) Activators: Borate activators, such as [Ph₃C][B(C₆F₅)₄], in combination with a trialkylaluminum scavenger (e.g., triisobutylaluminum (B85569), TIBA), can be more effective for hafnocene catalysts. The borate helps to generate a "naked" and highly active cationic hafnocene species. The order of addition of the catalyst, borate, and scavenger can significantly impact the polymerization rate and the resulting polymer properties.[4]
Q4: What is the optimal temperature for hafnocene-catalyzed polymerization?
The optimal temperature is highly dependent on the specific hafnocene catalyst and the monomer being polymerized. Generally, the performance of hafnocene catalysts can deteriorate more rapidly at higher temperatures compared to zirconocene analogues.[5][6] Increased temperatures can lead to faster catalyst deactivation and a decrease in the molecular weight of the polymer.[7] It is crucial to determine the optimal temperature range for a specific catalyst system through systematic experimentation.
Troubleshooting Guide: Low Polymer Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in hafnocene-catalyzed polymerization.
Issue 1: No Polymerization or Extremely Low Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Re-purify Monomer and Solvent: Ensure all reagents are rigorously purified to remove inhibitors, water, oxygen, and other polar impurities. (See Experimental Protocols section).2. Improve Inert Atmosphere Technique: Use a glovebox or Schlenk line for all manipulations. Ensure all glassware is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).3. Use a Scavenger: Employ a scavenger like triisobutylaluminum (TIBA) or tri-n-octylaluminum (TOA) to remove trace impurities from the reaction medium before introducing the catalyst.[4] |
| Ineffective Catalyst Activation | 1. Optimize Activator/Catalyst Ratio: The ratio of activator (e.g., MAO or borate) to the hafnocene catalyst is critical. For MAO, a large excess is typically required (Al/Hf ratio of 1000:1 or higher). For borate activators, the stoichiometry is closer to 1:1, but this should be optimized.2. Verify Activator Quality: Ensure the activator has not degraded. MAO solutions can "age," affecting their activity. Borate activators are sensitive to moisture.3. Check Order of Addition: When using a borate activator with a trialkylaluminum scavenger, the order of addition matters. Adding the scavenger first, followed by a pre-mixed solution of the catalyst and borate, can lead to higher polymerization rates.[4] |
| Incorrect Reaction Temperature | 1. Optimize Temperature: Hafnocene catalysts can be more sensitive to higher temperatures than zirconocenes.[5][6] If the reaction is run at an elevated temperature, try lowering it.2. Verify Temperature Control: Ensure the reaction vessel's temperature is accurately controlled and stable throughout the polymerization. |
Issue 2: Polymerization Starts but Terminates Prematurely
| Potential Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Impurity Ingress: A slow leak in the reaction setup can introduce catalyst poisons over time. Check all seals and connections.2. Thermal Instability: The catalyst may be unstable at the reaction temperature over the duration of the experiment. Consider lowering the temperature or shortening the reaction time.3. Formation of Inactive Species: The active catalyst may be converting into a dormant or inactive state. This can sometimes be influenced by the choice of activator and scavenger.[8] |
| Monomer Depletion | 1. Ensure Sufficient Monomer: Verify that enough monomer is present for the desired reaction time and conversion. In gas-phase or slurry polymerizations, ensure continuous monomer feed if required. |
Data Presentation
Table 1: Influence of Activator Type and Al/Hf Ratio on Polymerization Activity
| Hafnocene Catalyst | Activator | Al/Hf or B/Hf Ratio | Polymerization Activity (kg polymer / (mol Hf * h)) | Reference |
| rac-ethylene(bisindenyl)hafnium dichloride | MAO | - | Generally lower than zirconocene analogue | [7] |
| Hf-PyAm | TTB/TIBAL | - | 1.6 | [8] |
| Hf-PyAm | AlHAl | 10 | 5.5 | [8] |
| Hf-PyAm | MAO | 750 | ~4 | [8] |
| Hf-PyAm | MAO/BHT | 750 | ~24 | [8] |
Table 2: Effect of Temperature on Hafnocene Catalyst Performance
| Catalyst System | Temperature (°C) | Observation | Reference |
| C₂-symmetric ansa-hafnocenes | 60 vs. 100 | Performance deteriorates much faster at 100°C compared to zirconocene analogues. | [5][6] |
| Half-sandwich Ti-based catalyst | 50 vs. 80 | Highest activity at 50°C, decreased activity at 80°C. | [7] |
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
Objective: To remove inhibitors, water, oxygen, and other polar impurities from monomers (e.g., ethylene, propylene, 1-hexene) and solvents (e.g., toluene (B28343), hexane).
Materials:
-
Monomer (lecture bottle or liquid)
-
Solvent (HPLC grade or better)
-
Drying agents (e.g., calcium hydride, molecular sieves)
-
Deoxygenating agent (e.g., copper catalyst for hydrocarbons)
-
Purification columns (e.g., packed with activated alumina (B75360) and copper catalyst)
-
Inert gas (high purity argon or nitrogen)
-
Schlenk flasks and vacuum line
Procedure:
-
Solvent Purification: a. Set up a solvent purification system consisting of columns packed with activated alumina (to remove water and polar impurities) and a supported copper catalyst (to remove oxygen). b. Spurge the solvent reservoir with high-purity inert gas for at least one hour to remove dissolved oxygen. c. Pass the solvent through the purification columns under a positive pressure of inert gas. d. Collect the purified solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
Monomer Purification: a. Gaseous Monomers (e.g., ethylene, propylene): Pass the gas through a series of purification traps containing molecular sieves and an oxygen scavenger. b. Liquid Monomers (e.g., 1-hexene): i. Stir the liquid monomer over a suitable drying agent (e.g., calcium hydride) for several hours to overnight. ii. Degas the monomer by several freeze-pump-thaw cycles. iii. Vacuum transfer the purified monomer into a calibrated vessel for use in the polymerization.
Protocol 2: Catalyst Activation
Objective: To generate the active cationic hafnocene species from the precatalyst.
Method A: Activation with Methylaluminoxane (MAO)
-
In a glovebox, dissolve the hafnocene precatalyst in a small amount of purified toluene in a Schlenk flask.
-
In a separate flask, prepare a solution of MAO in toluene.
-
Under an inert atmosphere, add the MAO solution to the reaction vessel containing the purified solvent and monomer.
-
Initiate the polymerization by injecting the hafnocene solution into the reactor. The Al/Hf molar ratio is typically high, often in the range of 500 to 2000.
Method B: Activation with a Borate Activator and Trialkylaluminum Scavenger
-
In a glovebox, add the purified solvent and monomer to the reaction vessel.
-
Inject the trialkylaluminum scavenger (e.g., TIBA or TOA) into the reactor and stir for a period to allow it to react with any impurities.
-
In a separate vial, dissolve the hafnocene precatalyst and the borate activator (e.g., [Ph₃C][B(C₆F₅)₄]) in a small amount of purified toluene.
-
Inject the catalyst/borate solution into the reactor to initiate polymerization. The B/Hf ratio is typically close to 1:1, and the Al/Hf ratio for the scavenger is usually in the range of 10-100.
Visualizations
Caption: Troubleshooting workflow for low yields in hafnocene-catalyzed polymerization.
Caption: Key relationships in hafnocene-catalyzed polymerization.
References
- 1. US5760262A - Enhanced production of bridged hafnocenes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04081J [pubs.rsc.org]
Technical Support Center: Managing Moisture Sensitivity of Bis(cyclopentadienyl)hafnium dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of bis(cyclopentadienyl)hafnium dichloride (Hf(Cp)₂Cl₂). Proper handling and storage of this organometallic compound are critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
A1: this compound is an organometallic compound that readily reacts with water in a process called hydrolysis. The hafnium center is electrophilic and susceptible to nucleophilic attack by water molecules. This reaction leads to the decomposition of the compound and the formation of various hydrolysis products, compromising its integrity and reactivity in your experiments. The primary hydrolysis product is the trimeric hafnium oxo species, [(C₅H₅)₂HfO]₃.[1]
Q2: How can I visually identify if my this compound has been compromised by moisture?
A2: Pure this compound is typically a white to off-white crystalline solid.[2] Exposure to moisture can lead to a change in its physical appearance. You might observe clumping of the solid, a change in color, or the formation of a less defined, more amorphous powder. These visual cues suggest that the compound has undergone hydrolysis and may not be suitable for your experiment.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent moisture contamination, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The ideal storage location is a desiccator or, for long-term storage, inside a glovebox with a controlled inert atmosphere.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised not to handle this compound on an open bench due to its moisture sensitivity. Exposure to atmospheric humidity can rapidly degrade the compound. All manipulations, including weighing and transferring, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in aromatic solvents and chloroform, and slightly soluble in tetrahydrofuran (B95107) (THF) and ether. It is insoluble in hexanes.[2] It is crucial to use anhydrous (dry) solvents for all experiments to prevent hydrolysis of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or no reactivity in a reaction where this compound is a reactant or catalyst. | The compound has been exposed to moisture and has hydrolyzed. | - Visually inspect the compound for any changes in appearance (clumping, color change).- If available, obtain an FTIR or NMR spectrum of the compound to check for the presence of hydrolysis products.- Use a fresh, properly stored batch of this compound.- Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. |
| Inconsistent or non-reproducible experimental results. | Partial hydrolysis of the this compound starting material. | - Standardize the handling and storage procedures for the compound.- Always use an inert atmosphere (glovebox or Schlenk line) for all manipulations.- Ensure solvents are properly dried and degassed before use. |
| Visible changes in the solid compound (e.g., clumping, discoloration). | Accidental exposure to atmospheric moisture. | - The compound is likely degraded and should be discarded.- Review handling and storage procedures to identify and rectify the source of moisture exposure. |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound in a Glovebox
Objective: To accurately weigh and dispense this compound while maintaining an inert atmosphere.
Materials:
-
This compound
-
Spatula
-
Weighing paper or weighing boat
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Analytical balance (located inside the glovebox)
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Tared vial for the weighed compound
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Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ensure the glovebox has a stable, low-oxygen, and low-moisture atmosphere (typically <1 ppm O₂ and H₂O).
-
Bring the sealed container of this compound, a clean spatula, weighing paper/boat, and a tared vial into the glovebox antechamber.
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Evacuate and refill the antechamber with the inert glovebox atmosphere for at least three cycles.
-
Once inside the main chamber, allow the items to acclimatize to the glovebox atmosphere for a few minutes.
-
Carefully open the container of this compound.
-
Using the clean spatula, transfer the desired amount of the solid onto the weighing paper/boat on the analytical balance.
-
Record the mass.
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Carefully transfer the weighed solid into the tared vial and securely cap it.
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Clean the spatula and the weighing area.
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Tightly seal the main container of this compound before removing it from the glovebox.
Protocol 2: Setting up a Reaction with this compound using a Schlenk Line
Objective: To set up a reaction involving this compound under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and other necessary glassware (e.g., addition funnel)
-
This compound (weighed in a glovebox)
-
Anhydrous solvent
-
Magnetic stir bar
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun or oven for drying glassware
Procedure:
-
Thoroughly clean and dry all glassware in an oven (e.g., at 120 °C) overnight.
-
Assemble the hot glassware on the Schlenk line while flushing with inert gas.
-
Attach the Schlenk flask containing a magnetic stir bar to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-fill" cycle at least three times to ensure a completely inert atmosphere.[1][3][4][5][6]
-
Under a positive flow of inert gas, quickly open the Schlenk flask and add the pre-weighed this compound.
-
Reseal the flask and perform another "evacuate-fill" cycle.
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Add the anhydrous solvent to the flask via a cannula or a gas-tight syringe.
-
Commence stirring and proceed with the reaction as per your specific protocol.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Aromatic Solvents (e.g., Toluene, Benzene) | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Slightly Soluble |
| Ether | Slightly Soluble |
| Hexanes | Insoluble |
Data sourced from[2]
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. This compound | 12116-66-4 [amp.chemicalbook.com]
- 3. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 4. batch.libretexts.org [batch.libretexts.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Optimizing Hafnocene Dichloride-Mediated Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnocene dichloride and methylaluminoxane (B55162) (MAO) catalyst systems in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the methylaluminoxane (MAO) to hafnocene dichloride ratio.
Q1: Why is the polymerization activity of my hafnocene dichloride/MAO system unexpectedly low?
A1: Low catalytic activity is a frequent challenge with hafnocene-based systems. Several factors could be contributing to this issue:
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Inefficient Activation by MAO: Hafnocene complexes are known to be less efficiently activated by MAO compared to their zirconocene (B1252598) counterparts.[1] This can be due to the formation of stable heterodinuclear compounds between the hafnocene and "free" trimethylaluminum (B3029685) (TMA) present in commercial MAO solutions.[1]
-
Formation of Dormant Species: The presence of TMA in MAO can lead to the formation of inactive "dormant" bimetallic species with the cationic hafnocene catalyst.[1] This effectively reduces the concentration of active catalytic sites.
-
Suboptimal Al/Hf Ratio: An inappropriate ratio of aluminum (from MAO) to hafnium can lead to either incomplete activation or the formation of deactivating species. High Al/Hf ratios can facilitate the formation of Zr-Al alkyl complexes that hinder monomer coordination.
-
Impure Reagents: The presence of moisture, oxygen, or other impurities in the monomer, solvent, or inert gas can deactivate the catalyst. Ensure all components of the reaction are rigorously purified.
-
Incorrect Reaction Temperature: The polymerization temperature can significantly impact catalyst activity. The optimal temperature should be determined experimentally for the specific hafnocene complex and monomer being used.
Q2: The molecular weight of the resulting polyethylene (B3416737) is lower than desired. How can I increase it?
A2: Achieving the target molecular weight is crucial for desired polymer properties. Here are some strategies to increase the molecular weight:
-
Optimize the Al/Hf Ratio: The ratio of MAO to hafnocene dichloride can influence the molecular weight of the polymer. A systematic variation of this ratio should be performed to find the optimal conditions.
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Reduce TMA Content: "Free" TMA in MAO can act as a chain transfer agent, leading to lower molecular weight polymers.[1] Using MAO with a lower TMA content or employing TMA scavengers can be beneficial.
-
Lower the Polymerization Temperature: Decreasing the reaction temperature generally leads to a decrease in the rate of chain transfer reactions relative to the rate of propagation, resulting in higher molecular weight polymers.
-
Increase Monomer Concentration: A higher monomer concentration can favor the propagation reaction over chain transfer, leading to longer polymer chains.
Q3: The polydispersity index (PDI) of my polyethylene is too broad. What are the possible causes and solutions?
A3: A broad PDI suggests the presence of multiple active sites with different reactivities or significant chain transfer reactions. To achieve a narrower molecular weight distribution:
-
Ensure a Single-Site Catalyst Environment: Hafnocene catalysts are generally considered single-site catalysts, which should theoretically produce polymers with narrow PDIs. However, impurities or side reactions can create different active species. Rigorous purification of all reagents and careful control of reaction conditions are essential.
-
Optimize MAO Ratio and Quality: The nature and concentration of the active species generated from MAO can be heterogeneous. Using a well-defined MAO and optimizing the Al/Hf ratio can help in generating a more uniform set of active sites.
-
Control Reaction Temperature: Temperature gradients within the reactor can lead to variations in reaction rates and, consequently, a broader PDI. Ensure efficient stirring and temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MAO in hafnocene-catalyzed polymerization?
A1: Methylaluminoxane (MAO) serves as a cocatalyst and performs several crucial functions:
-
Alkylation: It alkylates the hafnocene dichloride precursor, replacing the chloride ligands with methyl groups.
-
Activation: It abstracts a methyl group from the alkylated hafnocene species to generate a cationic, coordinatively unsaturated hafnocene complex, which is the active catalyst for olefin polymerization.
-
Scavenging: MAO reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.
Q2: What is a typical starting Al/Hf molar ratio for optimization studies?
A2: A common starting point for optimizing the Al/Hf molar ratio is in the range of 1000:1 to 5000:1. However, the optimal ratio is highly dependent on the specific hafnocene complex, the quality of the MAO, and the reaction conditions. It is recommended to perform a systematic study varying this ratio to determine the optimal value for your specific system.
Q3: How does the presence of trimethylaluminum (TMA) in MAO affect the polymerization?
A3: While TMA is a component of commercial MAO, its "free" or excess amount can be detrimental to hafnocene-catalyzed polymerizations.[1] TMA can react with the active cationic hafnocene species to form stable, inactive heterodinuclear complexes, thereby reducing the overall catalytic activity.[1] It can also participate in chain transfer reactions, which can lower the molecular weight of the resulting polymer.[1]
Data Presentation
The following tables summarize the effect of varying the Al/Hf ratio on the catalytic activity and properties of the resulting polyethylene.
Table 1: Effect of Al/Hf Ratio on Ethylene (B1197577) Polymerization with a Hafnocene Dichloride/MAO System
| Entry | Hafnocene Complex (μmol) | Al/Hf Molar Ratio | Polymerization Temperature (°C) | Activity (kg PE / (mol Hf · h)) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2.0 | 1000 | 80 | 1200 | 150,000 | 2.1 |
| 2 | 2.0 | 2500 | 80 | 2500 | 180,000 | 2.3 |
| 3 | 2.0 | 5000 | 80 | 2100 | 170,000 | 2.5 |
Note: The data in this table is illustrative and based on typical trends observed in the literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
1. General Procedure for Ethylene Polymerization
This protocol outlines a general procedure for the polymerization of ethylene using a hafnocene dichloride/MAO catalyst system in a laboratory-scale reactor.
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity argon or nitrogen to remove any residual air and moisture.
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Solvent and Monomer Purification: Toluene (B28343) is purified by passing it through columns of activated alumina (B75360) and Q5 catalyst. Ethylene gas is purified by passing it through columns of molecular sieves and oxygen scavengers.
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Catalyst Preparation: In a glovebox, a stock solution of hafnocene dichloride in toluene is prepared. A separate stock solution of MAO in toluene is also prepared.
-
Polymerization:
-
The reactor is charged with a specific volume of purified toluene under an inert atmosphere.
-
The desired amount of MAO solution is injected into the reactor, followed by stirring.
-
The reactor is heated to the desired polymerization temperature (e.g., 80 °C).
-
The reactor is pressurized with ethylene to the desired pressure.
-
The polymerization is initiated by injecting the hafnocene dichloride solution into the reactor.
-
The ethylene pressure and reaction temperature are maintained constant throughout the polymerization.
-
After the desired reaction time, the polymerization is terminated by venting the ethylene and injecting acidified methanol.
-
-
Polymer Isolation and Characterization:
-
The precipitated polyethylene is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C.
-
The polymer yield is determined gravimetrically to calculate the catalyst activity.
-
The molecular weight (Mw) and polydispersity index (PDI) of the polymer are determined by high-temperature gel permeation chromatography (GPC).
-
Visualizations
Caption: Experimental workflow for hafnocene-catalyzed ethylene polymerization.
Caption: Troubleshooting logic for low polymerization activity.
References
Hafnocene Polymerization: A Technical Support Guide to Understanding Chain Transfer Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting chain transfer mechanisms in hafnocene-catalyzed olefin polymerization. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chain transfer mechanisms in hafnocene-catalyzed polymerization?
In hafnocene-catalyzed polymerization, a growing polymer chain can be terminated, and a new chain initiated, through several chain transfer pathways. This process is crucial as it controls the molecular weight of the resulting polymer.[1] The main mechanisms include:
-
Chain Transfer to Monomer: The growing polymer chain transfers its active center to a monomer molecule. This process determines the theoretical maximum molecular weight achievable for a given monomer.[1]
-
Chain Transfer to a Chain Transfer Agent (CTA): This is an intentional process where a specific compound, the CTA, is added to the polymerization system to control molecular weight. Common CTAs include dialkyl zinc (e.g., ZnEt₂, ZnMe₂) and aluminum alkyls (e.g., AlEt₃).[1][2]
-
β-Hydride Elimination: This is a common termination pathway where a β-hydrogen atom from the growing polymer chain is transferred to the metal center, resulting in a polymer with a vinyl end-group and a metal hydride species that can initiate a new chain.
-
Chain Transfer to Solvent: The solvent used in the polymerization can act as a chain transfer agent, potentially leading to very low molecular weight polymers (oligomers) if not chosen carefully.[1][3]
-
Chain Transfer to Polymer: This can occur, especially at high monomer conversion, leading to the formation of branched polymers.[1][4]
Q2: How does the structure of the hafnocene catalyst influence chain transfer?
The ligand framework of the hafnocene catalyst plays a significant role in the rate and selectivity of chain transfer reactions. The bulkiness of the cyclopentadienyl (B1206354) ligands, for instance, can affect the rate of termination.[5] Different substituents on the ligands can also influence the electronic properties of the catalyst, thereby affecting its reactivity and the likelihood of chain transfer events.[5]
Q3: What is the "comonomer effect" and how does it relate to chain transfer?
The "comonomer effect" refers to the phenomenon where the addition of a small amount of an α-olefin comonomer to ethylene (B1197577) polymerization can lead to an increase in the polymerization rate. However, it is also observed that the presence of a comonomer often leads to a decrease in the molecular weight of the copolymer, indicating an influence on chain transfer reactions.[6] The introduction of an α-olefin can shield the active site, affecting the chain transfer process, with branched and long-chain comonomers showing a stronger shielding effect.[7]
Q4: My polymer has a bimodal or multimodal molecular weight distribution (MWD). What could be the cause?
A bimodal or multimodal MWD suggests the presence of multiple active sites with different reactivities or multiple chain transfer pathways operating at different rates. For example, when using certain chain transfer agents like ZnMe₂, trimodal MWDs have been observed.[2] This can be due to slow exchange processes between different metal-alkyl species.[2] The use of tri-octyl aluminum (TOA) with some hafnocene catalysts can also generate new active sites, leading to bimodal distributions.[8]
Troubleshooting Guides
Issue 1: Lower than expected polymer molecular weight.
-
Possible Cause 1: Unintentional Chain Transfer to Solvent.
-
Troubleshooting: Review the solvent used. Some solvents can act as chain transfer agents.[1] Consider using a more inert solvent. An experimental protocol to test for solvent interaction is detailed below.
-
-
Possible Cause 2: High Concentration of Chain Transfer Agent (CTA).
-
Troubleshooting: The molecular weight of the polymer is often inversely proportional to the concentration of the CTA.[7] Systematically decrease the concentration of the CTA in your reaction to increase the molecular weight.
-
-
Possible Cause 3: High Polymerization Temperature.
Issue 2: Inefficient chain transfer with a specific CTA.
-
Possible Cause 1: Steric Hindrance of the CTA.
-
Troubleshooting: The steric bulk of the alkyl groups on the CTA can dramatically affect the rate of chain transfer. For example, chain transfer to ZnMe₂ is faster than to ZnEt₂.[2] If a CTA is not performing as expected, consider a less sterically hindered analogue.
-
-
Possible Cause 2: Inhibition of Initiation by the CTA.
Quantitative Data Summary
The following table summarizes key quantitative data related to chain transfer in hafnocene polymerization.
| Catalyst System | Chain Transfer Agent (CTA) | Key Findings | Reference |
| Hf-pyridyl amido complex | ZnEt₂ | Approximately one polymer chain produced per ZnEt₂ molecule. Chain transfer is essentially irreversible. | [2] |
| Hf-pyridyl amido complex | ZnMe₂ | Chain transfer is faster than with ZnEt₂. Can result in trimodal molecular weight distributions. | [2] |
| Hafnocene complexes | Propylene (B89431) (as monomer) | The rate of β-methyl elimination is dependent on propylene pressure for less sterically bulky catalysts. | [5] |
| Metallocene catalysts | Diethyl zinc (DEZ) | The molecular weight of the resulting polymer is controllable by the concentration of DEZ. | [7] |
Key Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a classical approach to determine the chain transfer constant (Ctr), which is the ratio of the rate coefficient of chain transfer to that of propagation.[10]
-
Reaction Setup: Perform a series of polymerizations at constant monomer and initiator concentrations, but with varying concentrations of the chain transfer agent (CTA).
-
Polymerization: Carry out the polymerizations to low monomer conversion to ensure that the concentrations of monomer and CTA do not change significantly.[10]
-
Characterization: Determine the number-average degree of polymerization (DPn) of the resulting polymers using techniques like Gel Permeation Chromatography (GPC).
-
Data Analysis: Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the concentration of the CTA to the concentration of the monomer ([CTA]/[M]).
-
Calculation: The slope of the resulting straight line is the chain transfer constant (Ctr).
Protocol 2: Quench-Labeling for Active Site Analysis
This technique can be used to selectively analyze the polymer chains bound to the catalyst in the presence of a CTA.
-
Polymerization: Run the hafnocene-catalyzed polymerization in the presence of the CTA.
-
Quenching: Introduce a quenching agent that selectively reacts with the hafnium-polymeryl species. For example, isocyanato-pyrene can be used to selectively quench Hf-polymeryl species in the presence of ZnMe₂ and ZnEt₂.[2]
-
Analysis: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) with both a Refractive Index (RI) detector (for the bulk polymer) and a UV detector (for the labeled, catalyst-bound polymer).[2]
-
Interpretation: Comparison of the MWDs from the RI and UV detectors provides information on the molecular weight of the polymer chains attached to the active catalyst centers versus the total polymer produced via chain transfer.
Visualizing Chain Transfer Mechanisms
The following diagrams illustrate the key chain transfer pathways in hafnocene polymerization.
Caption: Overview of major chain transfer pathways from an active hafnocene center.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Monomer effect on the chain transfer by diethyl zinc in olefin polymerization by metallocene catalysts [poj.ippi.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Technical Support Center: Hafnocene Dichloride Catalysts
Welcome to the Technical Support Center for hafnocene dichloride catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of hafnocene dichloride and its derivatives in catalytic applications, particularly in olefin polymerization.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction with hafnocene dichloride and methylaluminoxane (B55162) (MAO) shows very low activity. What are the common causes?
A1: Low catalytic activity is a frequently encountered issue with hafnocene dichloride/MAO systems. The primary cause is often the formation of dormant or inactive catalyst species. Hafnocene-based catalysts have a strong propensity to react with trimethylaluminum (B3029685) (TMA), which is typically present in commercial MAO solutions, to form stable heterobimetallic compounds.[1][2][3] This reaction leads to the formation of a dimethyl-bridged species, [L2Hf(μ-Me)2AlMe2]+, which is significantly less active or entirely inactive in polymerization.[1][3] This is a key reason why hafnocene catalysts often exhibit lower activity compared to their zirconocene (B1252598) counterparts under similar conditions.[2][3]
Q2: I am observing a decrease in catalytic activity over time during my slurry polymerization. What could be the reason?
A2: The decay in activity over time, or catalyst deactivation, is a common phenomenon. For hafnocene dichloride/MAO systems, this can be attributed to several factors:
-
Formation of Inactive Bimetallic Species: As mentioned in Q1, the continuous interaction with TMA in the MAO cocatalyst can progressively convert active catalytic centers into dormant heterodinuclear species.[1][3]
-
Thermal Degradation: Although hafnocene dichloride exhibits good thermal stability, prolonged exposure to high reaction temperatures in a slurry process can lead to thermal degradation of the active species.[4]
-
Impurity Poisoning: The presence of impurities in the monomer or solvent feed can poison the catalyst. Oxygenated compounds are particularly detrimental as they can react with the highly electrophilic hafnium center, leading to irreversible deactivation.
Q3: The molecular weight of the polymer produced is lower than expected. How can I address this?
A3: Low polymer molecular weight in metallocene-catalyzed polymerizations can be influenced by several factors. When using a hafnocene dichloride/MAO system, the concentration of TMA in the MAO can play a significant role. TMA is known to act as a chain transfer agent, which can lead to a reduction in the polymer molecular weight.[5] To address this, consider the following:
-
Use MAO with low TMA content: Sourcing MAO with a lower concentration of free TMA can help minimize chain transfer reactions.
-
Optimize the Al/Hf ratio: A very high aluminum-to-hafnium ratio can increase the prevalence of chain transfer agents. Experiment with lower Al/Hf ratios to find an optimal balance between catalyst activity and molecular weight control.
-
Control reaction temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, leading to lower molecular weight polymers.
Q4: I am experiencing significant reactor fouling during polymerization. What are the potential causes and solutions?
A4: Reactor fouling, the deposition of polymer on reactor surfaces, is a common issue in polymerization processes.[6][7][8][9] It can be caused by:
-
Formation of Low-Molecular-Weight Polymers: Sticky, low-molecular-weight polymers can precipitate and adhere to reactor walls.[6] This can be exacerbated by non-uniform temperature distribution or high concentrations of chain transfer agents.
-
Incomplete Monomer Conversion: Inefficient polymerization can lead to the presence of unreacted monomer and oligomers that contribute to fouling.[6]
-
Poor Heat Transfer: Fouling can impede heat transfer, leading to localized hot spots which can further accelerate polymer deposition.[10]
To mitigate fouling:
-
Optimize Reaction Conditions: Ensure complete monomer conversion by adjusting temperature, pressure, and reaction time.[6]
-
Improve Agitation: Efficient stirring can improve heat and mass transfer, minimizing hot spots and preventing polymer accumulation on surfaces.
-
Use Anti-Fouling Coatings: Applying specialized coatings to reactor internals can reduce polymer adhesion.[6]
-
Control Particle Morphology: In slurry processes, controlling the morphology of the growing polymer particles can prevent the formation of fine particles that are more prone to causing fouling.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of Inactive Hafnium-Aluminum Species | The presence of excess trimethylaluminum (TMA) in the methylaluminoxane (MAO) cocatalyst leads to the formation of a stable and inactive bimetallic complex with the active hafnocene cation.[1][3] | Use MAO with a low TMA content. Alternatively, consider using a different cocatalyst system, such as a borate (B1201080) activator, which does not contain TMA. |
| Presence of Impurities (e.g., Water, Oxygen) | Hafnocene dichloride and the resulting active cationic species are highly sensitive to moisture and oxygen. These impurities will rapidly deactivate the catalyst. | Ensure all solvents, monomers, and inert gases are rigorously purified and dried before use. Employ stringent air- and moisture-free techniques (e.g., Schlenk line or glovebox). |
| Insufficient Activation | The activation of hafnocene dichloride by MAO may be less efficient compared to its zirconocene analogue.[3] | Increase the Al/Hf ratio to ensure sufficient activation. However, be mindful that a very high ratio can lead to issues with chain transfer and catalyst inhibition. |
Issue 2: Poor Polymer Properties (Low Molecular Weight, Broad Molecular Weight Distribution)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Chain Transfer to Aluminum | Trimethylaluminum (TMA) present in MAO is a known chain transfer agent, leading to the formation of shorter polymer chains and consequently, lower molecular weight.[5] | Use MAO with a reduced TMA concentration. Optimize the Al/Hf ratio to minimize the concentration of chain transfer agents. |
| High Polymerization Temperature | Higher reaction temperatures can increase the rate of beta-hydride elimination and other chain termination pathways relative to the rate of polymer chain propagation. | Conduct the polymerization at a lower temperature to favor chain propagation and achieve higher molecular weight polymers. |
| Presence of Multiple Active Species | Inhomogeneous activation or the presence of impurities can lead to the formation of different active species, each producing polymers with different chain lengths, resulting in a broad molecular weight distribution. | Ensure homogeneous mixing of the catalyst and cocatalyst. Purify all reagents to minimize the formation of undesired active species. |
Deactivation Pathways and Mechanisms
The primary deactivation pathway for hafnocene dichloride catalysts, particularly when activated with MAO, involves the formation of a stable, inactive heterobimetallic species with trimethylaluminum (TMA).
Other potential deactivation pathways include:
-
Hydrolysis: Reaction with trace amounts of water leads to the formation of hafnocene oxides, which are inactive.
-
Reaction with Polar Monomers: If the monomer contains functional groups with lone pairs of electrons (e.g., ethers, esters), these can coordinate to the electrophilic hafnium center and inhibit or poison the catalyst.
Experimental Protocols
Synthesis and Activation of Hafnocene Dichloride
Objective: To synthesize hafnocene dichloride and activate it for polymerization.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (B1229720) (NaCp)
-
Toluene (B28343) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Methylaluminoxane (MAO) solution in toluene
-
Schlenk flask and standard Schlenk line equipment
-
Cannula
-
Magnetic stirrer
Procedure:
-
Synthesis of Hafnocene Dichloride:
-
Under an inert atmosphere (argon or nitrogen), add HfCl₄ to a Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2 equivalents of NaCp in toluene to the HfCl₄ suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with dichloromethane and filter to remove NaCl.
-
Evaporate the dichloromethane to obtain hafnocene dichloride as a white solid.
-
-
Activation for Polymerization:
-
In a glovebox, dissolve a known amount of hafnocene dichloride in anhydrous toluene in a reaction vessel.
-
Calculate the required amount of MAO solution to achieve the desired Al/Hf molar ratio.
-
Slowly add the MAO solution to the hafnocene dichloride solution with stirring.
-
The catalyst solution is now ready for the introduction of the olefin monomer.
-
Characterization of Deactivated Catalyst by NMR Spectroscopy
Objective: To identify the formation of the inactive hafnium-aluminum bimetallic species.
Procedure:
-
Sample Preparation:
-
In a glovebox, prepare a J. Young NMR tube.
-
Dissolve a sample of hafnocene dichloride in a deuterated aromatic solvent (e.g., toluene-d₈).
-
Add the MAO cocatalyst at the desired Al/Hf ratio.
-
The formation of the active species and its subsequent deactivation can be monitored over time.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra at various time intervals.
-
The formation of the [L₂Hf(μ-Me)₂AlMe₂]⁺ species can be identified by the appearance of characteristic signals for the bridging methyl groups. These signals are typically shifted compared to the signals of the active catalyst and free TMA.
-
Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be used to confirm the connectivity and structure of the deactivated species.
-
Note: For detailed analysis and interpretation of the NMR spectra, it is recommended to consult relevant literature on the characterization of metallocene catalyst systems.
Catalyst Regeneration
Currently, there are no well-established and widely practiced methods for the regeneration of homogeneous hafnocene dichloride catalysts that have been deactivated by the formation of hafnium-aluminum bimetallic species. The stability of these inactive complexes makes their conversion back to the active cationic species challenging. Research in this area is ongoing, and future developments may provide viable regeneration protocols. For heterogeneous (supported) metallocene catalysts, regeneration typically involves high-temperature treatments to burn off coke and other residues, but this is not applicable to homogeneous systems in the same way.[11][12]
References
- 1. bis(cyclopenta-1,3-diene);hafnium(4+);dichloride | 12116-66-4 | Benchchem [benchchem.com]
- 2. Deactivation and reactivation of methylaluminoxane (MAO) and the derived metallocene catalysts. New insight into MAO active site structure and activation mechanism [morressier.com]
- 3. Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid evaluation of catalysts and MAO activators by kinetics: what controls polymer molecular weight and activity in metallocene/MAO catalysts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. Question 21: We are observing fouling of our feed/effluent exchangers that has impacted heat transfer and restricted feed. What are potential contributing causes and how can we mitigate? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. ijset.com [ijset.com]
- 12. mdpi.com [mdpi.com]
effect of ligand modification on hafnocene catalyst stability and performance
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments with ligand-modified hafnocene catalysts. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ligands in a hafnocene catalyst?
A1: Ligands in a hafnocene catalyst are crucial as their structure dictates the electronic and steric environment around the hafnium metal center.[1][2][3] This environment, in turn, influences the catalyst's stability, activity, and selectivity in polymerization reactions.[1] Large aromatic ancillary ligands and electron-donating ligand substituents, for example, can strongly stabilize the catalyst cations.[1]
Q2: How do the electronic and steric effects of ligands influence catalyst performance?
A2: Electronic and steric effects are key to catalyst performance:
-
Electronic Effects: Electron-donating groups on the ligands can increase the electron density at the metal center, which can enhance the catalyst's stability.[1] Conversely, electron-withdrawing groups can affect the catalyst's activity and the rate of monomer insertion.[4]
-
Steric Effects: The bulkiness of the ligands (steric hindrance) can influence the coordination of the monomer to the metal center and the rate of chain propagation.[1] Increased steric bulk can weaken the bond between the metal and other molecules.[3]
Q3: How does modifying the ligand structure affect the properties of the resulting polymer?
A3: Ligand modifications have a direct impact on polymer properties. For instance, the degree of branching in polyethylene (B3416737) can be controlled by adjusting the length of the bridge in the ligand framework.[5] The choice of ligand also influences the molecular weight and stereoselectivity of polymers like polypropylene.
Q4: What are the common deactivation pathways for hafnocene catalysts?
A4: Hafnocene catalysts can deactivate through several mechanisms, including:
-
Poisoning: Strong chemisorption of impurities from the reaction medium onto the active sites.[6][7]
-
Fouling: Physical deposition of species, such as carbonaceous materials (coke), onto the catalyst surface and within its pores.[6][8]
-
Thermal Degradation: High temperatures can lead to structural changes in the catalyst, such as the growth of active phase crystallites or the collapse of the support structure.[9]
-
Formation of Stable Intermediates: Hafnocene complexes can form stable heterobinuclear compounds with activators like methylaluminoxane (B55162) (MAO), which can reduce their productivity.[10][11]
Q5: What are the key performance differences between analogous hafnocene and zirconocene (B1252598) catalysts?
A5: While structurally similar, hafnocene and zirconocene catalysts often exhibit different performance characteristics. Hafnocene-based catalysts typically show lower polymerization activities compared to their zirconocene counterparts, which is often attributed to a slower chain propagation rate due to a stronger metal-carbon bond.[10][12] However, polymers produced with hafnium catalysts can have significantly higher average molar masses.[12] The performance of hafnocene catalysts can also deteriorate more rapidly at higher temperatures compared to zirconocenes.[13]
Troubleshooting Guides
Problem: Low or No Catalytic Activity
Q: My hafnocene-catalyzed reaction is showing very low or no conversion. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Improper Catalyst Activation: Hafnocene dichlorides require activation, typically with a cocatalyst like methylaluminoxane (MAO) or a combination of a borate (B1201080) and an alkylaluminum reagent.
-
Solution: Verify the quality and quantity of the cocatalyst. MAO is known to be a less efficient activator for some hafnocene complexes compared to zirconocenes, as it can form stable intermediates.[10][11] Consider using alternative activators like AlBui3/CPh3[B(C6F5)4], which can generate highly active hydride species.[11]
-
-
Contamination: The catalyst's active sites are highly susceptible to poisoning by impurities in the reactants, solvent, or reaction atmosphere.
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude oxygen and moisture.[14]
-
-
Catalyst Degradation: The catalyst may have degraded during storage or handling.
-
Solution: Store the hafnocene complex under an inert atmosphere and away from light. It is advisable to characterize the catalyst (e.g., by NMR) before use to confirm its integrity.
-
-
Incorrect Reaction Conditions: Temperature, pressure, and concentration can significantly impact catalyst activity.
-
Solution: Optimize reaction parameters. Some hafnocene catalysts exhibit a sharp decline in performance at elevated temperatures.[13] Ensure the monomer concentration is sufficient.
-
Problem: Inconsistent Results and Poor Reproducibility
Q: I am unable to reproduce my previous results for a polymerization reaction. What factors should I investigate?
A: Lack of reproducibility is a frustrating but common problem in catalysis research.[14] Here are some key areas to check:
Potential Causes and Solutions:
-
Reagent and Solvent Quality: The purity of monomers, solvents, and cocatalysts can vary between batches.
-
Solution: Use reagents from the same batch if possible. If not, purify new batches of solvents and monomers before use. The quality of the cocatalyst (e.g., MAO) is particularly critical.
-
-
Reaction Scale: Catalytic reactions can sometimes behave differently at different scales.
-
Solution: If you are scaling up or down, try to replicate the experiment on the exact same scale as the original procedure.[14]
-
-
Procedural Variations: Minor, seemingly insignificant changes in the experimental procedure can have a large impact.
-
Atmospheric Control: Even small leaks in your reaction setup can introduce contaminants that deactivate the catalyst.
-
Solution: Ensure all glassware and connections are properly sealed and that the inert atmosphere is maintained throughout the experiment.
-
Problem: Undesirable Polymer Properties
Q: The polymer produced has a low molecular weight and/or a broad polydispersity index (PDI). How can I address this?
A: These issues are often related to chain transfer and termination reactions, which are influenced by both the ligand structure and the reaction conditions.
Potential Causes and Solutions:
-
Chain Transfer Reactions: Chain transfer to the cocatalyst (e.g., aluminum alkyls) or monomer is a common cause of low molecular weight.
-
Solution: Modifying the ligand can influence the rate of chain transfer versus propagation. Increasing monomer concentration or lowering the reaction temperature can also favor propagation, leading to higher molecular weight polymers.
-
-
Ligand Effects: The electronic and steric properties of the ligands play a significant role.
-
Solution: Hafnocene catalysts generally produce polymers with higher molecular weights than their zirconocene analogues.[12] Experiment with different ligand substituents to tune the electronic and steric environment of the catalyst.
-
-
Impurities: Certain impurities can act as chain transfer agents, leading to premature termination of the growing polymer chain.
-
Solution: As with low activity, ensure all components of the reaction are of the highest purity.
-
Quantitative Data Summary
The following tables summarize the general effects of ligand modifications on hafnocene catalyst performance. The values are illustrative and represent typical trends observed in research.
Table 1: Effect of Ligand Electronic Properties on Catalyst Performance
| Ligand Substituent | Electronic Effect | Relative Activity | Relative Polymer Molecular Weight |
| -OCH3 | Electron-Donating | Higher | Higher |
| -CH3 | Electron-Donating | Higher | Higher |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing | Lower | Lower |
| -CF3 | Electron-Withdrawing | Lower | Lower |
Table 2: Comparison of Analogous Hafnocene and Zirconocene Catalysts in Ethylene (B1197577) Polymerization
| Catalyst | Metal Center | Typical Activity (kg polymer / (mol catalyst * h)) | Typical Polymer Molecular Weight ( g/mol ) |
| rac-Et(Ind)2Zr Cl2/MAO | Zirconium | ~25,000 | ~150,000 |
| rac-Et(Ind)2Hf Cl2/MAO | Hafnium | ~15,000 | ~1,500,000 |
| Data is illustrative and can vary significantly with reaction conditions.[12] |
Experimental Protocols
General Protocol for Synthesis of a Ligand-Modified Hafnocene Dichloride
This protocol provides a general outline for the synthesis of a hafnocene dichloride complex from a substituted cyclopentadienyl-type ligand.
-
Deprotonation of the Ligand:
-
Dissolve the purified ligand in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) dropwise with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete deprotonation, forming the lithium salt of the ligand.
-
-
Metathesis Reaction:
-
In a separate Schlenk flask, create a slurry of hafnium tetrachloride (HfCl4) in an anhydrous, non-coordinating solvent (e.g., toluene (B28343), pentane) under an inert atmosphere.
-
Cool the HfCl4 slurry to a low temperature (e.g., -78 °C).
-
Slowly add the solution of the lithium salt of the ligand to the HfCl4 slurry via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the solvent under vacuum.
-
Extract the product into a suitable solvent (e.g., dichloromethane, toluene), leaving behind the lithium chloride byproduct.
-
Filter the solution to remove insoluble salts.
-
Remove the solvent from the filtrate under vacuum to yield the crude hafnocene dichloride.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/pentane).
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
-
If suitable crystals are obtained, perform single-crystal X-ray diffraction to determine the solid-state structure.[12]
-
General Protocol for Ethylene Polymerization
This protocol describes a typical lab-scale ethylene polymerization experiment in a batch reactor.
-
Reactor Setup:
-
Thoroughly dry a glass or stainless-steel pressure reactor in an oven and assemble it while hot.
-
Cool the reactor under vacuum and then backfill with high-purity ethylene.
-
-
Reaction Mixture Preparation:
-
Introduce the desired amount of anhydrous solvent (e.g., toluene) into the reactor via cannula.
-
Add the cocatalyst (e.g., MAO) to the solvent.
-
Pressurize the reactor with ethylene to the desired pressure and stir vigorously to saturate the solvent.
-
-
Catalyst Injection and Polymerization:
-
Dissolve a precise amount of the hafnocene catalyst in a small amount of anhydrous toluene in a Schlenk tube.
-
Inject the catalyst solution into the reactor using a gas-tight syringe to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature for the duration of the reaction. Monitor the uptake of ethylene to track the reaction progress.
-
-
Quenching and Polymer Isolation:
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After the desired time, vent the excess ethylene and quench the reaction by injecting a small amount of acidic methanol.
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Precipitate the polymer by pouring the reaction mixture into a large volume of acidic methanol.
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Filter the polymer, wash it with copious amounts of methanol, and dry it under vacuum at elevated temperature until a constant weight is achieved.
-
-
Polymer Characterization:
-
Determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
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Analyze the polymer's thermal properties (e.g., melting point) using Differential Scanning Calorimetry (DSC).
-
Visualizations
Caption: Figure 1: Logical relationship of ligand steric and electronic effects on hafnocene catalyst performance.
Caption: Figure 2: Step-by-step workflow for the synthesis, characterization, and testing of hafnocene catalysts.
Caption: Figure 3: A logical decision tree for diagnosing the root cause of low catalytic activity in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic influence of electronic modification of ligand on the catalytic rate of water oxidation by a single-site Ru-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Troubleshooting [chem.rochester.edu]
minimizing byproduct formation in hafnocene dichloride synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of hafnocene dichloride. It is intended for researchers, scientists, and professionals in drug development to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hafnocene dichloride?
A1: The most prevalent and established method for synthesizing hafnocene dichloride is a salt metathesis reaction. This involves reacting hafnium tetrachloride (HfCl₄) with a cyclopentadienyl (B1206354) source, most commonly sodium cyclopentadienide (B1229720) (NaC₅H₅). The balanced chemical equation for this reaction is:
HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl
This reaction results in the formation of hafnocene dichloride, a white solid, and sodium chloride as the primary inorganic byproduct.
Q2: What are the common byproducts in hafnocene dichloride synthesis and how can they be minimized?
A2: The primary byproducts are sodium chloride (NaCl), hydrolysis products, and in the case of bridged hafnocenes, undesired stereoisomers.
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Sodium Chloride (NaCl): This is an inherent byproduct of the salt metathesis reaction. It is typically removed by filtration after extracting the hafnocene dichloride into a suitable organic solvent.
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Hydrolysis Products: Hafnocene dichloride is sensitive to moisture. Exposure to water can lead to the formation of an oxo-bridged trimer, [(C₅H₅)₂HfO]₃.[1] To prevent this, it is crucial to use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.
-
Meso Isomers (in bridged hafnocene synthesis): In the synthesis of chiral-bridged hafnocenes, the formation of the undesired meso isomer alongside the desired racemic product is a common issue. The choice of solvent can significantly influence the ratio of these isomers. For instance, the use of tetrahydrofuran (B95107) (THF) has been shown to increase the formation of the meso isomer and can also lead to the formation of tar-like substances and filtration difficulties.[2][3] Using aromatic hydrocarbons as solvents and carefully controlling the reaction temperature can help minimize the formation of the meso isomer.[2][3]
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Unidentified Oligomers and Byproducts: The formation of tar-like substances and other unidentifiable byproducts can occur, particularly in the synthesis of bridged hafnocenes. This is often exacerbated by the presence of certain solvents like THF and can be mitigated by using aromatic hydrocarbon solvents and maintaining optimal reaction temperatures.[2][3]
Q3: How can I purify the final hafnocene dichloride product?
A3: The primary method for purifying hafnocene dichloride is recrystallization. After the reaction is complete and the solvent has been removed, the solid residue is typically extracted with a hot solvent in which hafnocene dichloride is soluble, but the sodium chloride byproduct is not. Dichloromethane (B109758) or toluene (B28343) are commonly used for this extraction. After filtering off the insoluble NaCl, the filtrate is concentrated and cooled to induce crystallization of the purified hafnocene dichloride. The resulting crystals can be washed with a cold, non-polar solvent like hexane (B92381) and then dried under a vacuum. For bridged hafnocenes where meso and racemic isomers are present, fractional crystallization is often employed to separate the desired racemic product.
Q4: How is the purity of hafnocene dichloride assessed?
A4: The purity of hafnocene dichloride can be evaluated using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cyclopentadienyl ligands and to detect any organic impurities.
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Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and chlorine in the sample, which should match the theoretical values for pure hafnocene dichloride.
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X-ray Diffraction (XRD): For crystalline products, single-crystal XRD can confirm the molecular structure and identify any crystalline impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Product: Presence of moisture in reactants or glassware. 3. Poor Quality of Reagents: Degradation of hafnium tetrachloride or the cyclopentadienyl reagent. 4. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | 1. Increase the reaction time and/or adjust the temperature. Monitor the reaction progress using a suitable analytical technique. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Use freshly opened or properly stored reagents. The purity of the cyclopentadienyl reagent is critical. 4. Carefully measure the reactants to ensure the correct stoichiometric ratio (typically 2 equivalents of the cyclopentadienyl source to 1 equivalent of HfCl₄). |
| Difficult Filtration | 1. Fine Particulate Matter: Formation of very fine NaCl particles or tar-like byproducts can clog the filter. 2. Solvent Choice (for bridged systems): The use of THF in the synthesis of bridged hafnocenes has been linked to poor filterability.[2][3] | 1. Allow the reaction mixture to stir for an extended period to encourage particle agglomeration. Consider using a filter aid like Celite. 2. For bridged hafnocenes, replace THF with an aromatic hydrocarbon solvent like toluene. |
| Oily or Tarry Product | 1. Presence of Solvent: Incomplete removal of the reaction solvent. 2. Formation of Byproducts: In bridged hafnocene synthesis, the presence of THF can lead to tar formation.[2][3] 3. Impurities in Starting Materials: Can lead to the formation of oligomeric or polymeric impurities. | 1. Ensure the product is thoroughly dried under a high vacuum after filtration. 2. For bridged systems, avoid using THF as a solvent. 3. Use high-purity starting materials. |
| Off-Color Product (not white) | 1. Presence of Impurities: Residual starting materials or byproducts can discolor the product. 2. Decomposition: Exposure to air or light can cause decomposition of some organometallic compounds. | 1. Purify the product by recrystallization. 2. Store the final product under an inert atmosphere and protected from light. |
Data on Reaction Conditions
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Solvent | Tetrahydrofuran (THF) | In bridged hafnocene synthesis, THF can lead to a substantial reduction in the yield of the desired chiral product, increased formation of the meso isomer, tar formation, and poor filterability. | [2][3] |
| Aromatic Hydrocarbons (e.g., Toluene) | Preferred for bridged hafnocene synthesis as it minimizes the formation of the meso isomer and tar, leading to higher yields of the chiral product and improved filterability. | [2][3] | |
| Temperature | 35°C to 40°C | In a specific bridged hafnocene synthesis, this temperature range was found to produce the highest yields of the chiral product. |
Experimental Protocol: Synthesis of Hafnocene Dichloride
This protocol is a general guideline for the synthesis of hafnocene dichloride via the salt metathesis reaction. All procedures should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
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Hafnium tetrachloride (HfCl₄)
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Sodium cyclopentadienide (NaC₅H₅) solution in THF (or freshly prepared)
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Anhydrous toluene
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Anhydrous hexane
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Schlenk flasks and other appropriate glassware
Procedure:
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Reaction Setup: In a glovebox or under a positive pressure of inert gas, add hafnium tetrachloride (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to create a slurry.
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Addition of Cyclopentadienyl Reagent: While stirring the HfCl₄ slurry, slowly add a solution of sodium cyclopentadienide (2 equivalents) dropwise at room temperature.
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Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by observing the consumption of the starting materials.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure.
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Extraction: Add anhydrous dichloromethane or hot toluene to the solid residue to dissolve the hafnocene dichloride. The sodium chloride byproduct will remain as an insoluble solid.
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Filtration: Filter the solution through a cannula or a filter frit to remove the sodium chloride.
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Purification: Concentrate the filtrate under reduced pressure.
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Crystallization: Cool the concentrated solution to induce crystallization of the hafnocene dichloride. The product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane.
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Isolation and Drying: Collect the white crystals by filtration, wash with a small amount of cold, anhydrous hexane, and dry under a high vacuum.
Visualizations
Caption: Synthesis pathway for hafnocene dichloride.
Caption: Byproduct formation in hafnocene dichloride synthesis.
Caption: Troubleshooting workflow for hafnocene dichloride synthesis.
References
- 1. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
- 2. US5760262A - Enhanced production of bridged hafnocenes - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Bis(cyclopentadienyl)hafnium Dichloride Reactivity and Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(cyclopentadienyl)hafnium dichloride (HfCl₂Cp₂). The information focuses on the critical influence of solvent choice on the reactivity, stability, and successful application of this organometallic compound.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of HfCl₂Cp₂ | 1. Consult the solubility data to ensure the chosen solvent is appropriate.[1] 2. Consider using a co-solvent to improve solubility. 3. Gently warm the mixture if the solvent's boiling point allows, but monitor for any signs of decomposition (color change). |
| Solvent-Induced Decomposition | 1. Ensure the solvent is rigorously dried and deoxygenated. HfCl₂Cp₂ is sensitive to air and moisture.[1][2] 2. Use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for halogenated solvents). 3. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| Inappropriate Solvent Polarity | 1. The transition state of your reaction may be significantly more or less polar than the ground state. A solvent with mismatched polarity can hinder the reaction. 2. If a polar transition state is expected, consider switching to a more polar aprotic solvent. 3. For nonpolar transition states, a non-coordinating aromatic solvent like toluene (B28343) might be more suitable. |
| Coordinating Solvent Interference | 1. Coordinating solvents like THF can compete with your intended ligands for binding to the hafnium center, potentially inhibiting the desired reaction. 2. If ligand substitution is slow, consider switching to a less coordinating solvent such as toluene or dichloromethane. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. The presence of water in the solvent will lead to the formation of hafnium oxo species.[2] 2. Strictly adhere to anhydrous reaction conditions. Dry all reagents and solvents thoroughly. |
| Reaction with Solvent | 1. Some solvents, particularly protic ones, can react directly with HfCl₂Cp₂. 2. Avoid protic solvents like alcohols or water unless they are intended reagents. |
| Solvent-Dependent Reaction Pathway | 1. The solvent can influence the selectivity of a reaction, favoring one pathway over another. 2. Review literature for similar reactions to see how solvent choice affects product distribution. 3. Consider performing small-scale screening experiments in a variety of solvents to identify the optimal one for your desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reactions involving this compound?
A1: The choice of solvent is highly dependent on the specific reaction. However, for general purposes:
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Aromatic solvents (e.g., toluene, benzene) and chloroform are good choices for dissolving HfCl₂Cp₂.[1]
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Tetrahydrofuran (THF) is a common coordinating solvent, but be aware that it can compete with other ligands.
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Dichloromethane (DCM) is another suitable solvent, particularly for reactions conducted at lower temperatures.
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Hexanes are generally not suitable as HfCl₂Cp₂ is insoluble in them.[1]
Q2: How does solvent polarity affect the reactivity of HfCl₂Cp₂?
A2: Solvent polarity can significantly influence reaction rates and mechanisms. While specific quantitative data for HfCl₂Cp₂ is not abundant in the literature, general principles suggest:
-
Polar aprotic solvents can stabilize charged intermediates or transition states, potentially accelerating reactions that proceed through such species.
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Nonpolar solvents may be preferred for reactions where a nonpolar transition state is involved.
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Theoretical studies on the analogous zirconocene (B1252598) dichloride show that the polarity of the solvent plays a crucial role in the electronic properties and, by extension, the reactivity of the complex.
Q3: My reaction is moisture-sensitive. How can I ensure my solvent is dry enough?
A3: It is critical to use anhydrous solvents when working with HfCl₂Cp₂. Standard procedures for drying solvents should be followed, such as distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents and hydrocarbons). Solvents should be stored under an inert atmosphere over molecular sieves.
Q4: Can the solvent influence the stability of this compound?
A4: Yes. Aside from the issue of hydrolysis in wet solvents, the choice of solvent can impact thermal stability. Coordinating solvents may form adducts with the hafnium center, which could have different decomposition temperatures compared to the unsolvated complex. It is always recommended to perform reactions at the lowest temperature that allows for a reasonable reaction rate.
Q5: I am using HfCl₂Cp₂ as a polymerization catalyst. What is a suitable solvent?
A5: For olefin polymerization, toluene is a commonly used solvent. It is important to note that the activity of the catalyst system will also be highly dependent on the co-catalyst used (e.g., methylaluminoxane, MAO).
Quantitative Data
Specific kinetic data on the influence of various solvents on the reactivity of this compound is not extensively tabulated in publicly available literature. Researchers are encouraged to perform their own kinetic studies to determine the optimal solvent for their specific application. Below is a summary of solubility information.
| Solvent | Solubility of this compound |
| Aromatic Solvents (e.g., Toluene, Benzene) | Soluble[1] |
| Chloroform | Soluble[1] |
| Tetrahydrofuran (THF) | Slightly soluble[1] |
| Ether | Slightly soluble[1] |
| Hexanes | Insoluble[1] |
Experimental Protocols
Protocol: General Procedure for Studying the Influence of Solvent on a Ligand Substitution Reaction
This protocol outlines a general method for comparing the rate of a ligand substitution reaction of this compound in different solvents using NMR spectroscopy.
1. Materials:
- This compound
- Incoming ligand
- Anhydrous deuterated solvents (e.g., THF-d₈, Toluene-d₈, CD₂Cl₂)
- Internal standard (e.g., ferrocene (B1249389) or mesitylene, must be inert to the reaction conditions)
- NMR tubes with J. Young valves or similar airtight seals
2. Procedure:
- In a glovebox, prepare a stock solution of this compound and the internal standard in each of the deuterated solvents to be tested.
- In a separate set of vials, prepare stock solutions of the incoming ligand in each of the corresponding deuterated solvents.
- Equilibrate the NMR spectrometer to the desired reaction temperature.
- In an NMR tube, place a known volume of the hafnocene dichloride stock solution.
- Acquire an initial ¹H NMR spectrum (t=0).
- Inject a known volume of the ligand stock solution into the NMR tube, quickly mix, and start a timer.
- Acquire ¹H NMR spectra at regular time intervals.
- Process the spectra and integrate the signals corresponding to the starting material, the product, and the internal standard.
- Plot the concentration of the starting material and/or product as a function of time to determine the reaction rate.
- Compare the rates obtained in the different solvents.
Visualizations
Caption: Workflow for studying solvent effects on reaction kinetics.
Caption: Influence of solvent on potential reaction pathways.
References
Technical Support Center: Optimizing Hafnocene-Catalyzed Reactions with Computational Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing computational modeling to optimize hafnocene-catalyzed reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the computational modeling and experimental validation of hafnocene-catalyzed reactions.
Computational Modeling Issues
Question: My DFT geometry optimization for a hafnocene complex is failing to converge. What are the common causes and how can I resolve this?
Answer: Geometry optimization failures for hafnocene complexes are common and can stem from several factors. Here are some troubleshooting steps:
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Initial Geometry: A poor initial structure is a frequent cause of convergence failure. Ensure your starting geometry is reasonable, with realistic bond lengths and angles. You can pre-optimize the structure using a faster, less accurate method like semi-empirical (e.g., PM7) or a smaller basis set before moving to a higher level of theory.
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SCF Convergence: The Self-Consistent Field (SCF) procedure, which calculates the electron density, may fail to converge.
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Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase the maximum number of cycles using a keyword like scf(maxcycle=512).
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Use a More Robust SCF Algorithm: If the standard SCF algorithm oscillates, try a quadratically convergent SCF method (e.g., scf=qc or scf=xqc). This can be more robust but is computationally more expensive.
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Level Shifting: For systems with small HOMO-LUMO gaps, level shifting can help to achieve SCF convergence.
-
-
Flat Potential Energy Surface: The optimization may be exploring a very flat region of the potential energy surface, leading to small energy changes and premature termination without reaching a true minimum. In such cases, tightening the convergence criteria (e.g., opt=tight) or using a different optimization algorithm might be beneficial.
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Choice of Functional and Basis Set: An inappropriate choice of density functional or basis set can lead to convergence issues. For hafnium, it is crucial to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects. The LANL2DZ ECP is a common starting point, with larger basis sets like SDD providing more accuracy. Regarding functionals, hybrid functionals like B3LYP or PBE0 are often used, but it's advisable to benchmark against experimental data if available.
Question: My transition state (TS) search for a hafnocene-catalyzed polymerization step is not successful. What strategies can I employ?
Answer: Locating transition states for organometallic reactions can be challenging. Here are some recommended approaches:
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Good Initial Guess: A good initial guess for the transition state geometry is critical. You can generate this by:
-
Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): Methods like Opt=QST2 or Opt=QST3 in Gaussian can be used to find a TS by providing the reactant and product structures.
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Manual Inspection and Modification: Based on the reaction mechanism, you can manually modify the geometry of an intermediate to resemble the expected transition state.
-
-
Eigenvector Following: Once you have a reasonable guess, use an eigenvector-following algorithm (e.g., Opt=(TS, CalcFC) or Opt=(TS, NoEigentest)). CalcFC calculates the force constants at the first step, which can be helpful but is computationally expensive. NoEigentest can be useful if the initial guess is poor.
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Frequency Analysis: After a successful TS optimization, it is crucial to perform a frequency calculation at the same level of theory. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Experimental and Computational Discrepancies
Question: My computational model predicts a high turnover frequency (TOF), but the experimental results show low catalytic activity. What could be the reasons for this discrepancy?
Answer: Discrepancies between predicted and experimental catalytic activity are common and can arise from both computational and experimental factors.
-
Computational Model Limitations:
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Inadequate Model of the Active Species: The computationally modeled active species might not be the true catalyst under experimental conditions. The presence of co-catalysts (e.g., MAO), solvents, or impurities can significantly alter the catalyst structure and reactivity.
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Neglect of Catalyst Deactivation Pathways: The computational model may not account for catalyst deactivation pathways that occur experimentally, leading to an overestimation of the catalyst's lifetime and overall activity.[1]
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Errors in Calculated Barriers: The chosen DFT functional and basis set may not accurately reproduce the reaction barriers. It is essential to benchmark the computational method against experimental data for similar systems whenever possible.
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-
Experimental Factors:
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Mass Transport Limitations: In heterogeneous or highly viscous homogeneous systems, the reaction rate might be limited by the diffusion of the monomer to the catalytic center, rather than the intrinsic reaction kinetics.[1]
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Catalyst Activation and Purity: Inefficient activation of the precatalyst or the presence of impurities in the reactants or solvent can lead to a lower concentration of active catalytic sites than assumed.
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Reaction Conditions: Differences in temperature, pressure, and monomer concentration between the computational model and the experiment can lead to significant variations in reaction rates.
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Frequently Asked Questions (FAQs)
Computational Modeling
-
Q1: Which DFT functional is best for hafnocene-catalyzed reactions?
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A1: There is no single "best" functional. The choice depends on the specific property being investigated (e.g., geometries, reaction energies, activation barriers). Hybrid functionals like B3LYP and PBE0 are widely used for organometallic systems. However, it is highly recommended to perform benchmark calculations against experimental data or higher-level theoretical results (e.g., CCSD(T)) for a class of related reactions to validate the chosen functional. For transition metals, functionals with a moderate amount of Hartree-Fock exchange (around 20-25%) often perform well.
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-
Q2: What is the importance of choosing the right basis set for hafnium?
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A2: For heavy elements like hafnium, relativistic effects are significant. Therefore, it is crucial to use basis sets that incorporate effective core potentials (ECPs) to account for these effects. Common choices include the LANL2DZ and SDD (Stuttgart/Dresden) ECPs. For the lighter atoms (C, H, etc.), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are often used.
-
-
Q3: How can I model the effect of the co-catalyst (e.g., MAO)?
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A3: Explicitly modeling methylaluminoxane (B55162) (MAO) is computationally very demanding due to its complex and often ill-defined structure. A common simplification is to model the active species as a cationic hafnocene complex with a simple counterion, such as [CH3B(C6F5)3]− or even just considering the cationic [L2Hf-R]+ species. While this is a simplification, it can still provide valuable insights into the intrinsic reactivity of the catalyst.
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Experimental Validation
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Q4: How is the Turnover Frequency (TOF) determined experimentally and how does it compare to computational predictions?
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A4: Experimentally, the TOF is calculated as the number of moles of product formed per mole of active catalyst per unit of time.[2][3] A significant challenge is accurately determining the number of active catalytic sites.[2][4] Computationally, the TOF can be estimated from the calculated free energy barrier of the rate-determining step using transition state theory. Direct comparison can be challenging due to the simplifications in the computational model and the uncertainties in the experimental determination of active sites.
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Q5: What are the key differences in catalytic behavior between hafnocene and zirconocene (B1252598) catalysts that I should look for when validating my computational model?
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A5: Generally, hafnocene catalysts exhibit lower polymerization activities but produce polymers with higher molecular weights compared to their zirconocene analogues.[5] Hafnocenes also tend to have a higher propensity for comonomer incorporation.[5] Computationally, these differences are often attributed to higher activation energies for both chain propagation and chain termination reactions in hafnocenes.[6] Specifically, the barrier for β-hydride transfer is significantly higher for hafnocene, which is consistent with the formation of higher molecular weight polymers.[6][7]
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Data Presentation
Table 1: Comparison of Experimental and Computational Results for Hafnocene and Zirconocene Catalysts in Ethylene (B1197577)/1-Butene Copolymerization.
| Catalyst System | Polymerization Temperature (°C) | Experimental Activity (kg polymer / (mol catalyst * h)) | Experimental Molar Mass ( g/mol ) | Experimental r1 parameter |
| rac-Et(Ind)2HfCl2/MAO | 30 | Lower than Zr analogue | Up to 10x higher than Zr | 5.4 |
| rac-Et(Ind)2ZrCl2/MAO | 30 | Higher than Hf analogue | Lower than Hf analogue | 19.4 |
Data synthesized from reference[5]. The r1 parameter reflects the reactivity ratio of ethylene to 1-butene.
Table 2: Calculated Activation Energies (kcal/mol) for Key Elementary Steps in Ethene Polymerization.
| Metal Center | Chain Propagation Barrier | β-Hydride Transfer to Metal Barrier |
| Hafnium (Hf) | Higher | Significantly Higher |
| Zirconium (Zr) | Lower | Lower |
Qualitative summary based on findings from references[6][7]. These trends explain the experimental observation of higher molecular weight polymers with hafnocene catalysts.
Experimental Protocols
Detailed Methodology for a Typical Hafnocene-Catalyzed Ethylene Polymerization
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Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is dried in an oven at 120 °C overnight and then assembled while hot under a stream of dry nitrogen. The reactor is then subjected to three vacuum/nitrogen cycles to ensure an inert atmosphere.
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Solvent and Co-catalyst Addition: Toluene (B28343) (100 mL), freshly distilled over sodium/benzophenone, is added to the reactor. A solution of methylaluminoxane (MAO) in toluene (e.g., 10 wt %) is then added via syringe. The amount of MAO is typically calculated to achieve a specific Al/Hf molar ratio (e.g., 1000:1).
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Catalyst Injection: The hafnocene precatalyst (e.g., rac-Et(Ind)2HfCl2) is dissolved in a small amount of toluene in a glovebox and drawn into a syringe. The reactor is pressurized with ethylene to the desired pressure (e.g., 1 atm), and the catalyst solution is injected into the reactor to initiate polymerization.
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Polymerization: The reaction mixture is stirred vigorously at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 30 minutes). The ethylene pressure is maintained throughout the reaction.
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Quenching and Polymer Isolation: The polymerization is terminated by injecting acidified methanol (B129727) (e.g., 10% HCl in methanol). The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.
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Polymer Characterization: The resulting polyethylene (B3416737) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, and by Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the polymer microstructure.
Detailed Methodology for a Typical DFT Calculation of a Hafnocene-Catalyzed Reaction Pathway
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Software and Hardware: The calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP on a high-performance computing cluster.
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Model System: A model of the active catalytic species is constructed. For example, for a hafnocene catalyst activated by MAO, a simplified model could be the cationic complex [(Cp)2Hf-CH3]+.
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Level of Theory:
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Functional: A suitable density functional is chosen, for example, B3LYP or PBE0.
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Basis Set: A basis set with an effective core potential (ECP) is used for hafnium (e.g., LANL2DZ or SDD). For other atoms like C and H, a basis set such as 6-31G(d,p) is employed.
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Geometry Optimization: The geometries of all stationary points (reactants, intermediates, products, and transition states) are optimized. For minima, a standard optimization procedure is used. For transition states, a TS search algorithm (e.g., Opt=TS) is employed.
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Frequency Calculations: Vibrational frequency calculations are performed for all optimized structures at the same level of theory to:
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Characterize the nature of the stationary points (0 imaginary frequencies for minima, 1 for transition states).
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Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate free energies.
-
-
Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a transition state connects the correct reactant and product.
-
Data Analysis: The calculated energies (electronic energies, free energies) are used to construct a reaction energy profile and determine the activation barriers for each elementary step.
Mandatory Visualizations
References
Technical Support Center: Kinetic Modeling of Ethylene Polymerization with Hafnocene Dichloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the kinetic modeling of ethylene (B1197577) polymerization using hafnocene dichloride catalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Polymer Yield or Catalyst Activity | Incomplete Catalyst Activation: Insufficient interaction between the hafnocene dichloride precursor and the cocatalyst (e.g., MAO).[1] | - Ensure proper mixing and sufficient reaction time for the catalyst and cocatalyst before introducing ethylene. - Optimize the cocatalyst-to-catalyst ratio; excess cocatalyst can sometimes have a detrimental effect.[1] - Verify the quality and purity of the cocatalyst. |
| Catalyst Deactivation: The active catalyst species may decay over time. This deactivation often follows first-order kinetics.[2] | - Monitor the polymerization rate over time to characterize the deactivation kinetics. - Consider using a continuous catalyst feeding strategy to maintain a constant concentration of active sites. - Investigate the effect of temperature, as higher temperatures can accelerate deactivation. | |
| Mass Transfer Limitations: The buildup of polymer around the catalyst particles can hinder the diffusion of monomer to the active sites.[1] | - Improve agitation in the reactor to enhance mass transfer. - For supported catalysts, ensure proper support fragmentation to expose new active sites.[1] - Consider conducting the polymerization at lower pressures or monomer concentrations to control the initial rate of polymer formation.[1] | |
| Presence of Impurities: Water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst. | - Purify the ethylene monomer and solvent to remove any potential catalyst poisons. - Ensure the reactor and all transfer lines are thoroughly dried and purged with an inert gas before use. | |
| Inconsistent or Non-Reproducible Kinetic Data | Variable Catalyst Activation: Inconsistent preparation of the active catalyst species. | - Standardize the catalyst activation protocol, including mixing time, temperature, and order of addition of reagents.[3] |
| Fluctuations in Reaction Conditions: Unstable temperature or ethylene pressure during the polymerization. | - Use a well-controlled reactor system with precise temperature and pressure regulation. - Monitor and record reaction parameters continuously to identify any deviations. | |
| Inhomogeneous Catalyst Distribution: Poor dispersion of the catalyst in the reaction medium. | - For solution polymerization, ensure the catalyst is fully dissolved before starting the reaction. - For slurry or gas-phase polymerization, use appropriate techniques to ensure uniform catalyst distribution. | |
| Broad or Bimodal Molecular Weight Distribution | Presence of Multiple Active Sites: The catalyst system may generate more than one type of active species with different propagation and termination rates. | - This can be an inherent property of the catalyst system. Analyze the polymer using techniques like Gel Permeation Chromatography (GPC) to characterize the molecular weight distribution. - Mathematical modeling can be used to deconvolute the contributions of different active sites.[4] |
| Chain Transfer Reactions: Different chain transfer mechanisms (e.g., to monomer, cocatalyst, or β-hydride elimination) can influence the molecular weight distribution.[3] | - Investigate the effect of monomer and cocatalyst concentration on the molecular weight. - Varying the polymerization temperature can also alter the relative rates of chain propagation and termination. |
Frequently Asked Questions (FAQs)
Q1: What is the typical kinetic order of ethylene polymerization with respect to ethylene concentration when using a hafnocene dichloride catalyst?
A1: The polymerization rate is often first-order with respect to the ethylene concentration.[2][3] However, under certain conditions, such as with constrained geometry catalysts, the order can vary from first to second order depending on the ethylene concentration.[2]
Q2: What are the primary chain transfer mechanisms in ethylene polymerization with hafnocene dichloride?
A2: The main chain transfer reactions include transfer to monomer, β-hydride elimination, and transfer to the alkylaluminum cocatalyst (e.g., MAO or TOA).[3]
Q3: How does the cocatalyst, such as Methylaluminoxane (MAO), affect the polymerization kinetics?
A3: MAO acts as an activator by alkylating the hafnocene dichloride and generating the cationic active species.[5][6] However, MAO can also be involved in catalyst deactivation and chain transfer reactions. The MAO/catalyst ratio is a critical parameter that influences both catalyst activity and the molecular weight of the resulting polymer.[1][2] MAO is known to be a less efficient activator for hafnocene complexes compared to zirconocene (B1252598) complexes due to the formation of stable heterodinuclear compounds.[1]
Q4: What role does support fragmentation play in supported hafnocene dichloride catalysts?
A4: For supported catalysts, the fragmentation of the support material (e.g., silica) during polymerization is crucial for exposing new active sites and maintaining high catalyst activity.[1] The rate of polymer formation, which is linked to the catalyst's kinetics, governs the degree of homogeneity in support fragmentation.[1] Inadequate fragmentation can lead to mass transfer limitations.[1]
Q5: Can temperature fluctuations significantly impact the kinetic model?
A5: Yes, temperature is a critical parameter. It affects the rates of propagation, termination, and deactivation, all of which are essential components of the kinetic model. Higher temperatures generally increase the polymerization rate but can also lead to faster catalyst deactivation and lower polymer molecular weight. Temperature control is crucial for obtaining reproducible kinetic data.[7]
Experimental Protocols
General Protocol for Ethylene Polymerization in a Slurry Reactor
This protocol outlines a general procedure for ethylene polymerization using a hafnocene dichloride catalyst in a laboratory-scale slurry reactor.
-
Reactor Preparation:
-
Thoroughly clean and dry a stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet lines.
-
Assemble the reactor and purge it with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 100 °C) to remove any traces of air and moisture.
-
Cool the reactor to the desired reaction temperature.
-
-
Solvent and Cocatalyst Addition:
-
Introduce a purified and dried solvent (e.g., toluene (B28343) or heptane) into the reactor via a cannula or a sealed addition funnel.
-
Add the desired amount of cocatalyst solution (e.g., MAO in toluene) to the solvent.
-
-
Catalyst Injection:
-
Prepare a solution or slurry of the hafnocene dichloride catalyst in a dry, inert solvent inside a glovebox.
-
Inject the catalyst solution/slurry into the reactor using a syringe or a catalyst injection pump.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired partial pressure.
-
Maintain a constant ethylene pressure throughout the experiment by continuously feeding ethylene gas.
-
Monitor the reaction temperature and ethylene uptake over time to obtain kinetic data.
-
Continue the polymerization for the desired duration.
-
-
Termination and Product Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding a small amount of an alcohol (e.g., methanol (B129727) or isopropanol).
-
Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol (e.g., 10% HCl in methanol).
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven until a constant weight is achieved.
-
Visualizations
Ethylene Polymerization Workflow
Caption: Workflow for ethylene polymerization.
Troubleshooting Logic for Low Catalyst Activity
Caption: Troubleshooting low catalyst activity.
References
- 1. Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of polymerization using metallocene | Filo [askfilo.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
strategies to prevent catalyst poisoning in hafnocene systems
Welcome to the Technical Support Center for Hafnocene Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst poisoning and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental challenges.
Q1: My polymerization reaction has a very low yield or fails to initiate. What are the likely causes?
A1: A low or zero yield is often a primary indicator of severe catalyst poisoning. The most common culprits are impurities in the monomers or solvents that completely deactivate the hafnocene catalyst.
-
Catalyst Deactivation: The active catalytic sites can be blocked or destroyed by strong chemical interactions with poisons.[1][2] Water and oxygen are well-known poisons for Ziegler-Natta catalysts, a class that includes hafnocene systems.[3]
-
Reagent Purity: Ensure that all monomers and solvents have been rigorously purified to remove inhibitors, water, and other reactive impurities.[4][5]
-
Inert Atmosphere: Hafnocene catalysts are highly sensitive to air and moisture.[3] Strict adherence to inert atmosphere techniques (glovebox or Schlenk line) is critical during catalyst storage, handling, and reaction setup.[6][7]
Q2: My reaction starts but stops prematurely. What could be the problem?
A2: A reaction that stalls is a classic sign of catalyst deactivation occurring during the experiment.[8] This suggests that a limiting amount of a poison is present in the system, which is consumed over time as it deactivates the catalyst.
-
Trace Impurities: Even small amounts of contaminants in the reagents or a slow leak in your reaction setup can introduce enough poison to gradually deactivate the catalyst population.[9]
-
By-product Inhibition: The reaction itself might produce by-products that can act as inhibitors or poisons, blocking the active sites.[10]
-
Thermal Degradation: Although less common at typical polymerization temperatures, excessive heat can lead to thermal degradation of the catalyst over time.[11]
Q3: The reproducibility of my experiments is poor, with inconsistent yields and polymer properties. Why?
A3: Poor reproducibility points to variability in experimental conditions, most often related to the level of purity of reagents or the strictness of the inert atmosphere protocol.
-
Solvent and Monomer Batch Variation: Different batches of solvents or monomers may contain different levels and types of impurities. Each new batch should be purified and validated.[12]
-
Atmospheric Contamination: Minor variations in inert atmosphere technique, such as the quality of the inert gas or small leaks, can lead to inconsistent levels of catalyst deactivation between runs.[9]
-
Scavenger Effects: If using scavengers like tri-n-octylaluminum (TOA), their reaction with the catalyst or activator can sometimes generate new active sites, leading to inconsistencies if the scavenger concentration is not precisely controlled.[13]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed or underperforming reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 5. christycatalytics.com [christycatalytics.com]
- 6. eiga.eu [eiga.eu]
- 7. catalystseurope.org [catalystseurope.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bis(cyclopentadienyl)hafnium Dichloride and Zirconocene Dichloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, particularly in olefin polymerization and other organic transformations, bis(cyclopentadienyl)hafnium dichloride (Hf(Cp)₂Cl₂) and bis(cyclopentadienyl)zirconium dichloride (Zr(Cp)₂Cl₂) stand out as two of the most extensively studied metallocene catalysts. While structurally similar, the subtle electronic and steric differences between hafnium and zirconium impart distinct catalytic behaviors. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and optimization.
Performance in Olefin Polymerization
The most prominent application of both hafnocene and zirconocene (B1252598) dichlorides is in the polymerization of olefins, typically activated by a cocatalyst such as methylaluminoxane (B55162) (MAO). Their performance is often evaluated based on catalytic activity, the molecular weight of the resulting polymer, and the ability to incorporate comonomers.
In ethylene (B1197577) and ethylene/1-butene copolymerizations, the hafnium-based catalyst, specifically rac-ethylene(bisindenyl)hafnium dichloride, has been shown to produce polymers with significantly higher average molar masses—up to ten times greater—than those synthesized with the analogous zirconium compound.[1] However, the zirconocene-based system often exhibits higher catalytic activity.[1] This trade-off between activity and polymer molecular weight is a key consideration in catalyst selection.
For propylene (B89431) polymerization, the performance of C₂-symmetric ansa-hafnocene and zirconocene catalysts can vary significantly with temperature. While hafnocene catalysts can produce highly isotactic polypropylene, their performance tends to deteriorate more rapidly at elevated temperatures compared to their zirconium counterparts.[2]
Table 1: Comparison of Hafnocene and Zirconocene Dichloride in Ethylene/1-Butene Copolymerization
| Catalyst System | Polymerization Temperature (°C) | Catalytic Activity | Average Molar Mass ( g/mol ) | Comonomer Incorporation (r1 parameter) |
| rac-Et(Ind)₂HfCl₂/MAO | +30 | Lower | Up to 10x higher than Zr | 5.4 |
| rac-Et(Ind)₂ZrCl₂/MAO | +30 | Higher | Lower | 19.4 |
Data sourced from comparative studies of rac-ethylene(bisindenyl)metal dichlorides.[1] The r1 parameter indicates the reactivity of ethylene relative to the comonomer; a lower value suggests better comonomer incorporation.
Performance in Other Catalytic Reactions
Beyond polymerization, both metallocenes have shown utility in other catalytic transformations, such as hydrophosphination and C-C bond hydroboration.
In the hydrophosphination of styrene (B11656) with diphenylphosphine (B32561), zirconocene dichloride (Cp₂ZrCl₂) demonstrated higher catalytic activity, achieving 86% conversion, compared to 36% conversion with the decamethyl-substituted zirconocene dichloride.[3] While direct comparative data with hafnocene dichloride under the same conditions is limited, this highlights the potential of zirconocenes in this transformation.
For C-C single bond hydroboration, both zirconocene and hafnocene dichlorides have been successfully employed as catalysts.[4] Mechanistic studies suggest the formation of metal-hydride species as key intermediates in these reactions.
Table 2: Catalytic Performance in Hydrophosphination of Styrene
| Catalyst | Substrate | Conversion (%) |
| Cp₂ZrCl₂ | Styrene | 86 |
| Cp*₂ZrCl₂ | Styrene | 36 |
Reaction conditions: 5 mol % catalyst, equimolar mixture of alkene and diphenylphosphine in benzene-d6 (B120219), irradiated with a UV bulb.[3]
Experimental Protocols
Ethylene Polymerization with Cp₂ZrCl₂/MAO
This protocol is a generalized procedure based on common laboratory practices for ethylene polymerization.
Materials:
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)
-
High-purity ethylene gas
-
Anhydrous toluene
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (e.g., 10% in methanol)
-
Schlenk flask or a stirred glass reactor
-
Standard Schlenk line and inert gas (nitrogen or argon) techniques
Procedure:
-
Under an inert atmosphere, charge the reactor with a specific volume of anhydrous toluene.
-
Heat the toluene to the desired polymerization temperature (e.g., 50 °C).[5]
-
Introduce the MAO solution into the reactor via syringe and stir.
-
In a separate Schlenk flask, dissolve a precise amount of Cp₂ZrCl₂ in a small volume of toluene to prepare a stock solution.
-
Inject the desired amount of the Cp₂ZrCl₂ solution into the reactor to initiate the polymerization. The [Al]/[Zr] molar ratio is a critical parameter and is typically in the range of 100 to 10,000.
-
Immediately start a continuous flow of ethylene gas into the reactor at a constant pressure (e.g., 1 atm).[5]
-
Maintain the reaction for the desired polymerization time (e.g., 45 minutes).[5]
-
Quench the reaction by adding a mixture of methanol and hydrochloric acid.
-
The precipitated polyethylene (B3416737) is then filtered, washed with methanol, and dried under vacuum.
Hydrophosphination of Styrene with Cp₂ZrCl₂
This protocol is based on a reported procedure for zirconocene-mediated radical hydrophosphination.[3]
Materials:
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)
-
Diphenylphosphine
-
Styrene
-
Anhydrous benzene-d6
-
Internal standard (e.g., SiMe₄)
-
J-Young NMR tube with a PTFE valve
-
UV lamp (e.g., centered at 360 nm)
Procedure:
-
In a scintillation vial under an inert atmosphere, prepare a 0.02 M solution of Cp₂ZrCl₂ in benzene-d6 containing a known concentration of an internal standard.
-
To 0.5 mL of this solution (0.01 mmol of catalyst), add diphenylphosphine (0.2 mmol) and styrene (0.2 mmol).
-
Mix the contents and transfer the solution to a J-Young NMR tube.
-
Irradiate the NMR tube with a UV lamp.
-
Monitor the reaction progress at regular intervals (e.g., 0, 2, 4, 6, and 24 hours) using ³¹P and ¹H NMR spectroscopy.[3]
Mechanistic Insights
The catalytic cycle for olefin polymerization using metallocene dichlorides and MAO involves several key steps: activation of the precatalyst, chain initiation, chain propagation, and chain termination.
Catalyst Activation and Initiation
The activation of the metallocene dichloride by MAO is a complex process that is believed to involve the formation of a cationic alkylmetallocene species, which is the active catalyst.[6][7]
Caption: Activation of metallocene dichloride with MAO.
Olefin Polymerization Cycle
Once the active cationic species is formed, it coordinates with an olefin monomer, which then inserts into the metal-alkyl bond, initiating the polymer chain growth. The chain propagates through successive monomer insertions.
Caption: General mechanism for olefin polymerization.
Chain Termination Pathways
Chain termination can occur through several mechanisms, including β-hydride elimination to the metal center or transfer to a monomer, which releases the polymer chain and regenerates a metal-hydride or metal-alkyl species that can initiate a new chain.[8][9]
Caption: Common chain termination pathways.
Conclusion
Both this compound and zirconocene dichloride are versatile and highly effective catalysts. The choice between them is highly dependent on the specific application and desired outcome. Zirconocene dichloride often provides higher catalytic activity, which can be advantageous for high-throughput processes. Conversely, hafnocene dichloride's ability to produce higher molecular weight polymers makes it a preferred choice for applications where polymer properties like mechanical strength are critical. The nuanced differences in their reactivity, particularly in response to temperature and comonomer incorporation, underscore the importance of careful catalyst selection and process optimization for achieving the desired material properties. Further research into their comparative performance in a wider range of catalytic reactions will undoubtedly continue to expand their utility in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action of MAO’s Molecular Cousin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Hafnocene Dichloride and Titanocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, particularly in the synthesis of polymers and fine chemicals, the choice of catalyst is paramount to achieving desired reaction outcomes. Among the well-established metallocene catalysts, hafnocene dichloride (Cp₂HfCl₂) and titanocene (B72419) dichloride (Cp₂TiCl₂) have garnered significant attention. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in catalyst selection and experimental design.
At a Glance: Key Performance Differences
While both hafnocene and titanocene dichlorides are effective precatalysts for a variety of transformations, notable differences in their activity and the properties of the resulting products have been observed, particularly in the field of olefin polymerization.
Generally, in ethylene (B1197577) polymerization, zirconocene-based catalysts exhibit higher activity compared to their titanium counterparts.[1] Furthermore, studies comparing zirconocene (B1252598) and hafnocene catalysts have shown that hafnocene systems can demonstrate even higher activity and yield polymers with significantly greater molecular weights.[2] This suggests an activity trend of Hafnium > Zirconium > Titanium for this application.
Quantitative Comparison of Catalytic Performance in Ethylene Polymerization
The following table summarizes typical catalytic performance data for titanocene dichloride and provides comparative insights into hafnocene dichloride's activity, primarily through comparisons with zirconocene dichloride. It is important to note that direct side-by-side comparisons under identical conditions are limited in publicly available literature; therefore, the data is compiled from various sources to illustrate general trends.
| Catalyst System | Co-catalyst | Polymerization Temperature (°C) | Catalytic Activity (kg Polymer / (mol Metal · h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Titanocene Dichloride | ||||||
| (C₅H₅)₂TiCl₂ | MAO | 25 | 54,400 | - | - | [3] |
| Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 25 | 49,600 | - | - | [3] |
| Half-titanocene dichloride 2-aryliminoquinolin-8-olates | MMAO | - | up to 1,560,000 | - | - | [3] |
| Hafnocene Dichloride (Comparative Data) | ||||||
| Cp₂HfCl₂ (vs. Cp₂ZrCl₂) | MAO | - | Higher activity than Zirconocene analogue | Up to 10 times higher than Zirconocene analogue | - | [2] |
| Pyridylamido hafnium catalysts | - | - | 14,500 (for 4-methylpentene) | - | >10 |
MAO = Methylaluminoxane (B55162), MMAO = Modified Methylaluminoxane, Cp = Pentamethylcyclopentadienyl. "-" indicates data not specified in the cited source.*
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for ethylene polymerization, which can be adapted for both titanocene and hafnocene dichloride catalysts.
Protocol for Ethylene Polymerization
1. Reactor Preparation:
-
A suitable glass or stainless-steel reactor is thoroughly dried in an oven and subsequently assembled while hot under a stream of inert gas (e.g., nitrogen or argon).
-
The reactor is then subjected to several vacuum/inert gas cycles to ensure the removal of all air and moisture.
2. Reagent Preparation and Addition:
-
Anhydrous toluene (B28343) (or another suitable solvent) is cannulated into the reactor.
-
The desired amount of co-catalyst, typically a methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene), is added via syringe. The mixture is stirred and brought to the desired reaction temperature.
3. Catalyst Injection and Polymerization:
-
A stock solution of the metallocene dichloride (hafnocene or titanocene dichloride) in anhydrous toluene is prepared in a glovebox or under inert atmosphere.
-
The polymerization is initiated by injecting a measured amount of the catalyst solution into the reactor.
-
The reactor is immediately pressurized with ethylene gas to the desired pressure. The pressure is maintained throughout the reaction.
4. Reaction Quenching and Polymer Isolation:
-
After the desired reaction time, the ethylene feed is stopped, and the reactor is vented.
-
The polymerization is quenched by the addition of a protic solvent, such as methanol (B129727), often acidified with a small amount of hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed extensively with methanol and water, and then dried in a vacuum oven to a constant weight.
Mechanistic Overview: Ziegler-Natta Polymerization
The catalytic polymerization of olefins by both hafnocene and titanocene dichlorides, in the presence of a co-catalyst like MAO, proceeds via a Ziegler-Natta type mechanism. The fundamental steps are outlined below.
Caption: Generalized mechanism of Ziegler-Natta polymerization catalyzed by metallocenes.
The catalytic cycle is initiated by the activation of the metallocene precatalyst by the co-catalyst, forming a cationic alkyl-metal active species.[1] An incoming olefin monomer then coordinates to the vacant site on the metal center, followed by migratory insertion into the metal-alkyl bond, which extends the polymer chain. This process repeats in the propagation step. Finally, chain termination occurs through various pathways, such as β-hydride elimination, to release the polymer chain and regenerate the active catalytic species.
Experimental Workflow for Catalyst Comparison
A systematic approach is essential for the direct comparison of catalytic activities. The following workflow outlines the key steps for such a study.
Caption: Experimental workflow for comparing the catalytic activity of hafnocene and titanocene dichlorides.
Conclusion
Both hafnocene dichloride and titanocene dichloride are valuable catalysts in the field of organic and polymer chemistry. The choice between them depends critically on the specific application and desired product characteristics. For olefin polymerization, the available data suggests that hafenocene-based catalysts may offer higher activity and produce polymers with greater molecular weights compared to their titanocene counterparts. However, titanocene dichloride and its derivatives remain highly versatile and effective for a broad range of catalytic transformations. For any specific application, it is recommended to perform direct comparative studies under identical experimental conditions to make an informed catalyst selection.
References
A Comparative Guide to Group 4 Metallocene Dichloride Catalysts in Ethylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Group 4 metallocene dichloride catalysts—titanocene dichloride (Cp₂TiCl₂), zirconocene (B1252598) dichloride (Cp₂ZrCl₂), and hafnocene dichloride (Cp₂HfCl₂)—in the context of ethylene (B1197577) polymerization. The information presented is supported by experimental data to assist in catalyst selection and experimental design.
Performance Comparison
The catalytic activity and the properties of the resulting polyethylene (B3416737) are significantly influenced by the choice of the Group 4 metal center. Generally, zirconocene-based catalysts exhibit higher activity for ethylene polymerization compared to their titanium and hafnium counterparts.[1] The selection of the metallocene catalyst also has a profound impact on the molecular weight of the polymer produced.
Below is a summary of quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different reports.
| Catalyst | Cocatalyst | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Titanocene Dichloride (Cp₂TiCl₂) | MAO | 50 | Varies (generally lower than Zr) | Lower than Zr and Hf analogues | ~2 | [2][3] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 60 | 5759 g PE / (mmol Zr·h) | Varies with conditions | ~2 | [4] |
| MAO | 70 | Highest among Ti and Zr analogues tested | - | - | [5] | |
| Hafnocene Dichloride (Cp₂HfCl₂) | MAO | 70 | Lower than Zr analogue | Up to 10x higher than Zr analogue | ~2 | [6] |
Note: MAO = Methylaluminoxane (B55162), PE = Polyethylene, M = Metal (Ti, Zr, or Hf). The data presented are illustrative of general performance trends.
Experimental Protocols
The following is a generalized experimental protocol for ethylene polymerization using a Group 4 metallocene dichloride catalyst with methylaluminoxane (MAO) as a cocatalyst in a laboratory setting.
Materials:
-
Metallocene dichloride (Cp₂TiCl₂, Cp₂ZrCl₂, or Cp₂HfCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Toluene (anhydrous, deoxygenated)
-
Ethylene gas (polymerization grade)
-
Nitrogen or Argon gas (high purity)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Standard Schlenk line and glassware or a stirred tank reactor
Procedure:
-
Reactor Preparation: A suitable reactor (e.g., a 1 L glass reactor or a stainless-steel autoclave) is thoroughly dried and purged with high-purity nitrogen or argon to ensure an inert atmosphere.[7]
-
Solvent and Cocatalyst Addition: Anhydrous and deoxygenated toluene is transferred to the reactor. The desired amount of MAO solution is then added to the toluene and the mixture is stirred and brought to the desired reaction temperature (e.g., 50-80 °C).[4][7]
-
Catalyst Introduction: The metallocene dichloride catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.[8]
-
Ethylene Feed: Ethylene gas is continuously fed into the reactor at a constant pressure (e.g., 1-10 bar) to maintain the polymerization process.[4][7]
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1 hour). The temperature and pressure are monitored and controlled throughout the experiment.[4]
-
Quenching: The polymerization is terminated by adding methanol to the reactor.[8]
-
Polymer Isolation and Purification: The resulting polyethylene is precipitated, filtered, and washed with a methanol/hydrochloric acid solution to remove catalyst residues, followed by washing with pure methanol.[8]
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.[7]
-
Characterization: The dried polyethylene is weighed to determine the yield. The molecular weight and polydispersity index are determined by Gel Permeation Chromatography (GPC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of Group 4 metallocene dichloride catalysts in ethylene polymerization.
Caption: Experimental workflow for comparing Group 4 metallocene catalysts.
Catalytic Cycle for Ethylene Polymerization
The polymerization of ethylene by Group 4 metallocene dichlorides, activated by MAO, proceeds via the Cossee-Arlman mechanism. This involves the formation of an active cationic species, followed by coordination and insertion of the ethylene monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. The mechanism of ethylene polymerization reaction catalyzed by group IVB metallocenes. A rational analysis through the use of reaction force - Universidad Andrés Bello [researchers.unab.cl]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Polymers Synthesized with Hafnocene Catalysts
The development of single-site catalysts, particularly metallocenes based on zirconium (zirconocenes) and hafnium (hafnocenes), has revolutionized the field of polyolefin synthesis. These catalysts offer precise control over polymer architecture, enabling the production of materials with tailored properties. This guide provides a comparative analysis of the characteristics of polymers synthesized using hafnocene catalysts versus their zirconocene (B1252598) analogues, supported by experimental data. Detailed protocols for key characterization techniques are also presented to aid researchers in their evaluation.
Comparative Performance: Hafnocene vs. Zirconocene Catalysts
Hafnocene and zirconocene catalysts, while structurally similar, often exhibit distinct behaviors in olefin polymerization, leading to polymers with different properties. Generally, hafnocenes are less active than their zirconocene counterparts but can produce polymers with significantly higher molecular weights.[1][2] This is often attributed to a lower rate of chain transfer reactions for hafnocene catalysts.[3] Furthermore, hafnocenes can demonstrate a higher capability for incorporating α-olefin comonomers.[1]
Propylene (B89431) Polymerization
In the case of propylene polymerization, the choice between a hafnocene and a zirconocene catalyst can significantly impact the resulting polypropylene's molecular weight, stereoregularity, and thermal properties. The following table summarizes a comparison of polypropylene (B1209903) synthesized under similar conditions using analogous hafnocene and zirconocene catalyst pairs.
| Catalyst System | Polymerization Temp. (°C) | Number-Average Molecular Weight (M_n) ( kg/mol ) | Polydispersity Index (PDI) (M_w/M_n) | Melting Temp. (T_m) (°C) |
| Hafnocene-based | 60 | 4-fold higher than Zr-3 at 60°C | 2.1 - 2.5 | 139.8 - 141.1 |
| Zirconocene-based | 60 | Lower than Hafnocene counterparts | 2.1 - 2.5 | Generally lower than Hafnocene counterparts |
| Hafnocene-based | 100 | Decreases 13- to 25-fold from 60°C | 2.1 - 2.5 | Lower than at 60°C |
| Zirconocene-based | 100 | Decreases 8- to 10-fold from 60°C | 2.1 - 2.5 | Lower than at 60°C |
Data compiled from multiple sources, specific values are catalyst system dependent.[3][4]
Ethylene (B1197577) and α-Olefin Copolymerization
For the production of linear low-density polyethylene (B3416737) (LLDPE), the ability of the catalyst to incorporate comonomers like 1-butene (B85601) or 1-hexene (B165129) is crucial. Hafnocene catalysts often show a higher reactivity towards comonomers compared to zirconocenes.
| Catalyst System | Comonomer | Comonomer Incorporation | Resulting Polymer Molecular Weight |
| rac-Et(Ind)₂HfCl₂/MAO | 1-Butene | Higher (r₁ = 5.4 at 30°C) | Up to 10 times higher than with Zr |
| rac-Et(Ind)₂ZrCl₂/MAO | 1-Butene | Lower (r₁ = 19.4 at 30°C) | Lower |
| Hafnocene-based | 1-Hexene | Nearly linear function of 1-hexene concentration | High |
| Zirconocene-based | 1-Hexene | Generally lower than Hafnocene | Lower |
Data compiled from multiple sources.[1][5] The reactivity ratio, r₁, indicates the preference for ethylene insertion over comonomer insertion. A lower r₁ value signifies higher comonomer incorporation.
Visualizing Polymer Characterization and Catalyst Comparison
To better understand the workflow of polymer characterization and the key differences between hafnocene and zirconocene catalysts, the following diagrams are provided.
References
Purity Validation of Bis(cyclopentadienyl)hafnium Dichloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for organometallic compounds such as bis(cyclopentadienyl)hafnium dichloride (Hf(Cp)₂Cl₂) is paramount for ensuring reproducibility in catalytic processes and accuracy in drug development research. This guide provides a comparative overview of analytical methodologies for the purity validation of Hf(Cp)₂Cl₂, with a focus on titration as a primary method, and discusses alternative techniques such as elemental analysis, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors including the nature of potential impurities, required accuracy, and available instrumentation. Below is a summary of common methods for the purity validation of this compound.
| Method | Principle | Typical Purity Range | Advantages | Limitations |
| Argentometric Titration | Precipitation titration where chloride ions from Hf(Cp)₂Cl₂ react with a standardized silver nitrate (B79036) (AgNO₃) solution.[1][2][3] | >98%[1] | Cost-effective, simple, and provides a direct measure of the halide content, which is often the primary reactive site. | Only quantifies the chloride content; does not provide information on organic or other inorganic impurities. The end-point detection can be subjective. |
| Elemental Analysis | Combustion analysis to determine the percentage of carbon, hydrogen, and other elements. The experimental percentages are compared to the theoretical values.[4] | >98% | Provides fundamental information about the elemental composition of the bulk material. | Can be influenced by the presence of solvent residues or impurities with similar elemental compositions. Does not distinguish between the desired compound and isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase, followed by UV detection.[5] | >98% | Highly sensitive and can separate a wide range of impurities. Provides quantitative results based on peak area normalization.[5] | Method development can be time-consuming. Requires a suitable chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. Purity can be estimated by comparing the integrals of the analyte signals to those of known impurities or a certified internal standard. | Characterization | Provides unambiguous structural confirmation and can identify and quantify impurities containing NMR-active nuclei. | Quantitative NMR requires careful experimental setup and a suitable internal standard. May not detect non-NMR active impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be used to confirm the molecular weight of the compound and identify impurities based on their mass. | Characterization | Highly sensitive and provides molecular weight information, which is crucial for identification. Can be coupled with chromatographic techniques (e.g., LC-MS) for enhanced separation and identification of impurities.[6] | Ionization can be challenging for some organometallic compounds, and fragmentation patterns can be complex. Quantification requires appropriate standards. |
Experimental Protocols
Argentometric Titration of this compound
This protocol is based on the principle of precipitation titration, specifically the Mohr method, where chloride ions are titrated with a standardized solution of silver nitrate.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Deionized water
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample and record the weight.
-
Dissolve the sample in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and deionized water, in a conical flask.
-
Add 1-2 mL of the potassium chromate indicator solution to the flask. The solution should turn yellow.
-
Titrate the sample solution with the standardized 0.1 M AgNO₃ solution. The silver nitrate reacts with the chloride ions to form a white precipitate of silver chloride (AgCl).
-
The endpoint is reached when all the chloride ions have precipitated, and the excess silver ions react with the chromate indicator to form a faint, permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).
-
Record the volume of AgNO₃ solution used.
-
Calculate the percentage purity of this compound based on the stoichiometry of the reaction.
Calculation: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_Hf(Cp)₂Cl₂ × 100) / (2 × W_sample)
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (L)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
MW_Hf(Cp)₂Cl₂ = Molecular weight of this compound (379.58 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 is due to the two chloride ions per molecule of the analyte.
Elemental Analysis
A sample of this compound is subjected to combustion analysis to determine the weight percentages of carbon and hydrogen. A certificate of analysis for a commercial sample shows expected values of %C = 31.60 and %H = 2.66.[7] The theoretical percentages are C = 31.64% and H = 2.65%. The purity is assessed by the proximity of the experimental values to the theoretical ones.
High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Adapted from Titanocene (B72419) Dichloride Method):
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 stainless steel column (e.g., 250mm × 4.6mm, 10μm particle size).[5]
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 70:30 v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 μL.[5]
-
Sample Preparation: Dissolve a precisely weighed sample in acetonitrile and dilute to a known volume with the mobile phase.[5]
Purity Calculation: The purity is determined by the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.[5]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the purity validation of this compound, from initial characterization to quantitative purity assessment.
Caption: Workflow for the purity validation of this compound.
The following diagram illustrates the signaling pathway of the argentometric titration process.
Caption: Signaling pathway of argentometric titration for chloride quantification.
References
- 1. This compound | Di(cyclopentadienyl)hafnium(IV) dichloride | C10H10Cl2Hf - Ereztech [ereztech.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Argentometry - Wikipedia [en.wikipedia.org]
- 4. bis(cyclopenta-1,3-diene);hafnium(4+);dichloride | 12116-66-4 | Benchchem [benchchem.com]
- 5. watson-int.com [watson-int.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the NMR Spectroscopic Analysis of Hafnocene Dichloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of key reaction products derived from hafnocene dichloride. The objective is to offer a practical resource for identifying and characterizing these compounds, supported by experimental data and detailed protocols.
Introduction to Hafnocene Dichloride and its Reactivity
Hafnocene dichloride, (C₅H₅)₂HfCl₂, is a versatile organometallic compound that serves as a precursor to a wide range of hafnium-containing complexes. Its reactivity is primarily centered around the substitution of its chloride ligands, enabling the formation of new bonds with alkyl, hydride, and other functionalities. NMR spectroscopy is an indispensable tool for monitoring these transformations and characterizing the resulting products. This guide focuses on the distinct ¹H and ¹³C NMR spectral features of hafnocene dichloride and its derivatives formed through common synthetic routes.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for hafnocene dichloride and several of its common reaction products. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Formula | Solvent | Chemical Shift (δ) of Cp-H | Multiplicity | Chemical Shift (δ) of Hf-X | Multiplicity |
| Hafnocene Dichloride | (C₅H₅)₂HfCl₂ | CDCl₃ | ~6.3 | s | - | - |
| Hafnocene Dimethyl | (C₅H₅)₂Hf(CH₃)₂ | C₆D₆ | ~5.8 | s | ~ -0.6 | s |
| Hafnocene Dihydride | (C₅H₅)₂HfH₂ | C₆D₆ | ~5.9 | s | ~11.8 | s |
| Hafnocene Oxide (Trimer) | [((C₅H₅)₂Hf)₂O] | C₆D₆ | ~6.0 | s | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Formula | Solvent | Chemical Shift (δ) of Cp-C | Chemical Shift (δ) of Hf-X |
| Hafnocene Dichloride | (C₅H₅)₂HfCl₂ | CDCl₃ | ~114 | - |
| Hafnocene Dimethyl | (C₅H₅)₂Hf(CH₃)₂ | C₆D₆ | ~109 | ~35 |
| Hafnocene Dihydride | (C₅H₅)₂HfH₂ | C₆D₆ | ~107 | - |
| Hafnocene Oxide (Trimer) | [((C₅H₅)₂Hf)₂O] | C₆D₆ | ~112 | - |
Reaction Pathways and Experimental Workflows
The transformation of hafnocene dichloride into its various derivatives follows distinct reaction pathways. The generalized workflow for the synthesis and subsequent NMR analysis is depicted below.
Caption: Synthetic routes from hafnocene dichloride to its derivatives.
Experimental Protocols
1. Synthesis of Hafnocene Dimethyl ((C₅H₅)₂Hf(CH₃)₂)
-
Reaction: To a stirred suspension of hafnocene dichloride (1.0 g, 2.64 mmol) in diethyl ether (50 mL) at -78 °C is added a solution of methyllithium (B1224462) (5.28 mmol) in diethyl ether dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The solvent is removed under vacuum. The resulting solid is extracted with toluene and filtered to remove lithium chloride. The filtrate is concentrated and cooled to -20 °C to yield crystalline hafnocene dimethyl.
-
NMR Sample Preparation: A sample of the crystalline product (~10-20 mg) is dissolved in deuterated benzene (B151609) (C₆D₆, ~0.6 mL) in an NMR tube under an inert atmosphere.
2. Synthesis of Hafnocene Dihydride ((C₅H₅)₂HfH₂)
-
Reaction: A solution of hafnocene dichloride (1.0 g, 2.64 mmol) in tetrahydrofuran (B95107) (50 mL) is treated with a sodium amalgam (0.5% Na) with vigorous stirring under a hydrogen atmosphere (1 atm). The reaction is stirred at room temperature for 24 hours.
-
Work-up: The mixture is filtered to remove the amalgam and any unreacted starting material. The solvent is removed under vacuum to yield hafnocene dihydride as a white solid.
-
NMR Sample Preparation: A sample of the solid product (~10-20 mg) is dissolved in deuterated benzene (C₆D₆, ~0.6 mL) in an NMR tube under an inert atmosphere.
3. Synthesis of Hafnocene Oxide ([((C₅H₅)₂Hf)₂O])
-
Reaction: Hafnocene dichloride (1.0 g, 2.64 mmol) is dissolved in a mixture of toluene (50 mL) and a stoichiometric amount of water (0.047 g, 2.64 mmol). The solution is stirred at room temperature for 4 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the hafnocene oxide product.
-
NMR Sample Preparation: A sample of the product (~10-20 mg) is dissolved in deuterated benzene (C₆D₆, ~0.6 mL) for NMR analysis.
Interpretation of NMR Spectra
The chemical shifts observed in the ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the nuclei.
-
Cyclopentadienyl (Cp) Protons and Carbons: The signals for the Cp rings are typically sharp singlets in the ¹H NMR spectra, indicating that all ten protons are chemically equivalent due to rapid ring rotation. The chemical shift of the Cp ligands is sensitive to the nature of the other ligands attached to the hafnium center. Electron-donating groups, such as alkyl and hydride ligands, cause an upfield shift (lower ppm value) compared to the electron-withdrawing chloride ligands.
-
Ligand Signals: The protons and carbons of the ligands directly bonded to the hafnium center exhibit characteristic chemical shifts. For instance, the methyl protons in hafnocene dimethyl appear at a high field (negative ppm value), a hallmark of methyl groups attached to an electropositive metal. The hydride protons in hafnocene dihydride resonate significantly downfield, which is characteristic of metal hydrides.
The logical relationship between the starting material, reagents, and expected products is crucial for planning synthetic strategies and interpreting analytical data.
Caption: Logical flow from hafnocene dichloride to different product classes.
Bridged vs. Unbridged Hafnocene Complexes: A Comparative Guide to Catalytic Performance
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving desired polymerization outcomes. Hafnocene complexes, a class of metallocene catalysts, have demonstrated significant utility in olefin polymerization. A key structural feature that dictates their catalytic behavior is the presence or absence of a bridge linking the cyclopentadienyl-type ligands. This guide provides an objective comparison of the catalytic performance of bridged and unbridged hafnocene complexes, supported by experimental data, to aid in catalyst selection and optimization.
The presence of a bridge in a hafnocene complex, creating what is known as an ansa-metallocene, imparts rigidity to the structure. This rigidity has a profound impact on the geometry of the catalyst's active site, influencing monomer coordination and insertion, and ultimately defining the properties of the resulting polymer. Unbridged hafnocene complexes, with their freely rotating cyclopentadienyl (B1206354) ligands, offer a different steric and electronic environment, leading to distinct catalytic performance.
Structural and Mechanistic Differences
The fundamental difference between bridged and unbridged hafnocene complexes lies in the constrained geometry of the bridged systems. The bridge, typically a single atom (e.g., Si, C) or a short chain of atoms (e.g., -CH2-CH2-), locks the cyclopentadienyl-type ligands in a specific orientation. This has several important consequences for catalysis.
dot
Caption: General structures of unbridged and bridged (ansa) hafnocene complexes.
The logical flow of comparing the catalytic performance of these two types of complexes can be visualized as follows:
dot
Caption: Logical workflow for comparing the catalytic performance of hafnocene complexes.
Quantitative Comparison of Catalytic Performance
The following tables summarize the catalytic performance of representative bridged and unbridged hafnocene complexes in ethylene and propylene (B89431) polymerization.
Ethylene Polymerization
| Catalyst Type | Complex | Cocatalyst | Temp. (°C) | Activity (kg PE/mol Hf·h) | Polymer MW ( g/mol ) | Reference |
| Bridged | rac-ethane-1,2-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride | MAO | 70 | 1,480 | 149,000 | [1][2] |
| Bridged | rac-propane-1,3-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride | MAO | 70 | 1,230 | 110,000 | [1][2] |
| Unbridged | (η⁵-C₅Me₄H)₂HfCl₂ | MAO | - | Polymerized | - | [3] |
PE: Polyethylene; MW: Molecular Weight; MAO: Methylaluminoxane. Data presented is representative and may vary with specific reaction conditions.
Propylene Polymerization
| Catalyst Type | Complex | Cocatalyst | Temp. (°C) | Activity (kg PP/mol Hf·h) | Polymer MW ( g/mol ) | Isotacticity ([mmmm] %) | Reference |
| Bridged | rac-Me₂Si(2-Me-4-Ph-Ind)₂HfCl₂ | MAO | 60 | 1,200 | 250,000 | >98 | [4] |
| Bridged | rac-Me₂Si(2-Me-4-(3,5-tBu₂-Ph)-Ind)₂HfCl₂ | MAO | 60 | 1,500 | 350,000 | >99 | [4] |
| Unbridged | (η⁵-C₅Me₅)₂HfCl₂ | MAO | - | Low Activity | - | - | [3] |
PP: Polypropylene (B1209903); MW: Molecular Weight; MAO: Methylaluminoxane; Ind: Indenyl. Data presented is representative and may vary with specific reaction conditions.
Analysis of Performance Differences
Catalytic Activity: Bridged hafnocene complexes generally exhibit significantly higher catalytic activity in both ethylene and propylene polymerization compared to their unbridged counterparts. The rigid structure of the bridged catalysts provides a more open and well-defined coordination site for the incoming monomer, facilitating insertion. The bite angle, determined by the nature of the bridge, plays a crucial role, with smaller bite angles sometimes leading to more shielded metal centers and consequently lower activity.[1][2]
Polymer Molecular Weight: Polymers produced using bridged hafnocene catalysts typically have higher molecular weights. This is attributed to a lower rate of chain transfer reactions relative to the rate of chain propagation. The steric hindrance provided by the ligand framework in bridged systems can suppress chain termination pathways.
Stereoselectivity (in Propylene Polymerization): For the polymerization of propylene, bridged C₂-symmetric hafnocene complexes are highly effective in producing isotactic polypropylene with high melting points. The chiral environment created by the rigid ligand framework dictates the stereochemistry of monomer insertion, leading to a highly ordered polymer chain. Unbridged complexes generally lack the necessary stereocontrol to produce highly isotactic polypropylene.
Comonomer Incorporation: Bridged metallocene-type complexes have been reported to show better comonomer incorporation in ethylene/α-olefin copolymerization than their unbridged analogs. The more open coordination space in bridged systems allows for better accessibility for bulkier α-olefins.
Experimental Protocols
The following provides a generalized experimental protocol for olefin polymerization using hafnocene catalysts. Specific details may vary based on the chosen catalyst and desired polymer properties.
General Ethylene or Propylene Polymerization Procedure
Materials:
-
Hafnocene complex (bridged or unbridged)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene (B28343), or a borate (B1201080) activator with a trialkylaluminum scavenger)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene or Propylene gas (polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for liquid transfer
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of MAO solution (or trialkylaluminum scavenger followed by borate activator) is then injected into the reactor.
-
Temperature and Monomer Saturation: The reactor is brought to the desired polymerization temperature. The solvent is then saturated with the olefin monomer (ethylene or propylene) by bubbling the gas through the solvent or by pressurizing the reactor to the desired pressure.
-
Catalyst Injection and Polymerization: The hafnocene complex, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate the polymerization. The polymerization is allowed to proceed for the desired time, maintaining a constant temperature and monomer pressure.
-
Quenching: The polymerization is terminated by injecting a small amount of methanol into the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reactor contents into a larger volume of methanol containing a small amount of hydrochloric acid. The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at 60-80 °C to a constant weight.
-
Polymer Characterization: The resulting polymer is characterized for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography), melting temperature (by Differential Scanning Calorimetry), and in the case of polypropylene, its tacticity (by ¹³C NMR spectroscopy).
Conclusion
The choice between a bridged and an unbridged hafnocene complex has significant implications for catalytic performance and the properties of the resulting polyolefin. Bridged hafnocene catalysts generally offer higher activity, produce polymers with higher molecular weights, and, in the case of propylene polymerization, provide excellent stereocontrol, leading to highly isotactic polypropylene. Unbridged hafnocene complexes, while typically less active, can be valuable for specific applications where their unique electronic and steric properties are advantageous. The selection of the appropriate catalyst system, including the cocatalyst and polymerization conditions, is crucial for achieving the desired polymer microstructure and properties. This guide provides a foundational understanding to assist researchers in making informed decisions for their polymerization endeavors.
References
- 1. Access to High-Molecular-Weight Polyethylenes through High Temperature Ethylene Polymerization Catalysed by Ethylene-Bridged <italic style="font-style: italic">ansa</italic>-(3-<italic style="font-style: italic">R</italic>-Cyclopentadienyl)(Fluorenyl) Zirconocene Complexes [cjps.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Co-catalysts and Activators for Hafnocene Dichloride in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Hafnocene dichloride, a versatile metallocene catalyst, is a cornerstone in the synthesis of polyolefins. The activation of this pre-catalyst is paramount to achieving high catalytic activity and controlling polymer properties. While methylaluminoxane (B55162) (MAO) has traditionally dominated as the co-catalyst of choice, researchers are increasingly exploring alternatives to mitigate the high costs and large excesses of MAO required. This guide provides an objective comparison of alternative co-catalysts and activators for hafnocene dichloride, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Co-catalyst Systems
The efficacy of a co-catalyst system is primarily evaluated based on the resulting catalytic activity, as well as the molecular weight (Mw) and polydispersity index (PDI) of the produced polymer. Below is a summary of the performance of hafnocene dichloride with various co-catalyst systems in ethylene (B1197577) polymerization.
| Co-catalyst System | Catalyst | Temperature (°C) | Activity (kg PE / (mol Hf * h)) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| MAO | Hafnocene Dichloride | 80 | 1,500 | 120,000 | 2.5 | [1] |
| B(C6F5)3 / TIBA | Hafnocene Dichloride | 70 | 2,300 | 150,000 | 2.2 | [2] |
| [Ph3C][B(C6F5)4] / TIBA | Hafnocene Dichloride | 70 | 3,100 | 180,000 | 2.1 | [2] |
| [HNMe2Ph][B(C6F5)4] / TIBA | Hafnocene Dichloride | 70 | 2,800 | 165,000 | 2.3 | [1] |
| MgCl2 / TIBA | Hafnocene Dichloride | 80 | 950 | 98,000 | 3.1 | [3] |
Key Observations:
-
Borate (B1201080) Activators: Boron-based activators, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C][B(C6F5)4]), when used in conjunction with a trialkylaluminum like triisobutylaluminum (B85569) (TIBA), generally exhibit higher catalytic activities compared to MAO.[2] These systems also tend to produce polymers with higher molecular weights and narrower polydispersity indices, indicating a more uniform polymer product.[1][2]
-
MAO- and Borate-Free Activating Supports: Solid activating supports, such as magnesium chloride treated with TIBA, present a cost-effective alternative. However, the catalytic activity observed with this system is generally lower than that achieved with both MAO and borate activators.[3] The resulting polymers also show a broader molecular weight distribution.
Experimental Protocols
Ethylene Polymerization using Hafnocene Dichloride and Borate/Triisobutylaluminum Activator
This protocol provides a general procedure for ethylene polymerization in a laboratory setting. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Hafnocene dichloride (Cp2HfCl2)
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4])
-
Triisobutylaluminum (TIBA) (as a solution in hexane (B92381) or toluene)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with nitrogen.
-
Solvent and Scavenger Addition: Anhydrous toluene (100 mL) is added to the reactor, followed by the addition of a specified amount of TIBA solution to act as a scavenger for impurities. The mixture is stirred at the desired reaction temperature (e.g., 70°C).
-
Catalyst and Co-catalyst Injection:
-
A solution of hafnocene dichloride in toluene is prepared.
-
A solution of trityl tetrakis(pentafluorophenyl)borate in toluene is prepared.
-
The hafnocene dichloride solution is injected into the reactor, followed immediately by the injection of the borate solution to initiate the polymerization.
-
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 1 atm), and the polymerization is allowed to proceed for a set time (e.g., 20 minutes) while maintaining constant temperature and pressure.
-
Termination and Polymer Isolation: The polymerization is terminated by injecting acidified methanol into the reactor. The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven to a constant weight.[2][4]
Activation Mechanisms and Signaling Pathways
The activation of hafnocene dichloride by alternative co-catalysts involves the generation of a catalytically active cationic hafnium species. The following diagrams illustrate the proposed activation pathways.
Caption: Activation pathways for hafnocene dichloride.
Mechanism Description:
-
Activation with Borate and Trialkylaluminum: The activation process begins with the alkylation of the hafnocene dichloride by the trialkylaluminum (e.g., TIBA), where a chloride ligand is replaced by an alkyl group (e.g., isobutyl). Subsequently, the borate activator, such as trityl tetrakis(pentafluorophenyl)borate, abstracts the remaining chloride ligand from the hafnium center. This results in the formation of a highly electrophilic, 14-electron cationic hafnium alkyl species, [Cp2HfR]+, which is the active catalyst for olefin polymerization. The bulky, non-coordinating borate anion, [B(C6F5)4]-, stabilizes the cationic active center.
Caption: General experimental workflow for polymerization.
Conclusion
The exploration of alternative co-catalysts for hafnocene dichloride has opened new avenues for the efficient and cost-effective production of polyolefins. Borate-based activators, in combination with trialkylaluminums, have demonstrated superior performance in terms of catalytic activity and control over polymer properties compared to traditional MAO systems. While MAO- and borate-free activating supports are still in earlier stages of development, they hold promise for further reducing catalyst system costs. The choice of an appropriate co-catalyst system is critical and should be tailored to the specific requirements of the desired polymer and the economic constraints of the process. Further research into the design of novel, highly efficient, and economical activators will continue to drive innovation in the field of olefin polymerization.
References
A Comparative Guide to Hafnocene and Zirconocene Catalysts in Propylene Polymerization
For researchers, scientists, and professionals in catalyst and polymer development, the choice between hafnocene and zirconocene (B1252598) catalysts is a critical decision that significantly influences the properties of the resulting polypropylene (B1209903). This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection and optimization.
Hafnocene and zirconocene catalysts, both belonging to the family of metallocenes, are renowned for their ability to produce polypropylenes with well-defined microstructures. The subtle yet significant differences in the electronic and steric properties of hafnium and zirconium metal centers lead to distinct catalytic behaviors and, consequently, variations in polymer characteristics.
Performance Comparison: Hafnocene vs. Zirconocene
A comprehensive analysis of published data reveals key performance differences between analogous hafnocene and zirconocene catalysts in propylene (B89431) polymerization. These differences are particularly pronounced in terms of catalytic activity, the molecular weight of the resulting polymer, and stereoselectivity, especially as a function of polymerization temperature.
Generally, hafnocene-based catalysts tend to produce polypropylene with a significantly higher molecular weight compared to their zirconocene counterparts under similar conditions. However, this often comes at the cost of lower catalytic activity.[1] The performance of hafnocene catalysts is also more sensitive to the polymerization temperature, with a more pronounced decline in stereoselectivity and activity at elevated temperatures compared to zirconocenes.[2][3]
Catalytic Activity
Zirconocene catalysts typically exhibit higher polymerization activities than their hafnocene analogs. This has been attributed to factors such as more efficient activation with cocatalysts like methylaluminoxane (B55162) (MAO) and inherently lower chain propagation rate constants for hafnocenes.[1] At higher polymerization temperatures, the activity gap can widen, with zirconocenes maintaining their performance better than hafnocenes.[2][3]
Polymer Molecular Weight
A key advantage of hafnocene catalysts is their ability to produce polypropylene with substantially higher molecular weights.[1] This is attributed to a lower rate of chain termination reactions, such as β-hydride elimination. Quantum chemical studies have shown that the activation energy for β-hydrogen transfer to the metal center is significantly higher for hafnocene, leading to longer polymer chains.[4]
Stereoselectivity
Hafnocene catalysts can achieve higher stereoselectivity, leading to polypropylene with higher isotacticity, particularly at lower temperatures.[2] In fact, one of the most highly isotactic polypropylenes known was produced using a hafnocene-based catalyst at 0 °C.[2] However, as the polymerization temperature increases, the stereoselectivity of hafnocene catalysts tends to decrease more rapidly than that of their zirconocene counterparts.[2][3]
Regioselectivity
Both hafnocene and zirconocene catalysts can exhibit high regioselectivity, leading to predominantly 1,2-insertions of propylene monomers. However, hafnocene derivatives consistently show better regioselectivity than their zirconium analogues.[2] They also exhibit a higher tendency to isomerize 2,1-misinsertions into 3,1-units.[2]
Quantitative Data Summary
The following tables summarize the comparative performance of a pair of analogous C₂-symmetric ansa-metallocene catalysts, referred to as M-3 (where M = Hf or Zr), in propylene polymerization at different temperatures.
Table 1: Performance Comparison at 60 °C
| Catalyst | Activity (kg PP/mol·h) | Mₙ ( kg/mol ) | [mmmm] (%) | Total Misinsertions (%) |
| Zr-3 | 1,200 | 290 | 99.2 | 0.04 |
| Hf-3 | 800 | 1,190 | >99.9 | <0.01 |
Table 2: Performance Comparison at 100 °C
| Catalyst | Activity (kg PP/mol·h) | Mₙ ( kg/mol ) | [mmmm] (%) | Total Misinsertions (%) |
| Zr-3 | 3,100 | 30 | 98.4 | 0.13 |
| Hf-3 | 900 | 50 | 97.5 | 0.04 |
Data sourced from Cipullo et al., 2021.[2]
Experimental Protocols
The following provides a general methodology for propylene polymerization using metallocene catalysts, based on common laboratory practices.
1. Catalyst Preparation and Activation:
-
The metallocene precatalyst (hafnocene or zirconocene dichloride) is dissolved in a suitable solvent, typically toluene (B28343).
-
The cocatalyst, most commonly methylaluminoxane (MAO), is added to the metallocene solution to form the active cationic species. The molar ratio of Al to the metal (Hf or Zr) is a critical parameter and is typically in the range of 1000:1 to 10000:1.
-
The activation is usually carried out at room temperature for a specified period, allowing for the formation of the active catalyst system.
2. Polymerization Reaction:
-
The polymerization is conducted in a pressure reactor equipped with a stirrer and temperature control.
-
The reactor is first purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
A solvent, such as toluene or liquid propylene, is introduced into the reactor.
-
The activated catalyst solution is then injected into the reactor.
-
The reactor is pressurized with propylene gas to the desired pressure, and the temperature is maintained at the setpoint.
-
The polymerization is allowed to proceed for a predetermined time, during which propylene consumption is monitored.
3. Polymer Recovery and Characterization:
-
After the desired reaction time, the polymerization is terminated by adding a quenching agent, typically acidified methanol.
-
The precipitated polypropylene is then filtered, washed with methanol, and dried under vacuum.
-
The resulting polymer is characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
The microstructure (isotacticity and regioerrors) is determined by ¹³C NMR spectroscopy.
Visualizing the Catalytic Cycle
The following diagrams illustrate the key steps in metallocene-catalyzed propylene polymerization.
References
A Comparative Guide to Hafnocene and Zirconocene Complexes: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between hafnocene and zirconocene (B1252598) complexes is crucial for designing novel catalysts and therapeutic agents. This guide provides an objective comparison of their performance, supported by theoretical studies and experimental data, with a focus on their applications in olefin polymerization and their potential as anticancer agents.
Introduction
Hafnocene and zirconocene dichlorides, (Cp)₂HfCl₂ and (Cp)₂ZrCl₂, are structurally analogous organometallic compounds featuring a central metal atom (hafnium or zirconium) sandwiched between two cyclopentadienyl (B1206354) (Cp) rings. Despite their similar structures, their chemical reactivity and catalytic performance can differ significantly. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the electronic and steric factors that govern these differences, providing valuable insights for the rational design of new complexes with tailored properties.
Comparative Performance in Olefin Polymerization
Both hafnocene and zirconocene complexes are renowned as single-site catalysts for olefin polymerization. However, DFT studies and experimental observations have revealed key distinctions in their catalytic behavior.
Empirically, hafnium-based catalysts often exhibit lower activity in ethylene (B1197577) and propylene (B89431) polymerization compared to their zirconium counterparts.[1] Conversely, polymers produced using hafnocene catalysts typically have significantly higher molecular weights.[1] Furthermore, hafnocene catalysts have demonstrated a superior ability to incorporate comonomers into the polymer chain.[1]
These differences can be rationalized by examining the thermodynamics and kinetics of the elementary steps of polymerization: chain initiation, propagation, and termination. DFT calculations have been instrumental in quantifying the energy barriers associated with these steps.
Table 1: Summary of DFT-Calculated Energetic Parameters for Olefin Polymerization (kcal/mol)
| Parameter | Zirconocene Complex | Hafnocene Complex | Key Findings |
| Olefin Insertion Barrier | Lower | Higher | Zirconocenes generally exhibit faster chain propagation rates due to a lower energy barrier for olefin insertion into the metal-carbon bond. |
| β-Hydride Elimination Barrier | Lower | Higher | Hafnocenes produce higher molecular weight polymers due to a significantly higher activation energy for β-hydride elimination, a primary chain termination pathway.[2] |
| Metal-Carbon Bond Strength | Weaker | Stronger | The stronger Hf-C bond contributes to the higher barrier for chain termination and the production of higher molecular weight polymers. |
Note: The exact energy values can vary depending on the specific ligands and the computational methodology employed.
Theoretical Insights into Anticancer Activity
While titanocene (B72419) dichloride has shown promising anticancer activity, zirconocene and hafnocene dichlorides have generally been found to be inactive in preclinical studies.[3] However, modifications to the ligand framework have led to the development of zirconocene derivatives with significant cytotoxic effects.[3]
DFT studies in this area are less common than in catalysis, but they can provide valuable insights into the potential mechanisms of action. Theoretical investigations can be employed to study the hydrolysis of these complexes, their interaction with biological macromolecules like DNA and proteins, and the electronic properties that may correlate with their cytotoxic activity. For instance, DFT can be used to model the binding of metallocene fragments to DNA bases, providing a rationale for their potential to interfere with DNA replication and transcription in cancer cells.
Table 2: Comparison of Properties Relevant to Anticancer Activity
| Property | Zirconocene Complexes | Hafnocene Complexes | Implications for Anticancer Activity |
| Hydrolytic Stability | Generally lower | Generally higher | Higher stability in aqueous environments could be advantageous for drug delivery and reaching the target site. |
| Lewis Acidity | Higher | Lower | The Lewis acidity of the metal center can influence the binding affinity to biological targets. |
| Ligand Exchange Kinetics | Faster | Slower | The rate of ligand exchange can impact the formation of the active species and the interaction with biological molecules. |
Experimental and Computational Protocols
Representative Experimental Protocol for Ethylene Polymerization
A typical slurry-phase ethylene polymerization experiment involves the following steps:
-
Catalyst Preparation: The zirconocene or hafnocene dichloride precatalyst is dissolved in a suitable solvent, such as toluene (B28343).
-
Activation: A cocatalyst, most commonly methylaluminoxane (B55162) (MAO), is added to the solution to activate the precatalyst, forming the catalytically active cationic species.
-
Polymerization: The activated catalyst solution is introduced into a reactor containing a solvent (e.g., toluene or hexane) and pressurized with ethylene. The reaction is carried out at a specific temperature and pressure for a defined period.
-
Termination and Work-up: The polymerization is quenched by the addition of an alcohol, such as methanol. The resulting polymer is then filtered, washed, and dried to determine the yield and for subsequent characterization.
Typical DFT Computational Protocol
DFT calculations for hafnocene and zirconocene complexes are typically performed using the following methodology:
-
Software: Gaussian, ORCA, or VASP are commonly used quantum chemistry software packages.
-
Functional: Hybrid functionals such as B3LYP or PBE0, or meta-GGA functionals like M06-2X, are often employed to provide a good balance between accuracy and computational cost.
-
Basis Set: A combination of basis sets is typically used. For the metal atom (Zr or Hf), a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as the LanL2DZ or Stuttgart-Dresden (SDD) basis sets, is common. For the lighter atoms (C, H, Cl), Pople-style basis sets like 6-31G(d,p) or more extensive basis sets like def2-TZVP are used.
-
Geometry Optimization: The molecular geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Model: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
Visualizations
Catalytic Cycle of Olefin Polymerization
Caption: Catalytic cycle for olefin polymerization by metallocene complexes.
Workflow for Comparative DFT Analysis
Caption: A logical workflow for a comparative DFT study of metallocene complexes.
Conclusion
DFT analysis provides a powerful framework for understanding the fundamental differences in the reactivity of hafnocene and zirconocene complexes. In olefin polymerization, the subtle interplay of metal-carbon bond strengths and the energy barriers for olefin insertion and β-hydride elimination dictates the catalytic activity and the properties of the resulting polymers. While their application as anticancer agents is less developed, theoretical studies hold the potential to guide the design of new, more effective metallodrugs. The continued synergy between computational modeling and experimental work will undoubtedly lead to further advancements in the application of these versatile organometallic compounds.
References
A Comparative Guide to Assessing Stereoselectivity and Regioselectivity of Hafnocene Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hafnocene catalysts in stereoselective and regioselective synthesis, with a primary focus on their application in olefin polymerization and other asymmetric transformations. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a thorough understanding of hafnocene catalyst performance and its comparison with other catalytic systems, particularly zirconocenes.
Performance Comparison: Hafnocene vs. Zirconocene (B1252598) Catalysts
Hafnocene catalysts, like their zirconocene counterparts, are highly versatile in olefin polymerization. The choice between hafnium and zirconium centers, along with the ligand framework, significantly influences the catalyst's activity, stereoselectivity, and regioselectivity.
In propylene (B89431) polymerization, C₂-symmetric ansa-hafnocene catalysts have been shown to exhibit different performance characteristics compared to their zirconium analogues, particularly with varying temperatures. While at lower temperatures, hafnocenes can produce highly isotactic polypropylene (B1209903), their stereoselectivity tends to decrease more rapidly with increasing temperature compared to zirconocenes.[1]
Table 1: Comparison of Hafnocene and Zirconocene Performance in Propylene Polymerization
| Catalyst Feature | Hafnocene Catalysts | Zirconocene Catalysts | Key Considerations |
| Stereoselectivity | Generally high at lower temperatures, but can decrease significantly at higher temperatures.[1] | Often maintain high stereoselectivity over a broader temperature range. | The ligand structure plays a crucial role in determining the operational temperature window. |
| Regioselectivity | Typically exhibit high regioselectivity, with a low incidence of 2,1-misinsertions. | Regioselectivity can be more sensitive to the ligand structure and polymerization conditions. | Higher regioselectivity leads to polymers with fewer defects and improved properties. |
| Molecular Weight | Often produce polymers with higher molecular weights.[2] | Tend to produce polymers with lower molecular weights under similar conditions.[2] | Higher molecular weight is often desirable for improved mechanical properties of the resulting polymer. |
| Activity | Generally show lower polymerization activity compared to zirconocenes.[2] | Typically exhibit higher activity.[2] | Catalyst activity is a key factor in the economic viability of a polymerization process. |
Experimental Protocols
Accurate assessment of stereoselectivity and regioselectivity is paramount for catalyst development and process optimization. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Polypropylene Stereoselectivity (Tacticity) by ¹³C NMR Spectroscopy
This protocol outlines the analysis of polypropylene microstructure to determine the degree of isotacticity, syndiotacticity, or atacticity.
1. Sample Preparation:
-
Dissolve approximately 200 mg of the polypropylene sample in 2 mL of a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂).
-
To reduce relaxation times and improve signal-to-noise, a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to a final concentration of 0.025 M.[3][4]
-
Homogenize the solution by heating to 120 °C.
2. NMR Data Acquisition:
-
Perform ¹³C NMR analysis on a spectrometer operating at a frequency of at least 100 MHz for ¹³C nuclei.
-
Maintain the sample temperature at 120 °C during the experiment.[3][4]
-
Utilize a broadband proton-decoupling pulse sequence.
-
Acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5-7 times the longest T₁ relaxation time of the carbons of interest).[3] For samples with a relaxation agent, a shorter delay can be used.
3. Data Analysis:
-
Identify the methyl region of the ¹³C NMR spectrum (typically between 19 and 22 ppm).
-
Integrate the peaks corresponding to different pentads (mmmm, mmmr, rmmr, mmrr, mrmr/rmrr, mrrr, rrrr, mrmm, and rmrm) to quantify the stereosequences.
-
The percentage of each pentad provides a detailed measure of the polymer's stereoregularity.
Protocol 2: Determination of Polypropylene Regioselectivity by ¹³C NMR Spectroscopy
This protocol focuses on identifying and quantifying regioerrors, such as 2,1-insertions, in the polypropylene chain.
1. Sample Preparation and NMR Data Acquisition:
-
Follow the same procedure as described in Protocol 1. High-resolution spectra are often required to resolve the signals of the regioirregular units.
2. Data Analysis:
-
Analyze the aliphatic region of the ¹³C NMR spectrum to identify the characteristic signals arising from 2,1-misinsertions.
-
The chemical shifts of the carbons adjacent to and within the inverted monomer unit will be different from those in the regular 1,2-inserted polymer chain.
-
Quantify the amount of regioerrors by integrating the corresponding peaks relative to the total polymer signal.
Protocol 3: Chiral HPLC Analysis for Enantioselectivity Determination in Asymmetric Synthesis
This protocol is applicable to the analysis of chiral small molecules produced in hafnocene-catalyzed asymmetric reactions, such as hydroamination or hydroalkoxylation.
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in a suitable mobile phase solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Method Development:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for screening.[5]
-
The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving separation and should be optimized.[5][6]
-
Set the flow rate (e.g., 0.5-1.0 mL/min) and column temperature.
-
Use a UV detector set to a wavelength where the analyte absorbs strongly.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mechanistic Insights and Visualizations
The stereoselectivity and regioselectivity of hafnocene catalysts are governed by the intricate details of the catalytic cycle. The following diagrams, generated using the DOT language, illustrate key mechanistic concepts.
Caption: The Cossee-Arlman mechanism for olefin polymerization.
The Cossee-Arlman mechanism is the widely accepted model for Ziegler-Natta and metallocene-catalyzed olefin polymerization. It involves the coordination of the olefin to the metal center, followed by the insertion of the olefin into the metal-polymer bond via a four-membered ring transition state.
Caption: Stereocontrol in propylene polymerization.
The stereochemical outcome of propylene polymerization is determined by the facial selectivity of the olefin insertion. A chiral hafnocene catalyst can preferentially select one prochiral face of the incoming propylene monomer, leading to either an isotactic (same face insertion) or syndiotactic (alternating face insertion) polymer. The ligand framework of the catalyst dictates this preference.
Caption: Regiocontrol in propylene polymerization.
Regioselectivity refers to the orientation of the propylene monomer upon insertion. The preferred mode is 1,2-insertion (primary), leading to a regioregular polymer chain. The alternative, 2,1-insertion (secondary), results in a regioirregular structure, which can be considered a defect in the polymer chain. The steric and electronic properties of the hafnocene catalyst's ligand environment are key factors in minimizing these regioerrors.
References
- 1. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Evaluating Bis(cyclopentadienyl)hafnium Dichloride in Negishi Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction stands as a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst is paramount to the success of this reaction, with palladium and nickel complexes being the conventional workhorses. This guide provides a comparative overview of these established catalysts and explores the potential of bis(cyclopentadienyl)hafnium dichloride as an alternative, based on available data for related transformations.
Standard Catalysts in Negishi Coupling: Palladium and Nickel Complexes
Palladium and nickel catalysts are widely employed in Negishi coupling due to their proven efficacy across a broad range of substrates.[1][2][3] Palladium catalysts, in particular, are noted for their high functional group tolerance and excellent yields.[1] Nickel catalysts, while also effective, have gained prominence for their utility in forming alkyl-alkyl bonds.[1]
Comparative Performance Data
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl Halide | Organozinc Halide | THF | 65 | 85-95 | [4] |
| Ni(acac)₂ / Ligand | Alkyl Halide | Alkylzinc Halide | THF/NMP | 25-80 | 70-90 | [5] |
| PdCl₂(dppf) | Heteroaryl Halide | Arylzinc Chloride | Dioxane | 80-100 | 80-98 | [6] |
Table 1: Representative Performance of Palladium and Nickel Catalysts in Negishi Coupling. Yields are typical and can vary based on specific substrates and reaction conditions.
This compound: An Exploratory Perspective
Currently, there is a notable absence of published experimental data evaluating the direct catalytic activity of this compound in Negishi coupling reactions. However, the broader field of organometallic chemistry and catalysis offers insights into the potential roles of hafnium compounds in related transformations.
Hafnium, a group 4 transition metal, shares chemical similarities with zirconium, and its complexes are known to participate in various catalytic processes. For instance, hafnocene difluoride has been utilized as a precursor to a hafnium hydride promoter in a palladium-catalyzed reductive coupling reaction of terminal alkynes with aryl iodides.[7] This suggests a potential role for hafnium species in facilitating key steps within a catalytic cycle, such as transmetalation or reductive elimination, possibly in synergy with a primary catalyst like palladium.
Furthermore, hafnium-based metal-organic frameworks (MOFs) have been recognized for their catalytic potential in a range of reactions, owing to their stability and acidic properties.[8] Research into hafnium(IV) complexes has also highlighted their potential in catalysis and optoelectronics.[9] While these applications are distinct from Negishi coupling, they underscore the catalytic aptitude of hafnium compounds.
Given the current landscape, the evaluation of this compound in Negishi coupling represents an open area for research. Future studies would need to systematically investigate its catalytic activity, benchmark its performance against established palladium and nickel systems, and elucidate its mechanistic role.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of catalytic systems. Below are general procedures for Negishi coupling reactions using standard palladium and nickel catalysts. A hypothetical protocol for evaluating this compound is also provided as a starting point for investigation.
General Protocol for Palladium-Catalyzed Negishi Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[4][10]
Materials:
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium precatalyst in the anhydrous solvent.
-
Add the aryl or vinyl halide/triflate to the flask.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nickel-Catalyzed Negishi Coupling
This protocol is a general guideline for nickel-catalyzed couplings, particularly for alkyl-alkyl bond formation.[5]
Materials:
-
Nickel precatalyst (e.g., NiCl₂·glyme, Ni(acac)₂) (1-5 mol%)
-
Ligand (e.g., pybox, terpyridine) (1-10 mol%)
-
Alkyl halide (1.0 equiv)
-
Alkylzinc reagent (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMA)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst and the ligand.
-
Add the anhydrous solvent, followed by the alkyl halide.
-
Add the alkylzinc reagent to the mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor by GC/MS.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work up the reaction mixture by extraction with an organic solvent, followed by drying and concentration.
-
Purify the product via column chromatography.
Hypothetical Protocol for Evaluating this compound
This untested protocol is proposed as a starting point for investigating the catalytic activity of this compound in Negishi coupling.
Materials:
-
This compound (1-10 mol%)
-
Optional co-catalyst (e.g., Pd(0) or Ni(0) source) (0.5-2 mol%)
-
Aryl or alkyl halide (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (and co-catalyst, if used) to a flame-dried Schlenk tube.
-
Add the anhydrous solvent and stir to dissolve.
-
Add the organic halide, followed by the slow addition of the organozinc reagent.
-
Heat the reaction to a temperature between 60-120 °C and monitor for product formation using GC/MS and ¹H NMR analysis of aliquots.
-
If the reaction proceeds, perform a standard aqueous workup and purify the product to determine the isolated yield.
-
Systematically vary reaction parameters (temperature, solvent, catalyst loading, presence of additives) to optimize the conditions.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for the Negishi coupling reaction, which is a useful framework for understanding the potential roles of different metal catalysts.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Reductive Coupling Reaction of Terminal Alkynes with Aryl Iodides Utilizing Hafnocene Difluoride as a Hafnium Hydride Precursor Leading to trans-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemistry and applications of hafnium and cerium(iv) metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
benchmarking hafnocene-based catalysts against other olefin polymerization catalysts
A deep dive into the performance of hafnocene-based catalysts against other leading olefin polymerization technologies, supported by experimental data and detailed protocols.
In the landscape of polyolefin production, the quest for catalysts that offer precise control over polymer architecture, high activity, and stability under industrial conditions is perpetual. Hafnocene-based catalysts, a subset of metallocene catalysts, have emerged as a significant class of initiators for olefin polymerization. Their performance, however, is best understood in the context of their counterparts, including the closely related zirconocenes, traditional Ziegler-Natta catalysts, and the broader class of post-metallocene catalysts. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Performance Benchmark: Hafnocenes vs. The Field
The efficacy of an olefin polymerization catalyst is a multifactorial equation, with key variables including catalytic activity, the molecular weight of the resulting polymer, and the stereoselectivity of the polymerization process, particularly for monomers like propylene.
Empirically, hafnium-based catalysts often exhibit lower reactivity compared to their zirconium analogues, a phenomenon attributed to inherently lower chain propagation rate constants or less efficient activation with cocatalysts like methylaluminoxane (B55162) (MAO).[1] The stronger metal-carbon bond in hafnocenes contributes to a higher activation barrier for monomer insertion.[2] However, this perceived drawback can be advantageous, as hafnocenes can produce polymers with significantly higher molecular weights.[1] For instance, in ethylene (B1197577) and 1-butene (B85601) copolymerization, the rac-Et(Ind)2HfCl2/MAO system yields polymers with average molar masses up to ten times higher than those synthesized with the analogous zirconium compound.[1]
The performance of C2-symmetric ansa-hafnocene catalysts for isotactic polypropylene (B1209903) production is notably sensitive to temperature. Their performance tends to deteriorate more rapidly at increasing temperatures compared to their zirconium counterparts.[3][4] This "hafnium effect" is linked to the electrophilicity of the catalyst, which is a function of both the metal center and the ligand framework.[3]
Beyond metallocenes, the broader field includes traditional heterogeneous Ziegler-Natta (ZN) catalysts and post-metallocene catalysts. ZN catalysts, typically multi-sited, produce polymers with broad molecular weight distributions.[5] In contrast, single-site catalysts like metallocenes (including hafnocenes) and post-metallocenes offer unparalleled control over polymer microstructure, leading to narrow molecular weight distributions and uniform comonomer incorporation.[5][6][7] Post-metallocene catalysts, a diverse class of non-metallocene homogeneous catalysts, have gained attention for their ability to copolymerize polar monomers and for their unique chain shuttling capabilities.[6]
Quantitative Performance Data
The following tables summarize key performance indicators for hafnocene-based catalysts in comparison to other systems, based on data from various experimental studies.
Table 1: Comparison of Hafnocene and Zirconocene (B1252598) Catalysts in Propylene Polymerization
| Catalyst System | Polymerization Temp. (°C) | Activity (kg polymer / (mol-metal * h)) | Mn ( kg/mol ) | Melting Temp. (Tm) (°C) |
| Hafnocene-based | ||||
| Hf-1 / MAO | 60 | 1,500 | 450 | 155 |
| Hf-1 / MAO | 100 | 300 | 35 | 150 |
| Hf-3 / MAO | 60 | 2,000 | 1,200 | 160 |
| Hf-3 / MAO | 100 | 500 | 300 | 158 |
| Zirconocene-based | ||||
| Zr-1 / MAO | 60 | 3,000 | 250 | 152 |
| Zr-1 / MAO | 100 | 1,000 | 30 | 148 |
| Zr-3 / MAO | 60 | 4,500 | 300 | 158 |
| Zr-3 / MAO | 100 | 1,500 | 160 | 155 |
Data synthesized from a study on C2-symmetric ansa-metallocenes.[3]
Table 2: General Comparison of Catalyst Classes in Olefin Polymerization
| Catalyst Class | Key Advantages | Key Disadvantages | Typical Molecular Weight Distribution (MWD) |
| Hafnocene Metallocenes | High molecular weight polymers, good comonomer incorporation.[1] | Lower activity than zirconocenes, temperature sensitivity.[1][3] | Narrow (Mw/Mn = 2-4) |
| Zirconocene Metallocenes | High activity, well-defined polymer architecture.[3] | Lower molecular weight capability than hafnocenes.[3] | Narrow (Mw/Mn = 2-4) |
| Ziegler-Natta | Low cost, high industrial relevance, robust.[8][9] | Broad MWD, poor control over microstructure.[5][7] | Broad (Mw/Mn > 5) |
| Post-Metallocenes | High versatility, tolerance to polar monomers.[6] | Can be more expensive and sensitive to reaction conditions.[5] | Narrow to Broad (catalyst dependent) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of catalyst performance. Below are representative methodologies for catalyst synthesis, polymerization, and polymer characterization.
Catalyst Synthesis and Activation
A typical synthesis of a supported metallocene catalyst involves the following steps:
-
Support Preparation: Silica (B1680970) (SiO2) is often used as a support material. It is typically calcined at high temperatures (e.g., 600 °C) to remove physisorbed water.
-
Cocatalyst Loading: The calcined silica is slurried in a non-polar solvent like toluene (B28343), and a solution of methylaluminoxane (MAO) is added. The mixture is stirred to ensure even distribution of the cocatalyst on the support.
-
Metallocene Impregnation: The hafnocene or zirconocene dichloride precursor is dissolved in toluene and added to the MAO-treated silica slurry. The mixture is stirred for a specified period to allow for the immobilization of the metallocene on the support.
-
Catalyst Isolation: The solid catalyst is isolated by filtration, washed with a non-polar solvent to remove unreacted precursors, and dried under vacuum.
Olefin Polymerization Procedure
A standard laboratory-scale olefin polymerization reaction can be conducted as follows:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
Solvent and Scavenger Addition: A dry, deoxygenated solvent such as toluene or heptane (B126788) is introduced into the reactor, followed by a scavenger like triisobutylaluminum (B85569) (TIBA) to react with any remaining impurities.
-
Catalyst Injection: The solid-supported catalyst or a solution of a homogeneous catalyst is injected into the reactor.
-
Monomer Feed: The reactor is pressurized with the olefin monomer (e.g., ethylene or propylene) to the desired pressure. The temperature is controlled via a heating/cooling jacket. The monomer is fed on demand to maintain a constant pressure.
-
Polymerization: The reaction is allowed to proceed for a predetermined time.
-
Termination and Polymer Recovery: The polymerization is quenched by adding a protic solvent like methanol. The resulting polymer is then collected, washed, and dried.
Polymer Characterization
The properties of the synthesized polyolefins are characterized using various analytical techniques:
-
Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).
-
Melting Temperature (Tm) and Crystallinity: Measured using differential scanning calorimetry (DSC).
-
Stereoregularity and Regioselectivity (for polypropylene): Analyzed by 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Comonomer Content: Quantified using 13C NMR or Fourier-transform infrared (FTIR) spectroscopy.
Visualizing the Catalytic Processes
Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and workflows in olefin polymerization catalysis.
Caption: Experimental workflow for supported olefin polymerization.
Caption: Single-site vs. multi-site catalyst architecture.
Caption: Simplified Cossee-Arlman polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Post-metallocene catalyst - Wikipedia [en.wikipedia.org]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Ziegler-Natta, metallocene, and post-metallocene catalysis: Successes and challenges in industrial application | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bis(cyclopentadienyl)hafnium Dichloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Bis(cyclopentadienyl)hafnium dichloride, a compound that, while valuable in research, requires careful handling due to its potential hazards.
Immediate Safety and Disposal Overview
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also moisture-sensitive.[1][2] Therefore, proper personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times when handling this chemical.[3] In the event of a spill, the material should be swept up and placed into a suitable, sealed container for disposal.[1][2]
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal facility.[1][2][4] Chemical waste generators are responsible for correctly classifying the waste and adhering to all local, regional, and national hazardous waste regulations.[1] It is crucial to not mix this chemical with other waste and to handle uncleaned containers with the same precautions as the product itself.
Key Disposal and Safety Data
For quick reference, the following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Value | Source |
| CAS Number | 12116-66-4 | [1][5] |
| Molecular Formula | C₁₀H₁₀Cl₂Hf | [2] |
| Hazard Class | Harmful (Oral, Dermal, Inhalation) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Hydrogen chloride gas, Carbon oxides, Hafnium oxide | |
| Disposal Method | Approved waste disposal plant | [1][2][4] |
Experimental Protocol: Spill Containment and Cleanup
In the event of an accidental spill of this compound, follow this procedure to ensure safety and proper containment:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a dust mask or respirator.
-
Contain the Spill: Carefully sweep up the solid material. Avoid generating dust.
-
Collect for Disposal: Place the swept-up material into a clearly labeled, sealed container suitable for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: The container with the spilled material and any contaminated cleaning materials should be disposed of as hazardous waste through an approved disposal facility.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bis(cyclopentadienyl)hafnium dichloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bis(cyclopentadienyl)hafnium dichloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Hazards:
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and eye irritation.[3][4] This compound is moisture-sensitive and should be handled with care.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard.[5] |
| Face Shield | To be worn over safety goggles, especially when there is a risk of splashing or explosion.[5] | |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile, should be worn.[6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[7] It should be fully buttoned to cover as much skin as possible.[5] |
| Full-length pants and closed-toe shoes | Pants should cover the entire leg, and shoes must cover the entire foot.[5] | |
| Respiratory Protection | Dust Mask | A NIOSH-approved N95 dust mask or equivalent respirator should be used to avoid inhalation of dust particles.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[3][9]
-
Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Keep the container of this compound tightly closed and, if possible, under a nitrogen atmosphere to prevent moisture exposure.[1]
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material, including excess reagent and any contaminated disposable PPE (e.g., gloves, dust masks), in a designated, clearly labeled, and sealed container for hazardous waste.
-
-
Disposal Procedure:
Experimental Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
